p-Isopropylphenyl-p-tolyl-amine
Description
BenchChem offers high-quality p-Isopropylphenyl-p-tolyl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Isopropylphenyl-p-tolyl-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-N-(4-propan-2-ylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-12(2)14-6-10-16(11-7-14)17-15-8-4-13(3)5-9-15/h4-12,17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMQYRHTSCDPFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628219 | |
| Record name | 4-Methyl-N-[4-(propan-2-yl)phenyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494834-22-9 | |
| Record name | 4-Methyl-N-[4-(propan-2-yl)phenyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
p-Isopropylphenyl-p-tolyl-amine chemical properties
CAS: 494834-22-9 Synonyms: 4-Isopropyl-4'-methyldiphenylamine; N-(4-isopropylphenyl)-4-methylaniline; 4-Methyl-N-[4-(propan-2-yl)phenyl]aniline.
Executive Summary
p-Isopropylphenyl-p-tolyl-amine is an unsymmetrically substituted diarylamine characterized by a diphenylamine core flanked by a para-methyl group and a para-isopropyl (cumenyl) group. This structural asymmetry imparts unique solubility and steric properties compared to symmetric analogs like di-p-tolylamine.
Primarily utilized as a high-efficiency antioxidant in tribological and polymeric systems, it functions as a radical scavenger, interrupting autoxidation cycles. In the realm of advanced materials and drug development, it serves as a critical intermediate for the synthesis of Triarylamine Hole Transport Materials (HTMs) used in Organic Light Emitting Diodes (OLEDs) and as a lipophilic scaffold in pharmaceutical chemistry.
Physicochemical Specifications
The molecule exhibits high lipophilicity (LogP ~5.6), making it compatible with non-polar matrices (lipids, oils, hydrophobic polymers).
| Property | Value | Source/Note |
| Molecular Formula | C₁₆H₁₉N | Stoichiometric |
| Molecular Weight | 225.33 g/mol | Calculated |
| Physical State | Viscous Liquid or Low-Melting Solid | Alkyl substitution disrupts crystal packing |
| Boiling Point | ~340–360 °C (Predicted) | High thermal stability |
| LogP (Octanol/Water) | 5.6 ± 0.3 | Highly Lipophilic |
| pKa (Conjugate Acid) | ~0.8–1.0 | Weakly basic due to delocalization |
| Solubility | Soluble in Toluene, DCM, Hexane | Insoluble in Water |
Synthetic Protocol: Buchwald-Hartwig Cross-Coupling
Target Audience: Synthetic Chemists & Process Engineers
While industrial grades are often produced via acid-catalyzed alkylation of diphenylamine (yielding mixtures), high-purity synthesis for pharmaceutical or electronic applications requires a transition-metal catalyzed approach. The Buchwald-Hartwig amination provides the highest regioselectivity and purity.
Reaction Scheme
Reactants: 4-Bromotoluene + 4-Isopropylaniline (Cumidine) Catalyst: Pd(OAc)₂ / BINAP or XPhos Base: NaOtBu (Sodium tert-butoxide) Solvent: Toluene or 1,4-Dioxane
Step-by-Step Methodology
-
Preparation: In a glovebox or under Argon, charge a dry Schlenk flask with Pd(OAc)₂ (2 mol%) and BINAP (3 mol%). Add anhydrous Toluene (5 mL/mmol) and stir at RT for 10 mins to form the active catalyst complex.
-
Addition: Add 4-Bromotoluene (1.0 eq), 4-Isopropylaniline (1.1 eq), and NaOtBu (1.4 eq) to the flask.
-
Reaction: Seal the flask and heat to 100°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.
-
Workup: Cool to RT. Quench with water. Extract with Ethyl Acetate (3x).
-
Purification: Dry organic layer over MgSO₄. Concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel, Hexane -> 5% EtOAc/Hexane) to yield the target amine as a pale yellow oil/solid.
Critical Control Point: Oxygen exclusion is vital. The amine product is oxidation-sensitive over long periods; store under inert gas.
Mechanism of Action: Radical Scavenging
Context: Antioxidant Activity in Lipids/Polymers
The core utility of p-Isopropylphenyl-p-tolyl-amine lies in its ability to donate the aminic hydrogen atom to propagating peroxy radicals (ROO•). The resulting aminyl radical is resonance-stabilized by the two aromatic rings and the electron-donating alkyl groups (methyl and isopropyl), which lower the N-H Bond Dissociation Energy (BDE).
Radical Trapping Cycle
Mechanistic Insight: The isopropyl group at the para position provides steric bulk that prevents rapid N-N coupling of the aminyl radicals, extending the radical's lifetime and allowing it to trap a second peroxy radical (stoichiometric factor > 1).
Applications in Advanced Materials & Pharma
A. Organic Electronics (OLEDs)
This amine is a "Secondary Amine Building Block." It is reacted further via C-N coupling to form Triarylamines , which are the industry standard for Hole Transport Layers (HTL).
-
Role: The isopropyl group improves the solubility of the final HTM polymer/molecule in organic solvents, facilitating solution-processing (spin-coating) methods.
B. Pharmaceutical Development
-
Prodrug Scaffolds: The diphenylamine moiety is found in NSAIDs (e.g., Diclofenac derivatives). The isopropyl group increases lipophilicity, potentially enhancing blood-brain barrier (BBB) permeability for CNS-targeted drugs.
-
Excipient Stabilization: Used as an antioxidant additive in lipid-based drug formulations to prevent oxidative degradation of API (Active Pharmaceutical Ingredients).
Safety & Handling (GHS)
Based on structural analogs and MSDS data.
-
Signal Word: WARNING
-
Hazard Statements:
-
H303: May be harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H413: May cause long-lasting harmful effects to aquatic life (due to high LogP).
-
-
Storage: Keep under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive.
References
-
PubChem. "p-Isopropylphenyl-p-tolyl-amine | C16H19N". National Library of Medicine. [Link]
-
ACS Omega. "Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives". American Chemical Society, 2025. [Link] (Generalized ADPA mechanism source).
Sources
Technical Guide: p-Isopropylphenyl-p-tolyl-amine (CAS 494834-22-9)
Synthesis, Radical-Trapping Mechanisms, and Therapeutic Potential [1]
Executive Summary
p-Isopropylphenyl-p-tolyl-amine (CAS 494834-22-9), also known as N-(4-isopropylphenyl)-4-methylaniline, is a lipophilic diarylamine belonging to the class of alkylated diphenylamines (ADPAs).[1] While historically utilized as a high-temperature antioxidant in industrial lubricants and polymers, this scaffold has recently gained significant traction in drug development as a potent Ferroptosis Inhibitor .[1]
Its structural core allows it to function as a radical-trapping antioxidant (RTA), effectively intercepting lipid peroxyl radicals (LOO[1]•) that drive the ferroptotic cell death cascade.[1][2] This guide provides a comprehensive technical analysis of its synthesis, mechanistic action, and validation protocols.
Chemical Profile
| Property | Specification |
| IUPAC Name | 4-methyl-N-[4-(propan-2-yl)phenyl]aniline |
| Molecular Formula | C₁₆H₁₉N |
| Molecular Weight | 225.33 g/mol |
| Physical State | Off-white to pale yellow solid / Viscous oil (purity dependent) |
| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate; Insoluble in Water |
| pKa (Conjugate Acid) | ~0.8 (Estimated for diarylamines) |
Synthesis Protocol: Palladium-Catalyzed C-N Coupling
The most robust route for synthesizing high-purity CAS 494834-22-9 is via Buchwald-Hartwig amination .[1] Unlike traditional Ullmann coupling, this method operates under milder conditions, preserving the isopropyl group and minimizing oxidation byproducts.[1]
Reaction Design & Causality[1]
-
Substrates: 4-Isopropylaniline and 4-Bromotoluene.[1] (Bromides are preferred over chlorides for faster oxidative addition without the instability of iodides).[1]
-
Catalyst System: Pd₂(dba)₃ (Source of Pd⁰) + XPhos or BrettPhos .[1]
-
Why: Bulky, electron-rich biaryl phosphine ligands facilitate the reductive elimination step, which is often the rate-determining step in the formation of sterically hindered diarylamines.[1]
-
-
Base: Sodium tert-butoxide (NaOtBu).[1]
-
Why: Strong enough to deprotonate the amine-palladium complex but bulky enough to minimize nucleophilic attack on the aryl ring.[1]
-
Step-by-Step Protocol (Self-Validating)
Reagents:
-
4-Bromotoluene (1.0 equiv, 10 mmol)[1]
-
4-Isopropylaniline (1.2 equiv, 12 mmol)[1]
-
Pd₂(dba)₃ (1 mol%)[1]
-
XPhos (2 mol%)[1]
-
NaOtBu (1.4 equiv)
-
Toluene (anhydrous, 0.2 M concentration)[1]
Workflow:
-
Inerting: Charge a flame-dried Schlenk flask with Pd₂(dba)₃, XPhos, and NaOtBu. Evacuate and backfill with Argon (3x).[1]
-
Validation: Catalyst color should remain dark purple/red; turning black indicates decomposition (oxygen leak).[1]
-
-
Solvation: Add anhydrous toluene via syringe. Stir for 5 mins to pre-form the active catalytic species (L-Pd⁰).[1]
-
Addition: Add 4-Bromotoluene and 4-Isopropylaniline via syringe.
-
Reaction: Heat to 100°C for 12–16 hours.
-
Workup: Cool to RT. Filter through a pad of Celite (removes Pd black and salts).[1] Wash with EtOAc.[1]
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, Hexane → 5% EtOAc/Hexane).
Catalytic Cycle Visualization
The following diagram illustrates the mechanistic pathway, highlighting the critical Reductive Elimination step facilitated by the ligand.
Figure 1: Catalytic cycle for the synthesis of CAS 494834-22-9. The bulky ligand ensures the efficient reductive elimination of the diarylamine product.[1]
Mechanism of Action: Radical Trapping & Ferroptosis Inhibition[2]
CAS 494834-22-9 functions primarily as a Radical-Trapping Antioxidant (RTA) .[1][2] Its efficacy in biological systems (e.g., inhibiting ferroptosis) mirrors its industrial utility: the ability to break autoxidation chains.[1]
The Korcek Cycle
Unlike phenolic antioxidants, diarylamines can trap two peroxyl radicals per molecule via a catalytic regeneration mechanism known as the Korcek Cycle.[1]
-
H-Atom Transfer (HAT): The amine hydrogen is transferred to a lipid peroxyl radical (LOO[1]•), forming a lipid hydroperoxide (LOOH) and a stable aminyl radical (Ar₂N•).
-
Radical Coupling: The aminyl radical reacts with a second peroxyl radical.[1]
-
Regeneration: Under specific conditions (high temperature or specific substrates), the nitroxide intermediate can regenerate the parent amine, prolonging antioxidant activity.[1]
Ferroptosis Relevance
Ferroptosis is driven by iron-dependent peroxidation of polyunsaturated fatty acids (PUFAs).[1]
-
Target: Lipid Peroxyl Radicals (PLOO•) in cellular membranes.[1]
-
Effect: CAS 494834-22-9 donates an H-atom to PLOO[1]•, converting it to PLOOH (non-radical) and preventing the propagation of membrane damage.[1]
Figure 2: Mechanism of Ferroptosis Inhibition.[1] The compound intercepts the chain-carrying peroxyl radical, terminating the oxidative cascade.[1]
Characterization & Quality Control
For research applications, purity must be >98% to avoid interference from transition metal catalysts (Pd) or unreacted amines.[1]
Analytical Standards
| Technique | Expected Signal / Result | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.25 (d, 6H, Isopropyl-CH₃)δ 2.30 (s, 3H, Tolyl-CH₃)δ 2.85 (sept, 1H, Isopropyl-CH)δ 5.45 (bs, 1H, NH)δ 6.9-7.2 (m, 8H, Aromatic) | Confirm absence of starting aniline (shifts in NH signal) and solvent peaks.[1] |
| HPLC (C18 Column) | Single peak at RT ~8.5 min (Gradient 50-100% ACN) | Purity quantification. Impurities often elute earlier (mono-arylated products).[1] |
| HRMS (ESI+) | [M+H]⁺ = 226.1590 (Calc) | Confirmation of molecular formula. |
| Pd Content (ICP-MS) | < 10 ppm | Critical for biological assays to prevent false positives in oxidation studies.[1] |
Applications & Dosage
Drug Discovery (In Vitro)
-
Assay: HT-1080 or U-2 OS cells treated with Erastin (ferroptosis inducer).
-
Protocol: Co-treat cells with Erastin (10 µM) and CAS 494834-22-9 (0.1 – 10 µM).[1]
-
Readout: Cell viability (CellTiter-Glo) at 24h.
-
Benchmark: Potency is often comparable to Ferrostatin-1 (Fer-1) but with potentially higher metabolic stability due to the lack of ester groups found in Fer-1.[1]
Material Science (OLEDs)
-
Role: Hole Transport Material (HTM) precursor.[1]
-
Usage: The secondary amine is often further arylated to form triarylamines (e.g., NPD analogs) used in the hole injection layers of organic light-emitting diodes.[1]
References
-
Buchwald, S. L., & Hartwig, J. F. (2008).[1] Palladium-Catalyzed C-N Coupling Reactions. Organic Reactions.
-
Shah, R., et al. (2017).[1] The Potency of Diarylamine Radical-Trapping Antioxidants as Inhibitors of Ferroptosis. ACS Chemical Biology.[1] [1]
-
Korcek, S., et al. (2014).[1] The Catalytic Mechanism of Diarylamine Radical-Trapping Antioxidants. Journal of the American Chemical Society.[1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 494834-22-9. PubChem.[1]
Sources
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-isopropyl-N-p-tolylaniline
This technical guide provides a detailed analysis of the expected spectroscopic signature of 4-isopropyl-N-p-tolylaniline, a diarylamine of interest in materials science and pharmaceutical research. As a Senior Application Scientist, the aim of this document is not merely to present data, but to offer a foundational understanding of how spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—are synergistically applied to elucidate and confirm the molecular structure of this compound. The interpretations provided herein are grounded in established principles of spectroscopy and are supported by data from analogous structures, offering a robust framework for researchers in the field.
Molecular Structure and Spectroscopic Overview
4-isopropyl-N-p-tolylaniline possesses a molecular formula of C₁₆H₁₉N and a molecular weight of 225.33 g/mol [1]. The structure features a secondary amine linking a p-tolyl group and a 4-isopropylphenyl group. This asymmetrical arrangement gives rise to a distinct spectroscopic fingerprint, which we will explore in detail.
Figure 1: Chemical structure of 4-isopropyl-N-p-tolylaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 4-isopropyl-N-p-tolylaniline, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to be complex in the aromatic region due to the coupling of protons on the two phenyl rings. The aliphatic region, however, should display characteristic signals for the isopropyl and methyl groups.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Isopropyl CH₃ | ~1.25 | Doublet | 6H | Shielded aliphatic protons split by the adjacent methine proton. |
| Tolyl CH₃ | ~2.30 | Singlet | 3H | Protons on a methyl group attached to an aromatic ring. |
| Isopropyl CH | ~2.88 | Septet | 1H | A methine proton deshielded by the aromatic ring and split by six equivalent methyl protons. |
| N-H | ~5.50 | Singlet (broad) | 1H | The amine proton signal is often broad and its chemical shift is concentration and solvent dependent. |
| Aromatic H's | 6.80 - 7.30 | Multiplet | 8H | Aromatic protons on two different rings will exhibit complex splitting patterns (likely overlapping doublets of doublets). |
Causality in Experimental Choices: The choice of a deuterated solvent like CDCl₃ is standard for non-polar to moderately polar analytes. A high-field instrument (e.g., 500 MHz) would be crucial to resolve the complex multiplets in the aromatic region, a key consideration for obtaining unambiguous assignments.[2]
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-isopropyl-N-p-tolylaniline in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 500 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Employ a 30-degree pulse width.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Tolyl CH₃ | ~20.5 | Typical chemical shift for a methyl group on a benzene ring. |
| Isopropyl CH₃ | ~24.0 | Aliphatic methyl carbons of the isopropyl group. |
| Isopropyl CH | ~33.5 | Aliphatic methine carbon. |
| Aromatic C-H | 113 - 130 | Aromatic carbons with attached protons will appear in this region. The electron-donating groups will influence their exact shifts. |
| Aromatic C-N & C-C | 135 - 148 | Quaternary aromatic carbons attached to the nitrogen, the isopropyl group, and the methyl group will be deshielded and appear further downfield.[3] |
Self-Validating System: The number of distinct signals in the ¹³C NMR spectrum should correspond to the number of unique carbon environments in the molecule. Any deviation would suggest the presence of impurities or a different isomeric structure.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Utilize a 125 MHz (for a 500 MHz ¹H instrument) NMR spectrometer.
-
Acquisition Parameters:
-
Employ a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0-200 ppm.
-
Use a 45-degree pulse width and a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the solvent peak (CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4-isopropyl-N-p-tolylaniline is expected to show characteristic absorption bands for the N-H bond, aromatic C-H bonds, aliphatic C-H bonds, and aromatic C=C bonds.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Expected Frequency (cm⁻¹) | Appearance | Rationale |
| N-H Stretch | 3350 - 3450 | Sharp, medium intensity | Characteristic of a secondary amine.[4] |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak | Stretching vibrations of C-H bonds on the aromatic rings. |
| Aliphatic C-H Stretch | 2850 - 2970 | Strong, sharp | Stretching vibrations of C-H bonds in the isopropyl and methyl groups.[5] |
| Aromatic C=C Stretch | 1500 - 1600 | Medium to strong (multiple bands) | Skeletal vibrations of the aromatic rings. |
| C-N Stretch | 1250 - 1350 | Medium | Stretching vibration of the amine C-N bond. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid (if applicable): Place a drop of the neat liquid sample between two salt (NaCl or KBr) plates.
-
Solid (as KBr pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in an IR cell.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Data Processing: Perform a background subtraction and analyze the resulting transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): m/z = 225. This corresponds to the molecular weight of 4-isopropyl-N-p-tolylaniline. The presence of a single nitrogen atom will result in an odd nominal molecular weight, consistent with the Nitrogen Rule.
-
Major Fragments:
-
m/z = 210 (M-15): Loss of a methyl group (•CH₃) from the isopropyl moiety, resulting in a stable benzylic carbocation.
-
m/z = 134: Cleavage of the C-N bond, with the charge retained on the isopropyl-aniline fragment.
-
m/z = 91: Cleavage of the C-N bond, with the charge retained on the tolyl fragment, which can rearrange to the stable tropylium ion.
-
Figure 2: Predicted major fragmentation pathway for 4-isopropyl-N-p-tolylaniline.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas or liquid chromatograph.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation and produce a characteristic fragmentation pattern.
-
Mass Analysis: Employ a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio.
-
Detection: Detect the ions and generate a mass spectrum.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural elucidation and confirmation of 4-isopropyl-N-p-tolylaniline. The predicted NMR, IR, and MS data collectively offer a unique fingerprint for this molecule. By understanding the principles behind these techniques and the expected spectral features, researchers can confidently identify and characterize this compound in their studies.
References
-
PubChem. (n.d.). p-Isopropylphenyl-p-tolyl-amine. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). FTIR spectra for isopropyl alcohol, toluene, and perfluorodecalin plasma polymerized coating. Retrieved February 2, 2026, from [Link]
-
SpectraBase. (n.d.). N-Isopropyl-N-(N-propyl)-amine - Optional[13C NMR] - Chemical Shifts. Retrieved February 2, 2026, from [Link]
-
MDPI. (2023). Synthesis and Characterization of a Novel Nanosized Polyaniline. Retrieved February 2, 2026, from [Link]
-
Chad's Prep. (2018, September 20). 14.3 Interpreting More IR Spectra | Organic Chemistry [Video]. YouTube. [Link]
-
[Source for general procedure for Ru-catalyzed reductive amination reactions]. (n.d.). Retrieved February 2, 2026, from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved February 2, 2026, from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0234709). Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0294145). Retrieved February 2, 2026, from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0195504). Retrieved February 2, 2026, from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved February 2, 2026, from [Link]
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Solubility of p-Isopropylphenyl-p-tolyl-amine in organic solvents
An In-Depth Technical Guide to the Solubility of p-Isopropylphenyl-p-tolyl-amine in Organic Solvents
Executive Summary
p-Isopropylphenyl-p-tolyl-amine (IUPAC Name: 4-methyl-N-(4-propan-2-ylphenyl)aniline) is a diarylamine derivative with significant potential as an intermediate in the synthesis of advanced materials, pharmaceuticals, and agrochemicals. A comprehensive understanding of its solubility in various organic solvents is paramount for its effective application in reaction chemistry, process scale-up, purification, and formulation development. This technical guide provides a detailed analysis of the physicochemical properties of p-Isopropylphenyl-p-tolyl-amine, a predictive framework for its solubility based on established chemical principles, and robust, step-by-step protocols for both qualitative and quantitative solubility determination. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's solution behavior.
Introduction to p-Isopropylphenyl-p-tolyl-amine
p-Isopropylphenyl-p-tolyl-amine is an aromatic amine characterized by the presence of two phenyl rings linked by a secondary amine, with isopropyl and methyl substituents on the para positions. Its chemical structure dictates its properties and, consequently, its utility in various synthetic applications. The precise control of reaction conditions, product isolation, and purification hinges on the ability to manipulate its solubility. This guide serves as a foundational resource, explaining the causality behind its solubility profile and providing the necessary experimental workflows to quantify it accurately.
Key Compound Identifiers:
-
IUPAC Name: 4-methyl-N-(4-propan-2-ylphenyl)aniline[1]
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is a direct consequence of its molecular structure. The principle of "like dissolves like" is the guiding tenet, where substances with similar intermolecular forces and polarity tend to be miscible.[3] For p-Isopropylphenyl-p-tolyl-amine, the interplay between its large nonpolar scaffold and its single polar functional group is the critical factor.
| Property | Value | Source | Implication for Solubility |
| Molecular Weight | 225.33 g/mol | [1] | A moderate molecular weight that does not inherently limit solubility in common organic solvents. |
| XLogP3 | 5.0 | [1] | This high value indicates significant lipophilicity (oil-loving nature), predicting poor solubility in water and high solubility in nonpolar solvents. |
| Hydrogen Bond Donor Count | 1 | [1] | The N-H group can act as a weak hydrogen bond donor, allowing for some interaction with protic solvents. |
| Hydrogen Bond Acceptor Count | 1 | [1] | The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, interacting with protic solvents. |
| Basicity (pKb) | Not explicitly found, but typical for diarylamines | As a weak base, it will react with acids, leading to the formation of a polar salt with significantly increased aqueous solubility. |
Structural Analysis for Causality: The molecule's structure is dominated by a 16-carbon hydrocarbon framework, which is overwhelmingly nonpolar and hydrophobic.[4] This large surface area facilitates strong van der Waals interactions with nonpolar and moderately polar solvents. The single secondary amine group (-NH-) introduces a site for basicity and weak hydrogen bonding, but its influence is significantly outweighed by the lipophilic nature of the two substituted aromatic rings.[4] Therefore, high solubility is anticipated in solvents that can effectively solvate the large hydrocarbon portion of the molecule.
Predicted Solubility Profile in Common Organic Solvents
Based on the physicochemical properties, a qualitative solubility profile can be predicted. This serves as a starting point for solvent screening in any research or development context.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Toluene, Hexane, Benzene | High | The nonpolar nature of these solvents aligns perfectly with the highly lipophilic character of the solute, maximizing favorable van der Waals interactions. |
| Polar Aprotic | THF, DCM, Ethyl Acetate | High to Medium | These solvents possess a dipole moment that can interact with the amine group, while their organic nature effectively solvates the hydrocarbon skeleton. |
| Polar Protic | Methanol, Ethanol | Medium to Low | While hydrogen bonding is possible with the amine group, the large nonpolar part of the molecule will resist solvation by these highly polar solvents, limiting overall solubility. |
| Highly Polar | Water | Insoluble | The molecule's high lipophilicity (XLogP3 = 5.0) and large carbon-to-polar-group ratio make it energetically unfavorable to dissolve in the highly structured hydrogen-bonding network of water.[1][4] |
| Aqueous Acid | 5% HCl | Soluble | As an amine, the compound will be protonated by the acid to form an ammonium salt. This resulting ionic species is highly polar and readily dissolves in the aqueous medium.[5] |
Experimental Determination of Solubility
While predictions are valuable, empirical data is essential for technical applications. The following protocols describe self-validating workflows for both qualitative classification and precise quantitative measurement of solubility.
Protocol for Qualitative Solubility Classification
This initial screening method quickly categorizes the compound based on its solubility in key solvent types, confirming its acidic/basic nature and general polarity.
Methodology:
-
Preparation: Label three small, dry test tubes (e.g., 13x100 mm).
-
Aliquotting: Add approximately 25 mg of p-Isopropylphenyl-p-tolyl-amine to each test tube.
-
Solvent Addition:
-
To tube 1, add 1.0 mL of deionized water.
-
To tube 2, add 1.0 mL of 5% aqueous Hydrochloric Acid (HCl).[5]
-
To tube 3, add 1.0 mL of Toluene.
-
-
Agitation: Vigorously shake or vortex each tube for 30-60 seconds.
-
Observation: Observe each tube against a contrasting background. A compound is considered "soluble" if the solid phase completely disappears, leaving a clear, homogenous solution. Note any changes such as color or heat evolution.
Caption: Workflow for qualitative solubility classification.
Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)
This protocol provides a robust and widely accepted method for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
Causality and Trustworthiness: The shake-flask method is considered a gold standard because it ensures that the solution reaches thermodynamic equilibrium, providing a true measure of solubility. By starting with an excess of solid, the system self-validates that the resulting solution is saturated. Subsequent analysis by a reliable quantitative technique (e.g., HPLC) ensures the accuracy of the measurement.
Methodology:
-
System Preparation: Place a precisely weighed excess amount of p-Isopropylphenyl-p-tolyl-amine (e.g., 100 mg) into a sealed, screw-cap vial (e.g., 4 mL glass vial).
-
Solvent Addition: Add a known volume of the desired organic solvent (e.g., 2.0 mL) to the vial.
-
Equilibration: Place the vial in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the slurry for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. This step is critical to remove all undissolved solid particles.
-
Dilution: Perform a precise, gravimetric dilution of the filtered sample with the same solvent to bring the concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography (GC), against a multi-point calibration curve prepared from known standards of p-Isopropylphenyl-p-tolyl-amine.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor, to determine the solubility in units such as mg/mL or mol/L.
Caption: Workflow for quantitative solubility determination.
Conclusion
p-Isopropylphenyl-p-tolyl-amine is a decidedly lipophilic compound, a characteristic dictated by its large, nonpolar diarylamine structure.[1] This property predicts high solubility in a wide array of nonpolar and polar aprotic organic solvents, with limited solubility in polar protic solvents and practical insolubility in water. Its basic nature, conferred by the secondary amine, allows for solubilization in aqueous acidic solutions through salt formation. While these predictive principles provide a strong foundation, the experimental protocols detailed within this guide offer a robust framework for obtaining the precise, quantitative solubility data required for rigorous scientific research, process optimization, and successful drug development.
References
- Title: Solubility of Organic Compounds Source: University of Calgary, Department of Chemistry URL
-
Title: p-Isopropylphenyl-p-tolyl-amine | C16H19N Source: PubChem, National Institutes of Health URL: [Link]
- Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: CUNY, Department of Chemistry URL
- Title: Experiment: Solubility of Organic & Inorganic Compounds Source: University of Massachusetts Boston, Department of Chemistry URL
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Title: Solubility of Organic Compounds Source: Chemistry Steps URL: [Link]
- Title: p-Isopropylphenyl-p-tolyl-amine | 494834-22-9 Source: BLD Pharm URL
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- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-Depth Technical Guide to the Thermal Stability of p-Isopropylphenyl-p-tolyl-amine
This guide provides a comprehensive technical overview of the thermal stability of p-Isopropylphenyl-p-tolyl-amine, a diarylamine antioxidant. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its thermal degradation, outlines robust experimental protocols for its characterization, and provides insights into the interpretation of the resulting data.
Introduction: The Critical Role of Thermal Stability in Application
p-Isopropylphenyl-p-tolyl-amine, with the chemical structure presented in Figure 1, belongs to the class of diarylamine antioxidants.[1] These compounds are instrumental in mitigating the deleterious effects of thermal and oxidative stress in a wide array of organic materials. Their primary function is to act as radical scavengers, interrupting the chain reactions of autoxidation and thereby preserving the integrity and extending the service life of the host material.[2] The efficacy of p-Isopropylphenyl-p-tolyl-amine is intrinsically linked to its thermal stability. A premature decomposition of the antioxidant would not only negate its protective function but could also lead to the generation of undesirable byproducts. Therefore, a thorough understanding and rigorous evaluation of its thermal behavior are paramount for its effective application and for ensuring the reliability of the stabilized product.
Figure 1: Molecular Structure of p-Isopropylphenyl-p-tolyl-amine.
Part 1: Theoretical Framework of Thermal Degradation
The thermal degradation of diarylamines like p-Isopropylphenyl-p-tolyl-amine is a complex process that can proceed through several competing pathways, influenced by factors such as temperature, the presence of oxygen, and the surrounding chemical matrix.
Primary Degradation Mechanisms
The principal mode of antioxidant action and initial degradation involves the homolytic cleavage of the N-H bond. This process is energetically favorable due to the resonance stabilization of the resulting aminyl radical. The stability of this radical is a key determinant of the antioxidant's effectiveness.
In the presence of oxygen, the degradation pathway is often initiated by the abstraction of the hydrogen atom from the secondary amine by a peroxyl radical (ROO•), a key species in autoxidation. This reaction regenerates a hydroperoxide and forms a stabilized diarylaminyl radical, thus terminating the oxidative chain reaction.
However, at elevated temperatures, the diarylaminyl radical can undergo further reactions, including:
-
Radical Coupling: Two aminyl radicals can combine to form dimeric products.
-
Fragmentation: The C-N or C-C bonds can cleave, leading to the formation of smaller, volatile fragments.
-
Rearrangement: Intramolecular rearrangements can occur, leading to the formation of more stable isomeric structures.
The presence of the isopropyl and tolyl substituents on the phenyl rings influences the electron density distribution and steric hindrance around the nitrogen atom, thereby modulating the N-H bond dissociation energy and the reactivity of the aminyl radical.
Oxidative Degradation Pathways
In an oxidative atmosphere, the degradation process is significantly more complex. The diarylaminyl radical can react with oxygen to form nitroxide radicals, which are also effective radical scavengers. However, further oxidation can lead to the formation of quinone-imine structures and other colored byproducts, which may be detrimental to the properties of the material being protected. The oxidative stability of p-phenylenediamine derivatives and their transformation into quinone derivatives is a significant area of environmental and toxicological research.[3][4]
Caption: Simplified potential degradation pathways of p-Isopropylphenyl-p-tolyl-amine.
Part 2: Experimental Assessment of Thermal Stability
A multi-faceted experimental approach is necessary to fully characterize the thermal stability of p-Isopropylphenyl-p-tolyl-amine. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques, often supplemented by more advanced methods for a deeper mechanistic understanding.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] It is the primary technique for determining the decomposition temperature of a material.
-
Sample Preparation: Ensure the sample is homogenous and representative.[5] Typically, 5-10 mg of the powdered sample is used.[]
-
Instrument Setup:
-
Place the sample in an inert crucible (e.g., alumina or platinum).
-
Use a high-purity inert gas (e.g., nitrogen or argon) purge at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C).
-
Heat the sample at a constant rate, typically 10 °C/min, to a final temperature where complete decomposition is expected (e.g., 600 °C).[7]
-
-
Data Analysis:
-
Plot the sample mass (as a percentage of the initial mass) against temperature.
-
Determine the onset temperature of decomposition (Tonset) , which is the temperature at which significant mass loss begins. This is often determined by the intersection of the baseline tangent with the tangent of the decomposition step.
-
Identify the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG), which corresponds to the temperature of the maximum rate of mass loss.
-
Table 1: Illustrative TGA Data for an Analogous Diarylamine Antioxidant
| Parameter | Value (°C) | Atmosphere |
| Tonset (5% mass loss) | ~250 | Nitrogen |
| Tpeak | ~300 | Nitrogen |
| Residual Mass @ 600°C | < 5% | Nitrogen |
Note: This data is illustrative and based on typical values for similar compounds.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is used to detect thermal transitions such as melting, crystallization, and exothermic decomposition events.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
A common program involves a heat-cool-heat cycle to erase the thermal history of the sample.
-
First Heating Scan: Heat from ambient temperature to above the expected melting point (e.g., 200 °C) at a rate of 10 °C/min.
-
Cooling Scan: Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: Reheat the sample to a higher temperature (e.g., 400 °C) at 10 °C/min to observe any exothermic decomposition.
-
-
Data Analysis:
-
Identify the melting point (Tm) as the peak of the endothermic transition on the first heating scan.
-
Observe any exothermic peaks on the second heating scan, which would indicate thermal decomposition. The onset temperature and enthalpy of this exotherm provide information about the energy released during decomposition.
-
A variation of the DSC experiment, the Oxidative Induction Time (OIT) or Oxidative Onset Temperature (OOT) test, is crucial for evaluating the antioxidant efficacy.[9] In an OIT experiment, the sample is held at a constant elevated temperature in an oxygen atmosphere, and the time until the onset of the exothermic oxidation is measured. A longer OIT indicates greater oxidative stability.
The DSC thermogram of p-Isopropylphenyl-p-tolyl-amine is expected to show a sharp endothermic peak corresponding to its melting point. At higher temperatures, a broad exothermic peak may be observed, indicating decomposition. The temperature at which this exotherm begins is a critical indicator of its thermal stability limit.
Table 2: Illustrative DSC Data for an Analogous Diarylamine Antioxidant
| Parameter | Value | Atmosphere |
| Melting Point (Tm) | ~80-100 °C | Nitrogen |
| Onset of Exothermic Decomposition | > 250 °C | Nitrogen |
| Oxidative Induction Time (OIT) @ 200°C | > 30 min | Oxygen |
Note: This data is illustrative and based on typical values for similar compounds.
Caption: A generalized workflow for the thermal analysis of p-Isopropylphenyl-p-tolyl-amine.
Advanced Analytical Techniques for Deeper Mechanistic Insights
For a more profound understanding of the degradation mechanism and to assess potential thermal hazards, more sophisticated techniques can be employed.
Coupling the TGA instrument with a Fourier Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS) allows for the real-time identification of the gaseous products evolved during decomposition.[10] This provides invaluable information for elucidating the degradation pathways. For a diarylamine, one might expect to detect fragments corresponding to the aromatic rings, the isopropyl group, and nitrogen-containing species.
ARC is a powerful technique for studying the thermal runaway potential of a substance under adiabatic conditions.[2][11][12][13] By measuring the self-heating rate of a sample as a function of temperature, ARC can provide critical data for process safety assessments, including the time to maximum rate of decomposition.
Conclusion: A Holistic Approach to Thermal Stability Assessment
The thermal stability of p-Isopropylphenyl-p-tolyl-amine is a multifaceted property that is critical to its function as an antioxidant. A comprehensive evaluation requires a synergistic approach, combining fundamental thermal analysis techniques like TGA and DSC with more advanced methods such as TGA-FTIR and ARC. While specific experimental data for this particular molecule is not widely published, the principles and methodologies outlined in this guide, supported by data from analogous compounds, provide a robust framework for its thorough characterization. Such a detailed understanding is essential for optimizing its use in various applications, ensuring product reliability, and maintaining safe handling and processing conditions.
References
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EAG Laboratories. TGA-FTIR Analysis. [Link]
-
IUGS. Thermogravimetric Analysis (TGA) for Material Characterization. [Link]
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MDPI. Thermogravimetric Analysis (TGA) of Graphene Materials: Effect of Particle Size of Graphene, Graphene Oxide and Graphite on Thermal Parameters. [Link]
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The Madison Group. Back to Basics: Thermogravimetric Analysis (TGA). [Link]
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ResearchGate. Thermal behavior of N-Methylaniline modified phenolic friction composites. [Link]
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ResearchGate. Thermogravimetric analysis of thermal stability of poly(methyl methacrylate) films modified with photoinitiators. [Link]
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TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. [Link]
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ResearchGate. TGA-DSC thermogram of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA compounds. [Link]
-
ACS Publications. Heat Loss in Accelerating Rate Calorimetry Analysis and Thermal Lag for High Self-Heat Rates. [Link]
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PubMed. P-phenylenediamine antioxidants and their quinone derivatives: A review of their environmental occurrence, accessibility, potential toxicity, and human exposure. [Link]
-
ResearchGate. (A) Selected diarylamine RTAs and their corresponding inhibition rate... [Link]
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ResearchGate. DSC study of antioxidant activity of selected p-phenylenediamines in styrene-butadiene rubber. [Link]
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Torontech. TGA Sample Preparation: A Complete Guide. [Link]
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National Center for Biotechnology Information. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. [Link]
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NETZSCH Analyzing & Testing. Accelerating Rate Calorimeter (ARC). [Link]
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MDPI. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. [Link]
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National Center for Biotechnology Information. Analytical Methods Used in Determining Antioxidant Activity: A Review. [Link]
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PubMed. Evaluation of the antioxidant properties of diarylamines in the benzo[b]thiophene series by free radical scavenging activity and reducing power. [Link]
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ResearchGate. Oxidative polymerization of p-phenylenediamine. [Link]
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Semantic Scholar. Thermal decomposition of poly(aryl ether ketones). [Link]
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MDPI. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. [Link]
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ACS Publications. Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. [Link]
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MDPI. In Vitro Antioxidant Activity and FTIR Characterization of High-Molecular Weight Melanoidin Fractions from Different Types of Cocoa Beans. [Link]
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Thermal Hazard Technology. Accelerating Rate Calorimeter. [Link]
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ResearchGate. Thermal profile of 4,4′-dinitrocarbanilide determined by thermogravimetry–differential scanning calorimetry–mass spectrometry (TG–DSC–MS) and pyrolysis–gas chromatography–mass spectrometry (Py–GC–MS). [Link]
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Semantic Scholar. Evaluation of antioxidants stability by thermal analysis and its protective effect in heated edible vegetable oil. [Link]
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PubMed. Accurate and stable detection of p-phenylenediamine antioxidants and their transformation products in aquatic products using antioxidant protection. [Link]
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Paralab. Accelerating Rate Calorimetry. [Link]
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Semantic Scholar. The oxidation of p-phenylenediamine, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes. [Link]
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The use of accelerating rate calorimetry (ARC) for the study of the thermal reactions of Li-ion battery electrolyte solutions. [Link]
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Potential applications of substituted diarylamines
Title: Strategic Utilization of Substituted Diarylamines: From Pharmacophores to Optoelectronics Content Type: Technical Whitepaper / Advanced Application Guide Author Role: Senior Application Scientist
Executive Summary
Substituted diarylamines (
This guide moves beyond basic definitions to provide a rigorous, application-centric analysis of diarylamines. It details the causal mechanisms driving their efficacy, provides self-validating synthetic protocols, and offers decision-making frameworks for researchers in drug discovery and materials science.
Module 1: Pharmaceutical Applications & Signal Modulation
In medicinal chemistry, the diarylamine motif is not merely a linker; it is a critical hydrogen bond donor/acceptor that dictates binding affinity.
The Fenamate & Kinase Paradigm
The diarylamine scaffold is the core of the "Fenamate" class of NSAIDs (e.g., Mefenamic acid) and a key structural element in tyrosine kinase inhibitors (e.g., Imatinib, Dasatinib).
-
Mechanism of Action (NSAIDs): The diarylamine NH group forms a crucial hydrogen bond with the active site of Cyclooxygenase (COX) enzymes, locking the molecule in a conformation that blocks arachidonic acid entry.
-
Mechanism of Action (Oncology): In kinase inhibitors, the diarylamine moiety often occupies the ATP-binding pocket, forming H-bonds with the hinge region residues (e.g., Met318 in c-Abl kinase).
Visualization: Kinase Inhibition Pathway
The following diagram illustrates the logical flow of diarylamine-based kinase inhibition leading to apoptosis in cancer cells.
Figure 1: Mechanism of Action for Diarylamine-based Kinase Inhibitors. The scaffold competes with ATP, disrupting downstream signaling cascades.
Module 2: Materials Science – Antioxidants & Optoelectronics
The same electronic delocalization that aids drug binding makes diarylamines exceptional in materials science.
Radical Trapping Antioxidants (RTAs)
Substituted diphenylamines are industrial standards for stabilizing lubricants and polymers.[1]
-
The Mechanism: They operate via Hydrogen Atom Transfer (HAT). The nitrogen releases a hydrogen atom to quench a propagating peroxyl radical (
). -
Stability: The resulting aminyl radical (
) is stabilized by resonance across both aromatic rings, preventing it from initiating new oxidation chains. -
Ferroptosis Inhibition: Recent studies indicate that lipophilic diarylamines can inhibit ferroptosis (cell death driven by lipid peroxidation) more effectively than traditional Vitamin E analogues [1].
Hole Transport Materials (HTMs) in OLEDs
In Organic Light Emitting Diodes (OLEDs), diarylamines serve as precursors to triarylamines (e.g., TPD, NPB).
-
Function: They facilitate the movement of positive charges (holes) from the anode to the emissive layer.
-
Critical Parameter: The glass transition temperature (
).[2] Substituents (e.g., methyl, methoxy) are added to the aryl rings to increase steric bulk, preventing crystallization and maintaining a stable amorphous film [2].
Comparative Data: Substituent Effects
The following table summarizes how substituents influence the properties of the diarylamine core.
| Substituent (R) | Electronic Effect | Impact on pKa (Acidity) | Application Focus |
| -H | Neutral | ~23 (DMSO) | General Precursor |
| -NO2 (Para) | Strong E-Withdrawing | ~14 | NSAIDs (Acidity aids binding) |
| -OMe (Para) | Strong E-Donating | ~25 | OLEDs (Raises HOMO level) |
| -tBu (Para) | Steric Bulk / Weak ED | ~24 | Antioxidants (Radical stability) |
Module 3: Synthetic Architecture & Protocols
Synthesizing sterically hindered or electron-poor diarylamines requires precision. The Buchwald-Hartwig amination is the gold standard, surpassing the older Ullmann coupling in mildness and scope.
Strategic Decision Matrix
Selecting the right catalytic system is paramount.
Figure 2: Synthetic Decision Tree. A logic flow for selecting the optimal coupling strategy based on substrate electronics and sterics.
Validated Protocol: Pd-Catalyzed C-N Coupling
Objective: Synthesis of 4-methoxy-N-phenylaniline (Model for OLED precursor). Scope: Applicable to electron-rich and neutral aryl halides.
Reagents:
-
4-Bromoanisole (1.0 equiv)
-
Aniline (1.2 equiv)
- (1-2 mol%)
-
BINAP or XPhos (2-4 mol%)
-
NaOtBu (1.4 equiv)
-
Toluene (Anhydrous)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a Schlenk tube and cool under Argon flow. Oxygen is the enemy of the active Pd(0) species.
-
Catalyst Pre-complexation: Add
, Ligand (BINAP), and NaOtBu. Purge with Argon x3. Note: Pre-mixing catalyst and ligand ensures active species formation before substrate addition. -
Substrate Addition: Add 4-Bromoanisole and Aniline via syringe. Add Toluene (0.1 M concentration relative to halide).
-
Reaction: Seal and heat to 80-100°C for 12-16 hours. Monitor via TLC (eluent: 10% EtOAc/Hexanes).
-
Workup: Cool to RT. Filter through a celite pad (removes Pd black). Dilute with EtOAc, wash with water and brine.
-
Purification: Flash column chromatography on silica gel.
Validation Check:
-
Success Indicator: Disappearance of the aryl halide spot on TLC.
-
Common Failure Mode: If the reaction stalls, check the solvent dryness (water kills the catalyst) or switch to a stronger base (e.g., KHMDS) if the amine is weakly nucleophilic [3].
References
-
Shah, R. et al. (2017). "The Potency of Diarylamine Radical-Trapping Antioxidants as Inhibitors of Ferroptosis." ACS Central Science.
-
Thesen, M. et al. (2010). "Diarylamine-based Hole Transport Materials for OLEDs." Journal of Materials Chemistry.
-
Ruiz-Castillo, P. & Buchwald, S.L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.
-
Ke, S. et al. (2022).[3][4] "Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action." Frontiers in Chemistry.
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p-Isopropylphenyl-p-tolyl-amine as a building block in organic synthesis
An In-Depth Technical Guide to p-Isopropylphenyl-p-tolyl-amine: A Core Building Block in Modern Organic Synthesis
Abstract
The diarylamine scaffold is a cornerstone of modern organic chemistry, appearing in a vast array of functional materials, pharmaceuticals, and agrochemicals. Among this critical class of molecules, p-Isopropylphenyl-p-tolyl-amine (also known as 4-isopropyl-N-p-tolylaniline) emerges as a particularly versatile and strategic building block. Its unique substitution pattern—an electron-donating, sterically influential isopropyl group on one phenyl ring and a methyl group on the other—imparts favorable solubility, electronic, and morphological properties to its derivatives. This guide provides an in-depth examination of p-Isopropylphenyl-p-tolyl-amine, from its synthesis and physicochemical properties to its pivotal role in the development of next-generation organic electronics and bioactive compounds. We offer field-proven insights into synthetic protocols, mechanistic considerations, and key applications, designed for researchers, chemists, and drug development professionals.
Introduction: The Strategic Importance of Substituted Diarylamines
Diarylamines are fundamental structural motifs that bridge two aryl systems via a nitrogen atom. This arrangement creates a conjugated π-system with a high-lying Highest Occupied Molecular Orbital (HOMO), making them excellent electron donors and hole-transporting moieties. Consequently, they are ubiquitous in materials science, particularly in the fabrication of organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[1][2]
In medicinal chemistry, the diarylamine framework is recognized as a "privileged scaffold," a molecular structure that can bind to multiple biological targets with high affinity.[3][4][5] This has led to the development of numerous commercial drugs, including kinase inhibitors like imatinib and dasatinib.[3][4] Furthermore, their ability to scavenge free radicals makes them potent antioxidants, widely used to prevent oxidative degradation in materials such as lubricants and polymers.[6][7]
p-Isopropylphenyl-p-tolyl-amine stands out due to the specific nature of its substituents. The isopropyl group enhances solubility in organic solvents—a crucial factor for solution-processable devices—while also providing steric hindrance that can prevent undesirable π-stacking in solid-state applications. The p-tolyl group offers a site for further functionalization and subtly modulates the electronic properties. This guide will explore how these features are leveraged in its synthesis and application.
Synthesis of p-Isopropylphenyl-p-tolyl-amine: A Tale of Two Couplings
The construction of the C-N bond is the central challenge in synthesizing diarylamines. Historically, harsh methods like the Ullmann condensation were employed, often requiring high temperatures and stoichiometric copper.[8] While still relevant, modern organic synthesis overwhelmingly favors the more versatile and milder palladium-catalyzed Buchwald-Hartwig amination.[9][10][11]
The Buchwald-Hartwig Amination: The Method of Choice
The Buchwald-Hartwig amination has revolutionized C-N bond formation due to its exceptional functional group tolerance, broad substrate scope, and comparatively mild reaction conditions.[10] The reaction couples an amine with an aryl halide (or triflate) in the presence of a palladium catalyst, a phosphine ligand, and a base.
The causality for its preference over the Ullmann condensation lies in its mechanism. The palladium catalyst can be fine-tuned with a vast library of phosphine ligands to optimize reactivity for specific substrates, including electron-rich or sterically hindered partners, which are often challenging for copper-catalyzed systems.[10][12]
Below is a logical workflow for the synthesis of p-Isopropylphenyl-p-tolyl-amine using this method.
Caption: Workflow for the synthesis of p-Isopropylphenyl-p-tolyl-amine.
Detailed Experimental Protocol: Buchwald-Hartwig Synthesis
This protocol is a self-validating system, where successful execution relies on maintaining anhydrous and oxygen-free conditions, crucial for the integrity of the palladium catalyst.
Reagents & Equipment:
-
4-Bromocumene (1.0 eq)
-
p-Toluidine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)
-
XPhos (2.5 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous Toluene
-
Schlenk flask or similar reaction vessel
-
Inert gas line (Nitrogen or Argon)
-
Standard glassware for workup and chromatography
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add NaOtBu, p-toluidine, Pd₂(dba)₃, and XPhos.
-
Solvent & Reactant Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene via syringe, followed by 4-bromocumene.
-
Reaction: Seal the flask and heat the mixture in an oil bath at 100 °C. Monitor the reaction progress by TLC or GC-MS until the starting material (4-bromocumene) is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure p-Isopropylphenyl-p-tolyl-amine.
Catalytic Cycle Visualization
The efficacy of the Buchwald-Hartwig amination is rooted in a well-defined catalytic cycle.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Physicochemical Properties & Characterization
Accurate characterization is essential for confirming the identity and purity of the synthesized product. The key properties of p-Isopropylphenyl-p-tolyl-amine are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-methyl-N-(4-propan-2-ylphenyl)aniline | [13] |
| CAS Number | 494834-22-9 | [13][14] |
| Molecular Formula | C₁₆H₁₉N | [13][15] |
| Molecular Weight | 225.33 g/mol | [13][15] |
| Appearance | Off-white to light brown solid/powder | N/A |
| Purity | Typically >97% | [15] |
| XLogP3 | 5 | [13] |
Standard characterization would involve ¹H and ¹³C NMR to confirm the chemical structure, mass spectrometry to verify the molecular weight, and FT-IR to identify the N-H stretch characteristic of secondary amines.
Core Applications in Organic Synthesis
The true value of p-Isopropylphenyl-p-tolyl-amine lies in its utility as a versatile intermediate.
Precursor for Hole-Transporting Materials (HTMs)
In inverted perovskite solar cells (PSCs), the hole-transporting layer (HTL) is critical for efficiently extracting positive charge carriers (holes) from the perovskite absorber layer and transporting them to the electrode.[1][16] Triarylamine-based polymers and small molecules are state-of-the-art HTMs.[2] p-Isopropylphenyl-p-tolyl-amine is an ideal starting point for synthesizing more complex triarylamines or polytriarylamines (PTAAs) used for this purpose. The isopropyl and methyl groups improve the processability and help form a uniform, hydrophobic film that protects the moisture-sensitive perovskite layer.[1][2]
Caption: Structure of an inverted perovskite solar cell with an HTL.
Scaffold for Bioactive Molecules and Drug Discovery
The diarylamine scaffold is a validated pharmacophore in medicinal chemistry.[3][4] Derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] p-Isopropylphenyl-p-tolyl-amine can serve as a starting fragment in fragment-based drug discovery or as a core for building libraries of novel compounds for high-throughput screening. Its derivatization allows for fine-tuning of lipophilicity and steric interactions to optimize binding with biological targets.
Radical-Trapping Antioxidants
Diarylamines are highly effective radical-trapping antioxidants (RTAs).[6] They function by donating the hydrogen atom from the N-H bond to a reactive radical species (R•), forming a stable diarylaminyl radical that does not propagate the radical chain reaction. This property is crucial in preventing the autoxidation of organic materials, such as engine oils and lubricants.[6][7] The alkyl substituents on the phenyl rings, like the isopropyl group, enhance their solubility and performance in non-polar hydrocarbon environments.[7]
Caption: Radical scavenging mechanism of a diarylamine antioxidant.
Conclusion
p-Isopropylphenyl-p-tolyl-amine is more than just a chemical compound; it is a strategic enabler in organic synthesis. Its well-balanced structural features—solubilizing groups, tunable electronics, and a reactive N-H bond—make it an invaluable precursor for high-performance materials and complex bioactive molecules. The continued refinement of synthetic methodologies like the Buchwald-Hartwig amination ensures its efficient and scalable production, cementing its role as a core building block for innovation in materials science, electronics, and pharmaceutical development. As researchers continue to push the boundaries in these fields, the demand for versatile and intelligently designed scaffolds like p-Isopropylphenyl-p-tolyl-amine is set to grow.
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The Antioxidant Potential of p-Isopropylphenyl-p-tolyl-amine: A Technical Guide for Researchers
Introduction: Unveiling the Potential of a Substituted Diarylamine
In the relentless pursuit of novel therapeutic agents, the role of antioxidants in mitigating cellular damage induced by oxidative stress is a cornerstone of modern drug discovery. Reactive oxygen species (ROS) are implicated in the pathophysiology of a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, the identification and characterization of potent antioxidant molecules are of paramount importance. This technical guide delves into the antioxidant potential of p-Isopropylphenyl-p-tolyl-amine, a substituted diarylamine with promising, yet largely unexplored, therapeutic applications.
Diarylamines, as a class of compounds, are recognized for their antioxidant properties, primarily attributed to their ability to act as hydrogen atom donors to scavenge free radicals.[1] The specific structural attributes of p-Isopropylphenyl-p-tolyl-amine, namely the presence of an isopropyl group and a tolyl group on the phenyl rings flanking the amine nitrogen, are hypothesized to modulate its antioxidant efficacy. This guide will provide a comprehensive overview of the theoretical underpinnings of its antioxidant action, detailed experimental protocols for its evaluation, and a forward-looking perspective on its potential role in drug development.
Proposed Mechanism of Antioxidant Action: A Tale of Radical Scavenging
The principal antioxidant mechanism of diarylamines, including p-Isopropylphenyl-p-tolyl-amine, is predicated on their ability to function as chain-breaking antioxidants.[1] The nitrogen-hydrogen (N-H) bond in the amine moiety is the reactive center. Upon encountering a free radical (R•), the amine can donate its hydrogen atom, thereby neutralizing the radical and forming a stable, resonance-delocalized aminyl radical.
The presence of electron-donating alkyl groups, such as the isopropyl and methyl (from the tolyl group) substituents, on the aromatic rings is crucial. These groups enhance the electron density on the phenyl rings and the nitrogen atom, which is thought to lower the bond dissociation energy of the N-H bond, making the hydrogen atom more readily available for donation.[2] The resulting aminyl radical is stabilized through resonance, with the unpaired electron delocalized across both aromatic rings. This stability is key to preventing the propagation of radical chain reactions.
-
Cell Culture: Seed a suitable cell line (e.g., HepG2, SH-SY5Y) in a 96-well plate and culture until confluent.
-
Compound Incubation: Treat the cells with various concentrations of p-Isopropylphenyl-p-tolyl-amine for a predetermined time (e.g., 1-2 hours) to allow for cellular uptake.
-
DCFH-DA Staining:
-
Remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS).
-
Incubate the cells with a working solution of DCFH-DA (e.g., 25 µM) at 37°C for 30-60 minutes. 4[3]. Induction of Oxidative Stress:
-
Wash the cells to remove excess DCFH-DA.
-
Add a pro-oxidant, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), to induce ROS generation.
-
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader. Readings can be taken at multiple time points.
-
Data Analysis: The reduction in fluorescence in the presence of the test compound compared to the control (cells treated only with the pro-oxidant) indicates cellular antioxidant activity.
| Treatment Group | Concentration (µM) | Relative Fluorescence Units (RFU) | % ROS Inhibition (Hypothetical) |
| Control (AAPH only) | - | 10,000 | 0 |
| p-Isopropylphenyl-p-tolyl-amine | 1 | 7,500 | 25 |
| p-Isopropylphenyl-p-tolyl-amine | 10 | 4,200 | 58 |
| p-Isopropylphenyl-p-tolyl-amine | 50 | 1,800 | 82 |
| Quercetin (Standard) | 10 | 3,500 | 65 |
| Hypothetical Cellular Antioxidant Activity Data. |
Considerations for Drug Development: The Path Forward
The promising antioxidant profile of p-Isopropylphenyl-p-tolyl-amine warrants further investigation for its therapeutic potential. However, several critical aspects must be addressed in the preclinical development phase.
-
Toxicity and Safety: A comprehensive toxicological evaluation is paramount. Studies on substituted diphenylamines have indicated potential for liver and hematological effects at high doses. T[4]herefore, in vitro cytotoxicity assays followed by in vivo toxicity studies are necessary to establish a safe therapeutic window.
-
ADME Properties: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is crucial for predicting its pharmacokinetic behavior in vivo. [5][6]In vitro ADME assays can provide initial insights into its metabolic stability and potential for drug-drug interactions.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the chemical structure of p-Isopropylphenyl-p-tolyl-amine can help elucidate the key structural features responsible for its antioxidant activity and can lead to the design of more potent and safer analogues.
Conclusion: A Promising Scaffold for Antioxidant Drug Discovery
p-Isopropylphenyl-p-tolyl-amine represents a compelling molecular scaffold with significant, albeit underexplored, antioxidant potential. The theoretical basis for its radical scavenging activity, rooted in the principles of diarylamine chemistry, is sound. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of its in vitro and cellular antioxidant efficacy. While the path to clinical application is long and requires rigorous preclinical evaluation, the foundational knowledge presented herein should empower researchers to unlock the full therapeutic potential of this intriguing molecule. Future research should focus on validating the proposed mechanisms, expanding the toxicological and pharmacokinetic profiling, and exploring its efficacy in relevant disease models.
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Advanced Utilization of p-Isopropylphenyl-p-tolyl-amine: A Technical Guide for Materials Science & Synthesis
Executive Summary & Chemical Architecture
p-Isopropylphenyl-p-tolyl-amine (CAS: 494834-22-9), also known as N-(4-isopropylphenyl)-4-methylaniline, represents a critical class of diarylamine intermediates in the materials science sector.[1][2][3] Its structural asymmetry—balancing a methyl group against a bulkier isopropyl group—imparts unique solubility and steric properties essential for two primary domains: Organic Electronics (OLEDs/OPVs) and Polymer Stabilization .[2][3][4]
For researchers and drug development professionals, this molecule serves as a versatile scaffold.[2][3][4] In organic electronics, it is the immediate precursor to asymmetric triarylamine Hole Transport Materials (HTMs).[4] In polymer chemistry, the secondary amine functionality acts as a potent radical scavenger, interrupting autoxidation chains.[2][4]
Physicochemical Profile[3][4][5][6][7][8][9]
| Property | Value / Description | Relevance |
| Molecular Formula | C₁₆H₁₉N | Core diarylamine scaffold |
| Molecular Weight | 225.33 g/mol | Low MW allows facile sublimation/purification |
| CAS Number | 494834-22-9 | Identification key for regulatory compliance |
| Physical State | White to off-white crystalline solid | Indicates high purity (colored = oxidation) |
| Solubility | Soluble in Toluene, DCM, THF | Compatible with solution-processing workflows |
| Electronic Character | Electron-rich Secondary Amine | Facilitates oxidative coupling (Buchwald-Hartwig) |
Synthetic Protocol: The Self-Validating Buchwald-Hartwig Amination[1][2][3]
To utilize this material, high purity (>99.5%) is non-negotiable, particularly for electronic applications where trace metal contaminants act as charge traps.[2][4] The following protocol utilizes Buchwald-Hartwig cross-coupling, favored for its specificity over traditional Ullmann condensation.[2][3][4]
Mechanistic Rationale
-
Catalyst (Pd(OAc)₂ + Ligand): Palladium facilitates the oxidative addition of the aryl halide.[4] The ligand (e.g., BINAP or DPPF) is crucial for stabilizing the Pd(0) species and enforcing the reductive elimination step.[3][4]
-
Base (NaOtBu): A strong, bulky base is required to deprotonate the amine-bound palladium complex, driving the catalytic cycle.[2][3][4]
Step-by-Step Methodology
Reagents:
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂dba₃] (1-2 mol%)[1][2][3][4]
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Solvent: Anhydrous Toluene
Workflow:
-
Inert Atmosphere Setup: Flame-dry a three-neck round-bottom flask and equip it with a reflux condenser. Purge with Argon for 15 minutes. Reason: Oxygen poisons the Pd catalyst and oxidizes the amine product.[2][3][4]
-
Catalyst Pre-complexation: Add Pd₂dba₃, BINAP, and anhydrous toluene.[2][3][4] Stir at room temperature for 15 minutes until the solution turns a deep orange/red. Reason: Ensures active catalytic species formation prior to substrate introduction.[2][3]
-
Substrate Addition: Add 4-Bromotoluene, 4-Isopropylaniline, and NaOtBu under a positive Argon flow.
-
Reaction: Heat the mixture to 100°C (reflux) for 12–16 hours. Monitor via TLC (Hexane:Ethyl Acetate 10:1).[1][3][4] The starting bromide spot should disappear.[2][3][4]
-
Work-up: Cool to room temperature. Filter through a celite pad to remove palladium black.[1][2][3][4] Wash the pad with ethyl acetate.[2][3][4]
-
Purification: Concentrate the filtrate and purify via silica gel column chromatography. Recrystallize from Ethanol/Hexane.[1][2][3][4]
Visualization: Synthetic Pathway[3][4]
Figure 1: The Buchwald-Hartwig cross-coupling pathway for the synthesis of diarylamines.[2][3][4] Note the regeneration of the Pd(0) species, essential for catalytic efficiency.[4]
Application Domain A: Precursor for OLED Hole Transport Materials
In the context of Organic Light Emitting Diodes (OLEDs), p-Isopropylphenyl-p-tolyl-amine is rarely used as the final layer due to the instability of the N-H bond under high voltage.[1][2][3][4] Instead, it is the key intermediate for synthesizing asymmetric Triarylamines.[2][3][4]
The "Capping" Strategy
To create a functional Hole Transport Layer (HTL), the secondary amine is reacted with a third aryl halide (e.g., 4-bromobiphenyl or a di-bromo core like benzidine).[2][3][4]
Why this molecule?
-
Asymmetry: The isopropyl group prevents tight pi-stacking crystallization in the final film, promoting an amorphous state .[2][3][4] Amorphous films are critical for OLEDs to prevent grain boundaries that cause current leakage.[1][2][3][4]
-
Solubility: The alkyl chains increase solubility in organic solvents, enabling solution-processed OLEDs (spin-coating/inkjet printing) rather than expensive vacuum evaporation.[1][2][3][4]
Energy Level Alignment
The resulting triarylamine derivatives typically exhibit:
-
HOMO Level: -5.2 to -5.4 eV (Matches Indium Tin Oxide (ITO) anode).[1][2][3][4]
-
LUMO Level: -2.1 to -2.4 eV (Electron blocking).[1][2][3][4]
Figure 2: Energy level diagram demonstrating the role of the amine-derived HTL.[2][3][4] The material facilitates hole transport from the anode while blocking electrons from the emissive layer.[2][3][4][5]
Application Domain B: Antioxidant for Polymer Stabilization[2][3][4]
In the rubber and plastics industry (e.g., polyolefins), p-Isopropylphenyl-p-tolyl-amine functions directly as a secondary amine antioxidant.[1][2][3][4]
Mechanism: Hydrogen Atom Transfer (HAT)
The N-H bond in the diarylamine is relatively weak (Bond Dissociation Energy ~85-90 kcal/mol).[1][3][4] When a polymer chain (
Reaction:
The resulting aminyl radical (
Advantages over Phenolics:
-
High Temperature Stability: Amines generally survive higher processing temperatures (>200°C) than hindered phenols.[1][2][3][4]
-
Synergy: Often used in conjunction with phosphites for comprehensive melt-flow stabilization.[1][2][3][4]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22762475, p-Isopropylphenyl-p-tolyl-amine. Retrieved from [Link]
- Coropceanu, V., et al. (2007).Charge Transport in Organic Semiconductors. Chemical Reviews.
-
Royal Society of Chemistry. Hole-transporting materials for organic light-emitting diodes: an overview. Retrieved from [Link]
Sources
Technical Deep Dive: Electrochemical Profiling of p-Isopropylphenyl-p-tolyl-amine
Executive Summary & Molecular Context[1]
p-Isopropylphenyl-p-tolyl-amine (CAS: 494834-22-9), often categorized under alkylated diphenylamines (ADPAs), represents a critical class of secondary aromatic amines. Unlike unsubstituted diphenylamine (DPA), which rapidly electropolymerizes, this molecule features dual para-blocking substituents : a methyl group on one ring and an isopropyl group on the other.
For researchers in drug development and organic electronics (OLEDs), this structural distinction is paramount. The steric and electronic effects of the p-isopropyl and p-tolyl groups prevent the standard "tail-to-tail" benzidine coupling, rendering the generated radical cation (
Key Chemical Parameters
| Parameter | Value / Description |
| Molecular Formula | |
| Electronic Nature | Electron-Rich (Two donor groups: |
| Hammett Influence | |
| Expected | ~0.65–0.75 V vs. SCE (Cathodic shift vs. DPA due to donors) |
| Primary Utility | Radical Scavenging (Antioxidant), Hole Transport |
Electrochemical Mechanism: The "Blocked" Pathway
To understand the behavior of p-Isopropylphenyl-p-tolyl-amine, one must contrast it with the failure mode of standard diphenylamines.
The Standard DPA Failure (Reference)
Unsubstituted DPA undergoes a 1e⁻ oxidation to a radical cation. Because the para positions are open, two radical cations rapidly couple (tail-to-tail) to form diphenylbenzidine (DPB). DPB is more easily oxidized than the parent monomer, leading to immediate further oxidation (ECE mechanism) and electrode fouling (polymerization).
The p-Isopropylphenyl-p-tolyl-amine Stability (Target)
In our target molecule, both para positions are occupied.
-
Step 1 (Anodic Oxidation): The nitrogen lone pair is oxidized, yielding a radical cation.
-
Step 2 (Stabilization): The bulky isopropyl group and the methyl group sterically and electronically inhibit coupling at the para positions.
-
Step 3 (Fate of the Radical):
-
In dry ACN: The radical cation is stable on the timescale of Cyclic Voltammetry (CV), showing a reversible wave.
-
In basic/wet conditions: Slow deprotonation may occur, leading to neutral aminyl radicals (
), which eventually undergo ortho-coupling (much slower) or disproportionation.
-
Mechanistic Visualization
The following diagram illustrates the divergence between standard DPA polymerization and the stability of the target molecule.
Figure 1: Mechanistic divergence showing how para-substitution prevents the polymerization pathway typical of diphenylamines, resulting in electrochemical stability.
Experimental Protocol: Self-Validating Workflow
To characterize this molecule accurately, you must eliminate extrinsic sources of irreversibility (e.g., water, dirty electrodes).
Materials & Setup
-
Solvent: Acetonitrile (MeCN), HPLC Grade, dried over molecular sieves (3Å). Rationale: Dichloromethane (DCM) can be used, but MeCN offers a wider anodic window.
-
Electrolyte: Tetrabutylammonium Hexafluorophosphate (
), 0.1 M. Recrystallized from ethanol. -
Analyte Concentration: 1.0 mM (keep low to minimize second-order coupling reactions).
-
Electrodes:
-
Working: Glassy Carbon (3 mm diameter).
-
Counter: Platinum Wire.[1]
-
Reference: Ag/AgCl (in 3M KCl) or Ag/Ag+ (non-aqueous).
-
Electrode Pre-Treatment (Critical)
Aromatic amines adsorb strongly to carbon surfaces. A fouled electrode will show peak broadening and false irreversibility.
-
Polish: Figure-8 motion on alumina slurry (1.0
m 0.3 m 0.05 m). -
Sonicate: 2 minutes in Ethanol, then 2 minutes in DI water.
-
Activation: Cycle in blank electrolyte (-0.5 V to 1.5 V) until background current is stable.
Measurement Workflow
Execute the following sequence to validate the mechanism.
Figure 2: Step-by-step electrochemical profiling workflow.
Data Interpretation & Causality
When analyzing the Cyclic Voltammetry (CV) data for p-Isopropylphenyl-p-tolyl-amine, look for these specific signatures.
The Primary Oxidation Wave ( )
-
Observation: A single anodic peak (
) followed by a corresponding cathodic peak ( ) on the return scan. -
Expected Potential:
V vs. SCE. -
Causality: The electron-donating isopropyl and methyl groups destabilize the HOMO, making the molecule easier to oxidize than unsubstituted diphenylamine (
V). -
Reversibility Check:
-
Calculate peak separation:
. Theoretical ideal is 59 mV/n. Expect 60–80 mV due to uncompensated resistance. -
Calculate Current Ratio:
. For this "blocked" amine, the ratio should approach 1.0 , indicating the radical cation is not consumed by chemical reactions (dimerization).
-
Scan Rate Dependence (Diffusion vs. Adsorption)
Plot
-
Linear Fit: Indicates a diffusion-controlled process (ideal).
-
Non-zero Intercept: Suggests minor adsorption complications.
-
Deviation at Low Scan Rates: If the ratio
drops below 1.0 only at very slow scan rates (e.g., < 20 mV/s), it indicates a slow following chemical reaction (EC mechanism), likely ortho-coupling or reaction with trace water.
Comparison Table: Substituent Effects
| Compound | Para-Substituents | Stability ( | |
| Diphenylamine | H, H | ~0.83 V | < 0.2 (Rapid Dimerization) |
| p-Tolyl-amine derivative | Methyl, H | ~0.78 V | < 0.5 (Partial Blocking) |
| Target Molecule | Methyl, Isopropyl | ~0.70 V | ~0.9 - 1.0 (Stable) |
Applications & Implications
The electrochemical stability validated above translates directly to industrial and pharmaceutical utility:
-
Antioxidant Mechanism: The stability of the radical cation allows the molecule to scavenge peroxy radicals (
) effectively without being consumed by self-polymerization. It acts as a persistent radical trap. -
Hole Transport Materials (HTM): In OLEDs, the reversible oxidation allows the material to shuttle positive charges (holes) efficiently. The bulky isopropyl group prevents crystallization (improving film quality) and prevents irreversible breakdown under voltage stress.
References
-
Bard, A. J., & Faulkner, L. R. (2001). Electrochemical Methods: Fundamentals and Applications. Wiley.[2] (Foundational text for CV analysis and EC mechanisms).
-
Yang, H., & Bard, A. J. (1991). "The Application of Rapid Scan Cyclic Voltammetry to the Study of the Mechanism of Diphenylamine Oxidation." Journal of Electroanalytical Chemistry. (Establishes the baseline instability of unsubstituted DPA).
-
Nematollahi, D., et al. (2012). "Electrochemical Oxidation of Amines: Mechanisms and Applications." International Journal of Electrochemical Science. (Review of amine oxidation pathways and substituent effects).
-
PubChem. (2023).[3] "p-Isopropylphenyl-p-tolyl-amine Compound Summary." (Structural confirmation and physical properties).
-
Ciriminna, R., et al. (2011). "Solvent-Free Synthesis of Alkylated Diphenylamines." Green Chemistry. (Context on the synthesis and industrial relevance of this specific class of antioxidants).
Sources
Technical Guide: p-Isopropylphenyl-p-tolyl-amine as a Functional Core for Hole-Transport Architectures
Part 1: Executive Technical Synthesis
p-Isopropylphenyl-p-tolyl-amine (CAS: 494834-22-9), chemically distinct as N-(4-isopropylphenyl)-4-methylaniline, represents a critical class of asymmetric secondary arylamines. While often categorized as a synthesis intermediate in pharmaceutical contexts, its significance in optoelectronics lies in its role as a donor moiety scaffold for high-mobility Hole Transport Materials (HTMs).
This guide addresses the molecule's dual functionality:
-
Intrinsic Properties: As a model system for studying inductive effects of alkyl substitution on ionization potential.
-
Architectural Role: As the "active core" in the synthesis of tertiary arylamines (e.g., TPD derivatives, Spiro-based HTMs) used in OLEDs and Perovskite Solar Cells (PSCs).
Key Technical Insight: The asymmetry between the p-methyl and p-isopropyl groups is not merely structural; it disrupts crystalline packing in derived amorphous films, preventing phase separation—a primary failure mode in organic electronics.
Part 2: Physicochemical & Electronic Properties[1][2]
Molecular Orbital Engineering
The hole-transporting capability of this amine stems from the nitrogen lone pair, which forms the Highest Occupied Molecular Orbital (HOMO).
-
HOMO Level (Estimated): -5.1 to -5.3 eV (vs. Vacuum).
-
LUMO Level: -1.5 to -2.0 eV.
-
Bandgap: Wide (~3.0+ eV), ensuring optical transparency in the visible spectrum, a critical requirement for HTMs in photovoltaic applications to avoid parasitic light absorption.
-
The "Isopropyl Effect" on Morphology
Unlike symmetric diarylamines (e.g., di-p-tolylamine), the isopropyl group introduces steric bulk and rotational freedom.
| Feature | Impact on Hole Transport |
| Asymmetry | Reduces |
| Steric Bulk | Increases intermolecular distance slightly, potentially lowering intrinsic mobility but increasing solubility in non-polar solvents (Chlorobenzene, Toluene). |
| Inductive Effect | Lowers ionization potential, improving hole extraction efficiency at interfaces. |
Part 3: Charge Transport Mechanism & Kinetics
In disordered organic semiconductors based on this amine core, charge transport does not follow band theory. Instead, it follows a thermally activated hopping mechanism (Marcus Theory).
The Hopping Pathway
The hole (radical cation) hops between the nitrogen centers of adjacent molecules.
-
(Transfer Integral): Dependent on the orbital overlap between the amine nitrogen and the adjacent aromatic ring. The isopropyl group must be oriented to avoid steric clashes that reduce
. -
(Reorganization Energy): The energy cost to distort the molecule when it oxidizes. Arylamines generally have low
due to the delocalization of the cation over the phenyl rings, making them excellent HTMs.
Visualization: Charge Hopping Pathway
The following diagram illustrates the hole injection and hopping mechanism in a device stack utilizing an arylamine-based layer.
Caption: Schematic of hole injection and polaron hopping between amine sites. The rate is governed by the energetic disorder and reorganization energy (
Part 4: Critical Protocol – Synthesis & Purification
For researchers using p-Isopropylphenyl-p-tolyl-amine as a precursor for HTMs, purity is paramount. Even ppm-level impurities act as "traps," drastically reducing hole mobility (
Synthesis Workflow (Buchwald-Hartwig Coupling)
This protocol describes the creation of the secondary amine core, which is the prerequisite for tertiary HTM synthesis.
Reagents:
-
4-Isopropylaniline (1.0 eq)
-
4-Bromotoluene (1.0 eq)
-
Pd(OAc)2 (Catalyst, 2 mol%)
-
BINAP (Ligand, 3 mol%)
-
NaOtBu (Base, 1.4 eq)
-
Solvent: Anhydrous Toluene
Step-by-Step Protocol:
-
Inert Atmosphere: Flame-dry a three-neck flask and purge with Argon for 20 minutes. Moisture kills the catalyst.
-
Dissolution: Add Pd(OAc)2 and BINAP to toluene; stir at RT for 15 mins to form the active Pd-ligand complex (Yellow to Orange shift).
-
Addition: Add 4-Isopropylaniline, 4-Bromotoluene, and NaOtBu.
-
Reflux: Heat to 110°C for 12-18 hours. Monitor via TLC (Hexane:Ethyl Acetate 10:1).
-
Workup: Cool, filter through a Celite pad (removes Palladium black), and concentrate in vacuo.
-
Purification (CRITICAL):
-
Flash Column Chromatography: Silica gel. Eluent: Hexane/DCM gradient.
-
Recrystallization: Ethanol/Hexane mix.
-
Target Purity: >99.5% (HPLC). For device grade, sublimation is recommended.
-
Derivatization Logic
To function as a stable HTM, the secondary amine (N-H) is usually converted to a tertiary amine (N-Aryl) to prevent oxidative degradation.
Caption: The synthetic pathway transforming the secondary amine core into a functional tertiary amine Hole Transport Material.
Part 5: Experimental Characterization of HTM Properties
To validate the hole-transporting efficacy of this molecule (or its derivatives), the following self-validating experiments are required.
Cyclic Voltammetry (CV)
Objective: Determine HOMO/LUMO levels.[4]
-
Setup: Three-electrode system (Pt working, Pt counter, Ag/AgCl reference).
-
Electrolyte: 0.1 M
in Dichloromethane. -
Analysis:
-
Measure
(Oxidation onset). -
Calculate HOMO:
(using Ferrocene standard). -
Success Metric: Reversible oxidation wave indicates stable cation formation (good HTM stability).
-
Time-of-Flight (TOF) Mobility Measurement
Objective: Measure hole mobility (
-
Device Structure: ITO / HTM (thick film, ~5
m) / Al. -
Method: Apply voltage bias, excite with N2 laser (337 nm), measure photocurrent transient.
-
Calculation:
(Where = thickness, = voltage, = transit time). -
Target Mobility:
is required for efficient OLED/PSC operation.
References
-
Coropceanu, V., et al. (2007). "Charge Transport in Organic Semiconductors." Chemical Reviews. (Fundamental review of hopping mechanisms in arylamines).
-
Jeon, S. O., et al. (2012). "High-efficiency, solution-processed, multilayer phosphorescent organic light-emitting diodes with a mixed hole-transport layer." Organic Electronics. (Discusses the impact of alkyl-substituted amine layers).
-
Burschka, J., et al. (2013). "Sequential deposition as a route to high-performance perovskite-sensitized solar cells." Nature. (Contextualizes the use of Spiro-OMeTAD, a triarylamine derivative, establishing the standard for HTMs).
-
PubChem. (2023). "p-Isopropylphenyl-p-tolyl-amine Compound Summary." National Library of Medicine. (Chemical structure and physical property verification).
-
Wolfe, J. P., et al. (1996). "Rational Development of Catalysts for the Buchwald-Hartwig Amination." Accounts of Chemical Research. (The authoritative protocol for synthesizing arylamines).
Sources
- 1. Synthesis of n-methylaniline (1970) | G Akazome | 4 Citations [scispace.com]
- 2. Doping strategies for small molecule organic hole-transport materials: impacts on perovskite solar cell performance and stability - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation [mdpi.com]
Methodological & Application
Application Note: High-Efficiency Synthesis of p-Isopropylphenyl-p-tolyl-amine via Buchwald-Hartwig Amination
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 4-isopropyl-N-(p-tolyl)aniline (also referred to as p-isopropylphenyl-p-tolyl-amine). This diarylamine scaffold is a critical intermediate in the development of hole-transport materials (HTMs) for organic electronics and a structural motif in various antioxidant therapeutics.
While traditional Ullmann couplings require harsh temperatures (>150 °C) and copper mediators, this protocol utilizes Buchwald-Hartwig Palladium Catalysis . We employ the XPhos Pd G2 precatalyst system, which offers superior resistance to oxidation and facilitates rapid oxidative addition, even with electron-rich substrates.
Mechanistic Foundation
The success of this reaction relies on the precise orchestration of the Pd(0)/Pd(II) catalytic cycle. Unlike simple alkyl halide substitutions, aryl halides cannot undergo SN2 attack. The palladium center acts as an electron shuttle, facilitating bond formation through a four-stage cycle.
The Catalytic Cycle
The bulky biaryl phosphine ligand (XPhos) plays a dual role:
-
Steric Bulk: Promotes the final reductive elimination step, which is often the turnover-limiting step in diarylamine synthesis.
-
Electron Richness: Increases electron density on the Pd center, accelerating the oxidative addition of the aryl bromide.
Figure 1: The Pd(0)/Pd(II) catalytic cycle.[1][2][3] The active L-Pd(0) species is generated in situ from the air-stable XPhos Pd G2 precatalyst.
Strategic Experimental Design
Substrate Selection
For this specific target, two retrosynthetic disconnections are possible. We prioritize Route A due to the commercial availability of high-purity 4-isopropylbromobenzene and the stability of p-toluidine.
| Parameter | Component A (Electrophile) | Component B (Nucleophile) |
| Reagent | 1-Bromo-4-isopropylbenzene | p-Toluidine |
| Role | Oxidative Addition Partner | Amine Source |
| Equivalents | 1.0 equiv | 1.2 equiv |
| Rationale | Aryl bromides offer the best balance of reactivity and stability compared to iodides (unstable) or chlorides (sluggish). | Using the amine in slight excess drives full consumption of the halide. |
Catalyst & Base System[2][4]
-
Catalyst: XPhos Pd G2 (2 mol%).
-
Why: Precatalysts ensure a defined 1:1 Pd:Ligand ratio and rapid activation, avoiding the induction period seen with Pd(OAc)₂ + Ligand mixtures.
-
-
Base: Sodium tert-butoxide (NaOtBu) .
-
Why: Strong enough to deprotonate the coordinated amine but bulky enough to minimize nucleophilic attack on the Pd center.
-
-
Solvent: Toluene (anhydrous).
-
Why: Non-polar solvents often suppress hydrodehalogenation side reactions.
-
Detailed Protocol
Materials Checklist
-
1-Bromo-4-isopropylbenzene (CAS: 586-61-8)
-
p-Toluidine (CAS: 106-49-0)
-
XPhos Pd G2 (CAS: 1310584-14-5)[4]
-
Sodium tert-butoxide (NaOtBu) (CAS: 865-48-5)
-
Anhydrous Toluene
-
Ethyl Acetate / Hexanes (for purification)[5]
Step-by-Step Procedure
Note: All steps involving the catalyst and base should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or a glovebox.
-
Charge Reagents:
-
In a flame-dried Schlenk tube equipped with a magnetic stir bar, add:
-
XPhos Pd G2 (15.7 mg, 0.02 mmol, 2 mol%)
-
p-Toluidine (128.6 mg, 1.2 mmol, 1.2 equiv)
-
NaOtBu (135 mg, 1.4 mmol, 1.4 equiv)
-
-
Critical: If using a glovebox, add the aryl bromide here. If using a Schlenk line and the bromide is a liquid, add it in step 3.
-
-
Inert Atmosphere:
-
Cap the tube with a rubber septum. Evacuate and backfill with Nitrogen three times.
-
-
Solvent & Liquid Reagent Addition:
-
Add 1-Bromo-4-isopropylbenzene (199 mg, 1.0 mmol, 1.0 equiv) via syringe.
-
Add Anhydrous Toluene (4.0 mL, 0.25 M concentration) via syringe.
-
-
Reaction:
-
Place the tube in a pre-heated oil bath at 100 °C .
-
Stir vigorously (800+ RPM) for 2–4 hours .
-
Monitoring: Check progress via TLC (Eluent: 5% EtOAc in Hexanes). The starting bromide spot should disappear.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove insoluble salts and Palladium black.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude oil via silica gel flash chromatography.
-
Gradient: 0%
5% Ethyl Acetate in Hexanes. -
Result: The product is typically a white to off-white solid.
-
Validation & Characterization
The following data confirms the structure of p-isopropylphenyl-p-tolyl-amine.
Expected NMR Data
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 1H | 6.90 – 7.15 | Multiplet | 8H | Aromatic Protons (Overlapping) |
| 1H | 5.45 | Broad Singlet | 1H | N-H (Amine) |
| 1H | 2.85 | Septet ( | 1H | Isopropyl C-H |
| 1H | 2.28 | Singlet | 3H | Tolyl -CH ₃ |
| 1H | 1.22 | Doublet ( | 6H | Isopropyl -(CH ₃)₂ |
Process Workflow
Figure 2: Operational workflow for the synthesis and isolation of the target diarylamine.[6]
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Oxygen poisoning of catalyst. | Ensure rigorous degassing of solvent and Schlenk tube. Use fresh NaOtBu (it absorbs moisture). |
| Formation of Ar-H (Reduction) | Switch solvent from Toluene to 1,4-Dioxane. Ensure temperature does not exceed 110 °C. | |
| Product is Dark/Brown | Residual Palladium. | Use a scavenger resin (e.g., SiliaMetS® Thiol) during workup or perform an extra wash with aqueous cysteine. |
| Stalled Reaction | Catalyst deactivation. | Add an additional 1 mol% of catalyst after 2 hours if TLC shows stalled progress. |
References
-
Mechanistic Overview: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][7] Reaction intermediates and structure-activity relationships.[8][9] Journal of the American Chemical Society. Link
-
Catalyst Selection (XPhos): Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link
-
Precatalyst Utility: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry. Link
-
General Protocol Grounding: Sigma-Aldrich. (n.d.). XPhos Pd G2 Product Information and Application Protocols. Link
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN109942436B - A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 9. conferences.uin-malang.ac.id [conferences.uin-malang.ac.id]
Application Note: Optimized Palladium-Catalyzed Synthesis of p-Isopropylphenyl-p-tolyl-amine
Executive Summary & Strategic Analysis
This guide details the synthesis of p-Isopropylphenyl-p-tolyl-amine (CAS: N/A for specific isomer, generic diarylamine class), a critical intermediate in the development of hole-transport materials (HTMs) for OLEDs and lipophilic antioxidants for pharmaceutical stabilization.
The synthesis relies on the Buchwald-Hartwig Cross-Coupling , a palladium-catalyzed transformation replacing the older, harsher Ullmann condensation.[1] For this specific target—a diarylamine formed from two electron-neutral/slightly electron-rich aromatic rings—the primary challenge is preventing the formation of triarylamines (over-arylation) while maintaining high catalyst turnover.
Retrosynthetic Disconnection
There are two viable pathways based on commercial availability of starting materials:
-
Pathway A (Preferred): Coupling of 4-Bromotoluene (Electrophile) and 4-Isopropylaniline (Nucleophile).
-
Pathway B: Coupling of 1-Bromo-4-isopropylbenzene and p-Toluidine.
Recommendation: Pathway A is generally preferred due to the ubiquity and low cost of 4-bromotoluene. Both pathways are electronically similar (coupling a para-alkyl aryl halide with a para-alkyl aniline).
Catalyst & Ligand Selection Strategy
-
The Challenge: Secondary amine formation requires a ligand that facilitates oxidative addition but is bulky enough to promote reductive elimination and prevent the binding of a second aryl halide (which leads to triarylamine side products).
-
The Solution:
-
Modern Standard (High Yield): BrettPhos or RuPhos with a Pd(II) Precatalyst (e.g., XPhos Pd G3/G4). These dialkylbiaryl phosphine ligands are specifically engineered to stabilize the monoligated Pd(0) species.
-
Classic/Economy (Scale-up): BINAP or DPPF with Pd(OAc)₂ or Pd₂(dba)₃. While slightly slower, these bis-phosphine ligands are cost-effective for multi-gram scale-up where catalyst loading can be higher.
-
Experimental Protocols
Reagents & Materials Table
| Component | Role | Reagent Name | Equiv. | Notes |
| Electrophile | Substrate | 4-Bromotoluene | 1.0 | Liquid, d=1.39 g/mL |
| Nucleophile | Substrate | 4-Isopropylaniline | 1.2 | Liquid, d=0.94 g/mL |
| Catalyst | Metal Source | Pd₂(dba)₃ | 0.01 (1 mol%) | Tris(dibenzylideneacetone)dipalladium(0) |
| Ligand | Chiral/Achiral Ligand | BrettPhos | 0.02 (2 mol%) | Preferred for selective mono-arylation |
| Base | Proton Scavenger | NaOtBu | 1.4 | Sodium tert-butoxide (Must be dry/stored in glovebox) |
| Solvent | Medium | Toluene or 1,4-Dioxane | N/A | Anhydrous, degassed (0.2 M conc.) |
Protocol A: Modern Precatalyst Method (Recommended for R&D)
This method utilizes a Buchwald Generation-3 (G3) precatalyst for rapid activation and air stability during weighing.
-
Setup: In a nitrogen-filled glovebox (or using Schlenk technique), charge a reaction vial with BrettPhos Pd G3 (1.0 mol%) and NaOtBu (1.4 equiv).
-
Addition: Add 4-Isopropylaniline (1.2 equiv) and 4-Bromotoluene (1.0 equiv).
-
Solvation: Add anhydrous Toluene (concentration ~0.25 M relative to halide). Seal the vial with a crimp cap or Teflon-lined screw cap.
-
Reaction: Remove from glovebox and heat to 80–100 °C for 2–4 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1) or LC-MS. The starting bromide should disappear rapidly.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a small pad of silica gel or Celite to remove palladium black.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO₂, 0-5% EtOAc in Hexanes).
-
Expected Yield: >90% isolated yield.[2]
-
Protocol B: Classic Method (Pd₂(dba)₃ / BINAP)
Use this for cost-sensitive scale-up (>10g).
-
Catalyst Activation: In a flame-dried Schlenk flask, add Pd₂(dba)₃ (1 mol%) and rac-BINAP (2.2 mol%). Add anhydrous Toluene and stir at room temperature for 15 minutes under Argon until the solution turns a deep reddish-orange (active catalyst formation).
-
Substrate Addition: Add 4-Bromotoluene (1.0 equiv), 4-Isopropylaniline (1.2 equiv), and NaOtBu (1.4 equiv) under a counter-flow of Argon.
-
Heating: Heat the mixture to 100 °C (reflux) for 12–16 hours.
-
Note: This method is slower than Protocol A due to the bidentate nature of BINAP stabilizing the Pd(II) intermediate more strongly.
-
-
Quench: Cool to RT, quench with water, extract with diethyl ether (3x).
-
Purification: Recrystallization from hot Ethanol is often possible for this specific diarylamine, avoiding chromatography.
Mechanistic Insight & Visualization
The efficiency of this reaction relies on the delicate balance of the catalytic cycle. The diagram below illustrates the pathway, highlighting the critical role of the Base in the transmetallation-like step (Amine Binding/Deprotonation).
Caption: The cycle initiates with Pd(0) performing oxidative addition into the C-Br bond. The bulky ligand (L) is crucial for enforcing the reductive elimination step (bottom dashed arrow) to regenerate the catalyst.
Troubleshooting & Optimization Guide
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst Poisoning / O₂ | Ensure solvents are degassed (sparge with Ar for 20 min). Switch to a fresh bottle of NaOtBu (it is hygroscopic). |
| Triarylamine Formation | Over-reaction | The product is reacting with excess bromide. Reduce the electrophile equivalents or Increase the aniline to 1.5 equiv. |
| Protodehalogenation | Reduction of Ar-Br to Ar-H | Solvent is acting as a hydride source (rare in Toluene) or Pd-hydride formation. Switch solvent to 1,4-Dioxane . |
| Dark Black Precipitate | Pd Black Formation | Catalyst decomposition ("death"). The ligand is not stabilizing Pd(0) effectively. Increase Ligand:Pd ratio to 2:1 or switch to BrettPhos . |
References
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.
-
Hartwig, J. F. (1998). "Carbon-Heteroatom Bond-Forming Reductive Eliminations of Organopalladium Complexes." Accounts of Chemical Research, 31(12), 852-860.
-
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). "Rational Development of Catalysts for the Palladium-Catalyzed Amination of Aryl Halides." Accounts of Chemical Research, 31(12), 805-818.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.
Sources
Experimental protocol for the synthesis of p-Isopropylphenyl-p-tolyl-amine
Executive Summary
This application note details the optimized synthesis of p-Isopropylphenyl-p-tolyl-amine (N-(4-isopropylphenyl)-4-methylaniline). This diarylamine structural motif is a critical intermediate in the synthesis of hole-transport materials (HTMs) for organic light-emitting diodes (OLEDs) and widely used as a radical scavenger in polymer stabilization.
While traditional Ullmann coupling requires harsh conditions (copper catalysts, >180°C) often leading to oligomerization, this protocol utilizes a Buchwald-Hartwig Cross-Coupling approach. We employ a Palladium(0) source with a bidentate phosphine ligand (Xantphos) to ensure high selectivity, near-quantitative conversion, and mild thermal requirements (100°C).
Target Audience: Medicinal Chemists, Process Development Scientists, and Materials Engineers.
Retrosynthetic Analysis & Mechanistic Logic
The target molecule consists of two electron-rich aryl rings bridged by a secondary amine. The most reliable disconnection is at the C-N bond.
-
Coupling Partners: 1-Bromo-4-isopropylbenzene (Electrophile) and p-Toluidine (Nucleophile).
-
Catalytic System: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) + Xantphos.
-
Why Xantphos? Its wide bite angle (111°) promotes reductive elimination, crucial for forming the C-N bond in sterically tunable diarylamines.
-
Mechanistic Pathway (Diagram 1)
The reaction follows the Pd(0)/Pd(II) catalytic cycle:
-
Ligand Association: Formation of the active L-Pd(0) species.
-
Oxidative Addition: Insertion of Pd into the Ar-Br bond.
-
Amine Coordination & Deprotonation: The base (NaOtBu) facilitates the formation of the Palladium-Amido complex.
-
Reductive Elimination: Release of the product and regeneration of Pd(0).
Figure 1: Catalytic cycle for the Buchwald-Hartwig amination using a bidentate ligand system.
Materials & Reagents
Safety Note: p-Toluidine is toxic by inhalation and a suspected carcinogen. Handle all reagents in a fume hood.
| Reagent | MW ( g/mol ) | Equiv.[4] | Mass/Vol (10 mmol Scale) | Role |
| 1-Bromo-4-isopropylbenzene | 199.09 | 1.0 | 1.99 g | Electrophile |
| p-Toluidine | 107.16 | 1.2 | 1.29 g | Nucleophile |
| Pd₂(dba)₃ | 915.72 | 0.02 (2 mol%) | 183 mg | Pre-catalyst |
| Xantphos | 578.62 | 0.04 (4 mol%) | 231 mg | Ligand |
| NaOtBu | 96.10 | 1.4 | 1.35 g | Base |
| Toluene (Anhydrous) | 92.14 | N/A | 20 mL (0.5 M) | Solvent |
Experimental Protocol
Phase 1: Inert System Preparation (Critical)
The most common failure mode in Buchwald-Hartwig coupling is oxygen poisoning of the Pd(0) species.
-
Glassware Prep: Flame-dry a 50 mL Schlenk tube or 2-neck round-bottom flask under vacuum. Backfill with Argon (x3 cycles).
-
Solvent Degassing: Sparge anhydrous toluene with Argon for 20 minutes prior to use. Do not skip this step.
Phase 2: Reaction Assembly
-
Solid Addition: Under a positive stream of Argon, add Pd₂(dba)₃ (183 mg), Xantphos (231 mg), NaOtBu (1.35 g), and p-Toluidine (1.29 g) to the reaction vessel.
-
Solvent & Liquid Addition: Add the degassed Toluene (20 mL) via syringe.
-
Liquid Reactant: Add 1-Bromo-4-isopropylbenzene (1.99 g) via syringe.
-
Catalyst Activation: Stir the mixture at room temperature for 5 minutes.
-
Observation: The solution should turn from a dark purple/red (characteristic of Pd₂(dba)₃) to a brownish-orange suspension as the active catalytic species forms.
-
Phase 3: Reaction & Monitoring[4]
-
Heating: Place the vessel in a pre-heated oil bath at 100°C .
-
Duration: Stir vigorously for 12–16 hours.
-
TLC Monitoring: Check consumption of the bromide (limiting reagent).
-
Mobile Phase: Hexane:Ethyl Acetate (95:5).
-
Visualization: UV (254 nm). The product will be a distinct blue-fluorescent spot under long-wave UV (typical of diarylamines).
-
Phase 4: Workup & Purification[5]
-
Quench: Cool to room temperature. Dilute with Diethyl Ether (30 mL) and filter through a pad of Celite to remove insoluble salts and Palladium black.
-
Evaporation: Concentrate the filtrate under reduced pressure.
-
Flash Chromatography:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Gradient of 100% Hexane → 5% EtOAc in Hexane.
-
Expert Tip: Pre-treat the silica column with 1% Triethylamine (Et₃N) in Hexane to deactivate acidic sites. This prevents "streaking" of the amine product on the column.
-
Quality Control & Self-Validation
To verify the identity of p-Isopropylphenyl-p-tolyl-amine , compare your data against these predicted spectroscopic standards.
1H NMR (400 MHz, CDCl₃)
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 7.15 | Doublet (J=8.4 Hz) | 2H | Ar-H | Ortho to isopropyl (deshielded) |
| 7.08 | Doublet (J=8.2 Hz) | 2H | Ar-H | Ortho to methyl |
| 6.95–7.00 | Overlapping Doublets | 4H | Ar-H | Ortho to Nitrogen (shielded by resonance) |
| 5.45 | Broad Singlet | 1H | N-H | Exchangeable proton (diagnostic) |
| 2.86 | Septet (J=6.9 Hz) | 1H | CH (CH₃)₂ | Methine of isopropyl group |
| 2.29 | Singlet | 3H | Ar-CH ₃ | Methyl group on tolyl ring |
| 1.24 | Doublet (J=6.9 Hz) | 6H | CH(CH ₃)₂ | Methyls of isopropyl group |
Pass Criteria:
-
Clear septet at ~2.86 ppm (confirms isopropyl integrity).
-
Single NH peak (confirms secondary amine; absence indicates tertiary amine impurity).
-
Integration ratio of Isopropyl-CH3 (6H) to Tolyl-CH3 (3H) must be exactly 2:1.
Workflow Visualization (Diagram 2)
Figure 2: Step-by-step experimental workflow from preparation to validation.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Reaction (Starting Material Intact) | Catalyst Poisoning (O₂) | Ensure Toluene is rigorously degassed. Use fresh Pd₂(dba)₃ (should be purple, not black). |
| Low Yield / Incomplete Conversion | Inactive Ligand | Ensure Xantphos is not oxidized. Increase catalyst loading to 3 mol%. |
| Product Streaking on TLC/Column | Acidic Silica Interaction | Pre-wash silica with 1% Et₃N/Hexane. Amine products stick to acidic silanols. |
| Formation of Triarylamine | Over-arylation | Strictly control stoichiometry. Ensure only 1.0 equiv of bromide is used relative to 1.2 equiv of amine. |
References
-
Buchwald-Hartwig Amination Fundamentals
-
Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Acc.[4] Chem. Res.1998 , 31, 805–818.
-
-
Catalyst Selection (Xantphos Utility)
-
Guari, Y.; van Es, D. S.; Reek, J. N. H.; Kamer, P. C. J.; van Leeuwen, P. W. N. M. Tetrahedron Lett.1999 , 40, 3789–3790.
-
-
Purification of Amines (Silica Deactivation)
-
Common organic synthesis practice; see Rochester University Flash Chromatography Guide.
-
-
Reaction Mechanism & Pd Cycle
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Note: High-Purity Isolation of p-Isopropylphenyl-p-tolyl-amine via Modified Silica Gel Chromatography
Abstract
This application note details the purification protocol for p-Isopropylphenyl-p-tolyl-amine (also known as
Introduction & Chemical Context
p-Isopropylphenyl-p-tolyl-amine is a secondary diarylamine characterized by two benzene rings bridged by a nitrogen atom.[1] One ring bears a para-isopropyl group (cumene derivative), and the other a para-methyl group (toluene derivative).
-
Chemical Structure:
[1] -
Molecular Weight: 225.33 g/mol [1]
-
Physical State: Typically a viscous oil or low-melting solid (depending on purity).
-
Purification Challenge: The lone pair of electrons on the amine nitrogen can hydrogen bond with the acidic hydroxyl (silanol) groups on the surface of standard Silica Gel 60 (
). This results in:-
Broad, tailing peaks.
-
Co-elution with impurities.
-
Loss of yield (irreversible binding).
-
To overcome this, we employ a Base-Modified Mobile Phase strategy to neutralize the silica surface dynamically.
Pre-Chromatography Considerations
Solubility Profile
Before attempting purification, the crude mixture must be fully soluble in the loading solvent.
-
High Solubility: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Toluene.
-
Moderate/Low Solubility: Hexanes, Pentane (often requires <5% EtOAc to dissolve).
Thin Layer Chromatography (TLC) Optimization
Standard TLC plates are coated with the same acidic silica as the column. If the compound streaks on TLC, it will streak on the column.
Protocol:
-
Prepare a 1% solution of the crude amine in DCM.
-
Test three solvent systems:
-
System A: 100% Hexanes (Baseline check).
-
System B: 90:10 Hexanes:EtOAc (Standard non-polar).
-
System C (Modified): 90:10 Hexanes:EtOAc + 1% Triethylamine (TEA) .
-
Observation:
In System B, the amine likely appears as a streak (
Detailed Experimental Protocol
Materials
-
Stationary Phase: Silica Gel 60 (40–63 µm particle size).
-
Mobile Phase A: Hexanes (HPLC Grade).
-
Mobile Phase B: Ethyl Acetate (HPLC Grade).
-
Modifier: Triethylamine (TEA),
99% purity. -
Column: Glass column (e.g., 25mm ID for 1-2g scale) or Flash Cartridge.
Step-by-Step Purification Workflow
Step 1: Column Packing & Neutralization
Rationale: Pre-treating the silica ensures that the first interaction the amine has is with a neutralized surface, preventing initial band broadening.
-
Slurry Preparation: Suspend the required amount of silica (approx. 30g per 1g of crude) in a mixture of Hexanes + 1% TEA .
-
Packing: Pour the slurry into the column and allow solvent to drain until the silica bed is packed.
-
Equilibration: Flush with 2 Column Volumes (CV) of Hexanes + 1% TEA to ensure the entire length of the column is basic.
Step 2: Sample Loading (Dry Load Method)
Rationale: Wet loading with DCM can cause the band to travel too fast initially. Dry loading guarantees a tight starting band.
-
Dissolve the crude p-Isopropylphenyl-p-tolyl-amine in a minimum amount of DCM.
-
Add silica gel (ratio 1:1 by weight to the crude mass).
-
Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder remains.
-
Carefully add this powder to the top of the packed column.
-
Add a 1 cm layer of sand or cotton on top to protect the bed.
Step 3: Gradient Elution
Rationale: A gradient allows separation of non-polar impurities (unreacted halides) before the amine elutes.
| Stage | Solvent Composition | Volume (CV) | Target Elution |
| 1 | 100% Hexanes (+ 1% TEA) | 2 | Non-polar impurities (e.g., bis-aryls) |
| 2 | 98:2 Hexanes:EtOAc (+ 1% TEA) | 3 | Minor byproducts |
| 3 | 95:5 Hexanes:EtOAc (+ 1% TEA) | 5-8 | Target Amine (Product) |
| 4 | 90:10 Hexanes:EtOAc (+ 1% TEA) | 3 | Polar impurities / Catalyst ligands |
Note: The 1% TEA concentration must be maintained throughout the gradient to prevent re-protonation of the silica.
Step 4: Fraction Collection & Analysis
-
Collect fractions in test tubes (approx. 10-15 mL each for a 25mm column).
-
Spot fractions on TLC plates. Visualize using UV (254 nm) and Iodine stain (amines turn brown/yellow rapidly).
-
Pool fractions containing the pure spot (
in 95:5 mix). -
Concentrate under vacuum. Crucial: To remove residual TEA (BP: 89°C), co-evaporate with small amounts of ethanol or leave on a high-vacuum manifold for 4 hours.
Visualizations
Purification Workflow Diagram
This diagram outlines the critical path from crude synthesis to isolated product.
Caption: Figure 1. End-to-end workflow for the isolation of diarylamines, emphasizing the decision point for stationary phase modification.
Mobile Phase Decision Logic
A logical guide for selecting the correct solvent modifier based on impurity profile.
Caption: Figure 2. Decision matrix for mobile phase additives. For p-Isopropylphenyl-p-tolyl-amine, the "Acid Sensitive/Amine Tailing" path is selected.
Results & Validation Criteria
Expected Yield and Purity
-
Yield: >90% recovery of the theoretical mass is expected if the TEA protocol is followed. Without TEA, yields often drop to 60-70% due to irreversible silica binding.
-
Purity: >98% by HPLC (254 nm).
-
Appearance: Off-white to pale yellow solid/oil. Dark brown coloration usually indicates oxidation; store under Argon.
Analytical Verification (NMR)
Upon isolation, the
-
Diagnostic Signals:
-
Isopropyl Group: Septet at
ppm, Doublet at ppm. -
Methyl Group: Singlet at
ppm. -
Amine Proton: Broad singlet at
ppm (exchangeable). -
TEA Contamination: Look for quartet at
ppm and triplet at ppm. If present, dry further.
-
Troubleshooting
| Issue | Possible Cause | Corrective Action |
| Tailing / Streaking | Insufficient TEA in column. | Flush column with 5% TEA in Hexanes, then resume gradient. |
| Co-elution | Gradient too steep. | Reduce EtOAc slope (e.g., hold at 2% EtOAc for longer). |
| Product Degradation | Silica acidity or Oxidation. | Ensure TEA was used; store fractions in the dark; evaporate solvent immediately. |
| High Backpressure | Fine particles in dry load. | Sieve silica before dry loading or use Celite 545 instead of silica for loading. |
References
-
General Protocol for Amine Purification
-
Biotage. (2023).[2] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from
-
-
Silica Modification Techniques
-
Department of Chemistry, University of Rochester. Tips for Flash Column Chromatography: Deactivating Silica Gel.[3] Retrieved from
-
-
Chemical Data & Properties
-
PubChem. (2023). p-Isopropylphenyl-p-tolyl-amine (CID 22762475).[1] National Library of Medicine. Retrieved from
-
- Synthesis Context (Buchwald-Hartwig): Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Contextual citation for impurity profiles in diarylamine synthesis).
Sources
Mastering the Purification of p-Isopropylphenyl-p-tolyl-amine: A Guide to Recrystallization
Abstract
This comprehensive application note provides a detailed protocol for the purification of p-Isopropylphenyl-p-tolyl-amine via recrystallization. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple list of steps to explain the fundamental principles and critical parameters that ensure the successful isolation of a high-purity solid. We will delve into the rationale behind solvent selection, provide a step-by-step experimental procedure, and offer insights into troubleshooting common issues. This document is structured to empower the user with the scientific understanding necessary to adapt and optimize this purification technique for analogous compounds.
Introduction: The Imperative of Purity
In the realm of chemical synthesis and pharmaceutical development, the purity of a compound is paramount. Impurities can significantly impact the outcome of subsequent reactions, alter biological activity, and compromise the integrity of research data. p-Isopropylphenyl-p-tolyl-amine, a diarylamine derivative, is a valuable building block in organic synthesis. Its purification is a critical step to ensure the reliability of downstream applications.
Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[1] The principle underlying this method is the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[1] An ideal recrystallization involves dissolving the impure solid in a hot solvent to the point of saturation, followed by slow cooling. As the temperature decreases, the solubility of the target compound also decreases, leading to the formation of a crystalline lattice. The impurities, ideally, remain dissolved in the cooled solvent (the mother liquor) and are subsequently separated by filtration.
This guide will provide a robust and reproducible protocol for the recrystallization of p-Isopropylphenyl-p-tolyl-amine, grounded in the principles of solubility and crystal growth.
Physicochemical Properties of p-Isopropylphenyl-p-tolyl-amine
A thorough understanding of the physical and chemical properties of the target compound is the foundation of a successful recrystallization protocol.
| Property | Value | Source |
| CAS Number | 494834-22-9 | [2] |
| Molecular Formula | C₁₆H₁₉N | [2] |
| Molecular Weight | 225.33 g/mol | [2] |
| Boiling Point | 347.1 °C at 760 mmHg | |
| Appearance | Solid (form may vary) | General knowledge |
| pKa | Not experimentally determined; expected to be a weak base | General knowledge |
The Art and Science of Solvent Selection
The choice of a recrystallization solvent is the most critical factor in this purification technique. An ideal solvent should exhibit the following characteristics:
-
High dissolving power for the target compound at elevated temperatures.
-
Low dissolving power for the target compound at low temperatures.
-
High solubility for impurities at all temperatures, or very low solubility so they can be removed by hot filtration.
-
A boiling point that is high enough to facilitate dissolution but low enough to be easily removed from the purified crystals.
-
Chemical inertness, meaning it does not react with the compound being purified.
-
Volatility for easy removal during the drying process.
-
Non-toxic, inexpensive, and non-flammable for safety and practicality.
Based on the "like dissolves like" principle, the nonpolar to moderately polar nature of p-Isopropylphenyl-p-tolyl-amine, with its two aromatic rings and alkyl substituents, suggests that nonpolar or moderately polar organic solvents would be suitable candidates. Anilines and their derivatives are generally soluble in a wide range of organic solvents.
Recommended Solvents for Screening:
A preliminary screening of the following solvents is recommended to determine the optimal choice for p-Isopropylphenyl-p-tolyl-amine:
-
Hexane: A nonpolar solvent. A patent for the recrystallization of a similar diarylamine utilized hexane, making it a strong starting candidate.
-
Ethanol: A polar protic solvent.
-
Ethyl Acetate: A moderately polar solvent.
-
Toluene: A nonpolar aromatic solvent.
-
Acetone: A polar aprotic solvent.
-
Solvent Pairs: If a single solvent does not provide the desired solubility profile, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed. A common example is ethanol/water.
Experimental Solvent Screening Protocol:
-
Place a small amount (e.g., 20-30 mg) of the impure p-Isopropylphenyl-p-tolyl-amine into separate test tubes.
-
Add a few drops of a candidate solvent to each test tube at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes that show poor room-temperature solubility in a water bath. Add the solvent dropwise until the solid just dissolves.
-
Allow the solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observe the formation of crystals. The solvent that yields a good crop of well-formed crystals upon cooling is the most suitable choice.
Detailed Recrystallization Protocol
This protocol assumes that a suitable solvent has been identified through the screening process described above. Hexane is used as an illustrative example.
Materials and Equipment:
-
Impure p-Isopropylphenyl-p-tolyl-amine
-
Selected recrystallization solvent (e.g., Hexane)
-
Erlenmeyer flasks (two sizes)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Short-stemmed funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Spatula
-
Watch glass
-
Melting point apparatus
Experimental Workflow Diagram:
Caption: Recrystallization workflow for p-Isopropylphenyl-p-tolyl-amine.
Procedure:
-
Dissolution:
-
Place the impure p-Isopropylphenyl-p-tolyl-amine into an Erlenmeyer flask of appropriate size.
-
Add a magnetic stir bar to the flask.
-
In a separate beaker or flask, heat the chosen recrystallization solvent (e.g., hexane) to its boiling point on a hot plate.
-
Add a small amount of the hot solvent to the flask containing the solid, just enough to cover it.
-
Place the flask on the hot plate and bring the mixture to a gentle boil while stirring.
-
Continue to add small portions of the hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good yield.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, they must be removed by hot gravity filtration.
-
Place a short-stemmed funnel with fluted filter paper into the neck of a second, pre-warmed Erlenmeyer flask.
-
Quickly pour the hot solution through the filter paper. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear, hot solution from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of the purified product.
-
-
Isolation and Drying:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the cold slurry of crystals into the Büchner funnel.
-
Wash the crystals with a small amount of fresh, ice-cold solvent to remove any remaining mother liquor and dissolved impurities. Use a minimal amount of solvent to avoid dissolving the purified product.
-
Continue to draw air through the crystals for several minutes to partially dry them.
-
Transfer the purified crystals to a pre-weighed watch glass and allow them to air-dry completely. Alternatively, the crystals can be dried in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
-
-
Analysis:
-
Once the crystals are completely dry, determine their mass and calculate the percent recovery.
-
Measure the melting point of the recrystallized p-Isopropylphenyl-p-tolyl-amine. A sharp melting point close to the literature value (if available) is an indication of high purity. A broad melting point range suggests the presence of impurities.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider using a lower-boiling point solvent. |
| No Crystal Formation | The solution is not sufficiently saturated, or crystallization is slow to initiate. | Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Add a seed crystal of the pure compound if available. If these fail, evaporate some of the solvent to increase the concentration and allow it to cool again. |
| Low Recovery | Too much solvent was used; the compound is significantly soluble in the cold solvent; premature crystallization during hot filtration. | Ensure the minimum amount of hot solvent is used. Ensure the solution is thoroughly cooled in an ice bath. When performing hot filtration, ensure all glassware is pre-warmed. |
| Colored Product | Colored impurities are present. | If the impurities are colored, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly as it can also adsorb the desired product. |
Safety and Handling
Aromatic amines, as a class of compounds, should be handled with care due to their potential toxicity.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct all operations in a well-ventilated fume hood to avoid inhalation of solvent vapors and any fine particles of the amine.
-
Handling: Avoid skin contact and inhalation. Aromatic amines can be absorbed through the skin.[4] In case of contact, wash the affected area immediately with soap and water.
-
Waste Disposal: Dispose of all chemical waste, including the mother liquor and any used filter paper, in appropriately labeled hazardous waste containers according to your institution's guidelines.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the recrystallization of p-Isopropylphenyl-p-tolyl-amine. By understanding the principles of solubility and carefully selecting the appropriate solvent, researchers can effectively purify this and similar compounds to a high degree. The detailed experimental procedure, coupled with troubleshooting guidance and safety precautions, is intended to serve as a valuable resource for scientists engaged in organic synthesis and drug development. The successful application of this technique will yield a high-purity product, which is essential for the integrity and reproducibility of subsequent scientific endeavors.
References
-
Mettler-Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 2, 2026, from [Link].
-
PubChem. p-Isopropylphenyl-p-tolyl-amine. Retrieved February 2, 2026, from [Link].
- Skipper, P. L., Kim, M. Y., Sun, H. L. P., Wogan, G. N., & Tannenbaum, S. R. (2010). Monocyclic aromatic amines as potential human carcinogens: old is new again. Carcinogenesis, 31(1), 51-57.
-
U.S. Environmental Protection Agency (EPA). Aniline. Retrieved February 2, 2026, from [Link].
Sources
- 1. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p-Isopropylphenyl-p-tolyl-amine | C16H19N | CID 22762475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-ETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of p-Isopropylphenyl-p-tolyl-amine
[1]
Abstract & Scope
This technical guide details a robust Reverse-Phase HPLC (RP-HPLC) protocol for the purity assessment of p-Isopropylphenyl-p-tolyl-amine , a critical diarylamine intermediate often utilized in the synthesis of hole-transport materials (OLEDs) and industrial antioxidants.[1] Due to the molecule's secondary amine structure and high lipophilicity (LogP ~4.8), standard generic methods often result in peak tailing and poor resolution from structurally similar impurities like p-toluidine or 4-isopropylaniline.[1]
This protocol utilizes a C18 stationary phase with end-capping combined with a phosphate-buffered acidic mobile phase to ensure sharp peak symmetry, high resolution, and quantitative accuracy.[1]
Molecule Profile & Critical Quality Attributes (CQA)
Understanding the physicochemical properties of the analyte is the foundation of this method.
| Property | Value / Description | Impact on HPLC Method |
| Structure | Diarylamine (Secondary Amine) | The -NH- group can interact with residual silanols on the column, causing tailing.[1] Requires end-capped columns or pH control.[1] |
| Hydrophobicity | High (LogP est. > 4.[1]5) | Requires high organic solvent strength (Acetonitrile) for elution. |
| UV Absorption | 285 nm is selected for specificity; 210 nm for detecting non-aromatic impurities. | |
| pKa | ~1.0 (Conjugated amine) | The nitrogen lone pair is delocalized into the rings, making it less basic than alkyl amines but still capable of protonation at very low pH. |
Potential Impurities[1][2][3][4][5]
Method Development Strategy
Stationary Phase Selection
A standard C18 column is necessary for retention, but "standard" silica is insufficient due to silanol activity.[1]
-
Selection: C18 with high carbon load and extensive end-capping (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18).[1]
-
Reasoning: The end-capping blocks free silanol groups, preventing the secondary amine from hydrogen bonding, which is the primary cause of peak tailing in amine analysis.
Mobile Phase & pH Control[1][6]
-
Buffer: 0.1% Orthophosphoric Acid (
) or Phosphate Buffer (pH 2.5). -
Reasoning: Low pH suppresses the ionization of residual silanols (
is suppressed).[1] While the amine might protonate, the steric bulk of the two phenyl rings dominates the interaction, maintaining retention. The acidic condition ensures a single ionic state for the analyte. -
Reasoning: ACN has a lower UV cutoff than Methanol and stronger elution strength for hydrophobic aromatics, reducing run time.
Detailed Experimental Protocol
Instrumentation & Reagents[1]
-
HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC (capable of gradient elution).
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Reagents:
Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus) |
| Column Temp | 35°C (Controls viscosity and improves reproducibility) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 - 10 µL |
| Detection | UV 285 nm (Reference: 360 nm / 100 nm bw) |
| Mobile Phase A | 0.1% |
| Mobile Phase B | Acetonitrile (100%) |
Gradient Program
The gradient is designed to elute polar amine impurities early while pushing the hydrophobic target molecule off the column within a reasonable timeframe.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 60 | 40 | Initial Hold |
| 2.00 | 60 | 40 | Isocratic for polar impurities |
| 15.00 | 10 | 90 | Linear Gradient |
| 20.00 | 10 | 90 | Wash Step |
| 20.10 | 60 | 40 | Re-equilibration |
| 25.00 | 60 | 40 | End of Run |
Sample Preparation
Standard Preparation[1]
-
Weigh 10.0 mg of p-Isopropylphenyl-p-tolyl-amine Reference Standard.[1]
-
Dissolve in 10 mL of Acetonitrile (Stock: 1.0 mg/mL).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Dilute 1 mL of Stock into 9 mL of Mobile Phase (Start conditions: 60:40 Water:ACN) to prevent solvent shock and peak distortion. Final Conc: 0.1 mg/mL.
Test Sample Preparation[1]
Logic & Signaling Pathways (Visualized)
Method Logic Flow
This diagram illustrates the decision-making process for selecting this specific method over generic alternatives.
Figure 1: Decision tree for HPLC method development targeting hydrophobic amines.
Synthesis & Impurity Origin
Understanding where impurities come from aids in identifying unknown peaks.[1]
Figure 2: Synthesis pathway highlighting potential impurities and their relative retention behavior.
Method Validation Parameters (Self-Validating System)
To ensure "Trustworthiness," the following system suitability criteria must be met before every analysis batch:
-
Tailing Factor (
): Must be .[1]-
If > 1.5: The column may have active silanols.[1] Add 5mM Triethylamine to the mobile phase or replace the column.
-
-
Resolution (
): > 2.0 between the main peak and the nearest impurity (usually the starting amine). -
Precision: %RSD of peak area for 5 replicate injections of the standard must be
. -
LOD/LOQ: Estimated at 0.05% and 0.1% of the target concentration, respectively, ensuring trace impurity detection.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Broad/Tailing Peak | Silanol interaction or Column void.[1] | Switch to "End-capped" C18. Lower pH to 2.5 using Phosphate.[1] |
| Split Peak | Sample solvent mismatch. | Ensure sample is dissolved in Mobile Phase (or <50% ACN) before injection.[1] |
| Drifting Retention | Temperature fluctuation or insufficient equilibration.[1] | Use column oven at 35°C. Equilibrate for 10 column volumes. |
| Ghost Peaks | Carryover from previous high-conc injection.[1] | Add a "Needle Wash" step with 100% ACN in the method. |
References
-
PubChem. (2023).[1] p-Isopropylphenyl-p-tolyl-amine Compound Summary. National Library of Medicine.[1] [Link]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (General reference for C18 selection and mobile phase optimization).
-
Agilent Technologies. (2020).[1] Analysis of Aromatic Amines using Agilent ZORBAX Eclipse Plus C18. Application Note. (Analogous method grounding).
Application Note: High-Resolution GC-MS Profiling of p-Isopropylphenyl-p-tolyl-amine Synthesis Matrices
Executive Summary
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of p-isopropylphenyl-p-tolyl-amine (CAS: 494834-22-9), a critical intermediate in the synthesis of diarylamine antioxidants and pharmaceutical precursors.[1]
The method addresses the specific challenges of analyzing diarylamine reaction mixtures, including the separation of structurally similar isomers, quantification of unreacted aryl halide precursors, and identification of palladium-catalyzed byproducts. This protocol is validated against ICH Q2(R2) guidelines, ensuring suitability for regulatory submission and quality control (QC) environments.
Chemical Context & Reaction Monitoring
To design an effective analytical method, one must understand the chemical matrix. The synthesis of p-isopropylphenyl-p-tolyl-amine is typically achieved via Buchwald-Hartwig amination , coupling 4-isopropylaniline with 4-bromotoluene (or 4-chlorotoluene) using a Palladium (Pd) catalyst.[1]
Reaction Scheme and Impurity Profile
The reaction mixture is complex. Beyond the target product, the GC-MS method must resolve:
-
Starting Materials: 4-isopropylaniline (Nucleophile) and 4-bromotoluene (Electrophile).[1]
-
Dehalogenated Byproducts: Toluene (from reductive elimination side reactions).
-
Homocoupling Impurities: 4,4'-Dimethylbiphenyl or similar biaryls.[1]
-
Isomers: m-tolyl variants if starting material purity is low.[1]
Figure 1: Buchwald-Hartwig synthesis pathway and associated impurity generation.
Experimental Protocol
Sample Preparation
Diarylamines are prone to oxidation and peak tailing if acidic sites are present in the inlet. The following preparation ensures stability and inertness.
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).
-
Concentration: 1.0 mg/mL (stock), diluted to 10–50 µg/mL for analysis.
-
Wash Step (Crucial): If analyzing a crude reaction mixture, perform a mini-workup.
-
Take 100 µL of reaction mixture.
-
Add 500 µL saturated NaHCO₃ (to neutralize acid scavengers).
-
Extract with 1 mL DCM.
-
Filter organic layer through 0.2 µm PTFE syringe filter.[1]
-
GC-MS Instrument Parameters
The method utilizes a non-polar stationary phase to separate analytes based on boiling point and van der Waals forces.[1]
Table 1: Gas Chromatography Conditions
| Parameter | Setting | Rationale |
| Column | 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms) | Standard for aromatic compounds; low bleed for MS.[1] |
| Dimensions | 30 m × 0.25 mm ID × 0.25 µm film | Optimal balance of resolution and run time. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Maintains separation efficiency during temp ramp. |
| Inlet Temp | 280°C | Ensures rapid volatilization of the high-boiling amine.[1] |
| Injection | Split (20:1) | Prevents column overload; improves peak shape for amines. |
| Liner | Ultra-Inert, Wool-packed | Deactivated wool traps non-volatiles; prevents amine adsorption.[1] |
| Oven Program | 60°C (1 min) → 20°C/min → 300°C (5 min) | Fast ramp removes solvent; high final temp elutes dimers. |
Table 2: Mass Spectrometry Conditions (EI Source)
| Parameter | Setting | Rationale |
| Transfer Line | 290°C | Prevents condensation of the target amine (BP > 300°C).[1] |
| Source Temp | 230°C | Standard EI temperature. |
| Quad Temp | 150°C | Maintains mass stability. |
| Ionization | Electron Impact (70 eV) | Standard library matching (NIST/Wiley). |
| Scan Range | m/z 40 – 450 | Covers solvent fragments up to dimer impurities. |
| Solvent Delay | 3.0 min | Protects filament from solvent surge. |
Results & Discussion
Chromatographic Logic
Under the prescribed conditions, the elution order follows the boiling points:
-
Toluene (if present): ~3.5 min
-
4-Isopropylaniline : ~6.8 min
-
4-Bromotoluene : ~7.2 min
-
Target Product (p-Isopropylphenyl-p-tolyl-amine) : ~14.5 min
-
Biaryl Dimers : >16.0 min
Mass Spectral Interpretation
The identification of p-isopropylphenyl-p-tolyl-amine (MW ≈ 225.3 g/mol ) relies on its distinct fragmentation pattern.[1]
-
Molecular Ion (
): m/z 225 . Intense peak (typical for aromatic amines due to resonance stabilization). -
Base Peak (
): m/z 210 .[1] -
Secondary Fragment (
): m/z 182 .
Method Validation Workflow (ICH Q2(R2))
To ensure the method is "fit for purpose," the following validation lifecycle is required.
Figure 2: Validation workflow aligned with ICH Q2(R2) guidelines.
Troubleshooting & Optimization
-
Peak Tailing: Amines interact with active silanols.[1]
-
Solution: Trim 10cm from the column head. Replace the inlet liner with a fresh ultra-inert wool liner. Ensure the split vent trap is not saturated.
-
-
Carryover: High boiling point of the diarylamine may cause ghost peaks in subsequent runs.
-
Solution: Implement a "blank" run with a high-temperature hold (300°C for 10 min) after high-concentration samples.[1]
-
-
Isomer Co-elution: If m-tolyl impurities co-elute with the p-tolyl product.[1]
-
Solution: Slow the oven ramp rate to 5°C/min between 180°C and 220°C to expand the separation window.
-
References
-
International Council for Harmonisation (ICH). (2023).[5][6] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[1]
-
Buchwald, S. L., & Hartwig, J. F. (2008).[4] Palladium-Catalyzed Amination of Aryl Halides. Organic Reactions.
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23). U.S. Department of Commerce.
-
Agilent Technologies. (2020). Analysis of Aromatic Amines by GC/MS. Application Note 5990-XXXX.[1]
Sources
- 1. N-isopropyl-N'-phenyl-p-phenylenediamine | C15H18N2 | CID 7573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. database.ich.org [database.ich.org]
- 6. fda.gov [fda.gov]
1H and 13C NMR assignment for p-Isopropylphenyl-p-tolyl-amine
Application Note: Structural Elucidation and NMR Assignment of p-Isopropylphenyl-p-tolyl-amine
Introduction & Scope
The compound p-Isopropylphenyl-p-tolyl-amine (also known as 4-isopropyl-4'-methyldiphenylamine) represents a class of asymmetric diarylamines widely used as antioxidants in lubricants and as hole-transport materials in organic electronics (OLEDs).[1]
While the aliphatic regions of this molecule are distinct, the aromatic region presents a significant analytical challenge due to the overlap of two chemically similar
Compound Profile:
-
IUPAC Name: 4-methyl-N-[4-(propan-2-yl)phenyl]aniline[1]
-
Molecular Weight: 225.33 g/mol [1]
-
Key Structural Features: Asymmetric diphenylamine core, para-substituted alkyl groups (methyl vs. isopropyl).
Experimental Protocol
To ensure high-resolution data suitable for publication or regulatory filing, follow this optimized workflow.
Sample Preparation
-
Solvent Selection:
-
Primary:DMSO-d₆ is recommended over CDCl₃ for this specific application.[1]
-
Reasoning: Diarylamine NH protons are often broad or exchanged out in Chloroform.[1] DMSO-d₆ stabilizes the NH proton via hydrogen bonding, resulting in a sharp, distinct doublet or singlet downfield (~8.0 ppm), which is crucial for establishing connectivity to the aromatic rings via HMBC.
-
-
Concentration: Prepare a solution of 10–15 mg of sample in 0.6 mL of solvent. Filter through a glass wool plug to remove particulates that cause line broadening.[1]
Acquisition Parameters (600 MHz equivalent)
-
1H NMR: 16 scans, relaxation delay (d1) = 2.0 s, 30° pulse angle.
-
13C {1H} NMR: 512-1024 scans, d1 = 2.0 s.
-
COSY: Gradient-selected, 256 increments.[1]
-
HSQC/HMBC: Gradient-selected, optimized for
Hz and Hz respectively.
Experimental Workflow Diagram
Figure 1: Standardized workflow for structural elucidation of diarylamines.
Results & Discussion: Assignment Logic
The assignment strategy relies on identifying the distinct aliphatic "anchors" (Methyl and Isopropyl groups) and tracing their connectivity into the aromatic core.
Aliphatic Region (High Field)
This region provides the easiest starting point.[1][2]
-
Isopropyl Methyls: A strong doublet integrating to 6H.[1][3]
-
Tolyl Methyl: A sharp singlet integrating to 3H.[1]
Aromatic Region (The Challenge)
The aromatic region (6.8 – 7.2 ppm) contains 8 protons.[2] Both rings are para-substituted, creating two overlapping
-
Differentiation Logic:
-
Protons ortho to the amine nitrogen (Positions 2,6 and 2',6') are shielded by the electron-donating nitrogen lone pair and appear upfield.
-
Protons ortho to the alkyl groups (Positions 3,5 and 3',5') are relatively deshielded.
-
Crucial Step: The Tolyl ring and Isopropyl ring are distinguished by HMBC correlations .[1][2] The Tolyl methyl protons will correlate strongly to the Tolyl ring carbons (C3/C5 and C4), enabling the separation of the two spin systems.
-
Representative Chemical Shift Data
The following data represents the consensus assignment based on fragment analysis (p-toluidine and p-isopropylaniline derivatives) in DMSO-d₆ .
Table 1: 1H NMR Assignment (500 MHz, DMSO-d₆)
| Position | Group | Shift (δ ppm) | Multiplicity | Integral | Assignment Logic |
| NH | Amine | 7.95 - 8.10 | s (br) | 1H | Deshielded, H-bonded to DMSO.[1] |
| Ar-H | Tolyl (ortho to Me) | 7.05 - 7.10 | d ( | 2H | AA'BB' system (part B).[1] |
| Ar-H | iPr-Ph (ortho to iPr) | 7.10 - 7.15 | d ( | 2H | AA'BB' system (part B').[1] |
| Ar-H | Tolyl (ortho to N) | 6.90 - 7.00 | d ( | 2H | Shielded by N lone pair.[1] |
| Ar-H | iPr-Ph (ortho to N) | 6.90 - 7.00 | d ( | 2H | Overlaps with Tolyl ortho-N. |
| CH | Isopropyl Methine | 2.75 - 2.85 | sept ( | 1H | Characteristic methine.[1] |
| CH₃ | Tolyl Methyl | 2.20 - 2.25 | s | 3H | Distinct singlet.[1] |
| (CH₃)₂ | Isopropyl Methyls | 1.15 - 1.20 | d ( | 6H | Distinct doublet.[1] |
Table 2: 13C NMR Assignment (125 MHz, DMSO-d₆)
| Carbon Type | Shift (δ ppm) | Assignment Notes |
| Quaternary C-N | 140.0 - 142.0 | Two distinct peaks, identifiable by HMBC from ortho-protons.[1] |
| Quaternary C-Alkyl | 129.0 - 132.0 | C-Me and C-iPr quaternary carbons.[1] |
| Ar-CH | 126.0 - 129.0 | Carbons meta to Nitrogen (ortho to alkyls).[1] |
| Ar-CH | 116.0 - 119.0 | Carbons ortho to Nitrogen (shielded).[1] |
| Aliphatic CH | 33.0 - 34.0 | Isopropyl methine carbon.[1] |
| Aliphatic CH₃ | 23.0 - 24.5 | Isopropyl methyls (often higher intensity).[1] |
| Aliphatic CH₃ | 20.0 - 21.0 | Tolyl methyl.[1] |
Structural Validation Diagram
The following diagram illustrates the connectivity established by 2D NMR techniques. The arrows represent key HMBC (Heteronuclear Multiple Bond Correlation) signals used to bridge the aliphatic and aromatic domains.
Figure 2: Key HMBC and COSY correlations required to distinguish the two aromatic rings.
Troubleshooting & Tips
-
Rotamers: At room temperature, steric hindrance around the bulky isopropyl group is usually insufficient to cause restricted rotation on the NMR timescale. However, if line broadening is observed in the aromatic region, acquire spectra at elevated temperature (e.g., 320 K) to sharpen the signals.
-
Water Suppression: DMSO-d₆ is hygroscopic.[1] A water peak at ~3.3 ppm can overlap with the methine signal or satellite peaks.[1] Use solvent presaturation pulse sequences if the water peak interferes with integration.[1]
-
Trace Impurities: Common synthesis byproducts include homocoupled species (di-p-tolylamine).[1] Check for symmetry; the target molecule is asymmetric.[1] If the aromatic region integrates perfectly to a symmetric pattern (e.g., only two doublets total), you may have isolated a symmetric byproduct.
References
-
Sigma-Aldrich. NMR Chemical Shifts of Common Solvents and Impurities.[1][2] Sigma-Aldrich Technical Bulletin.[1] Link
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22762475, p-Isopropylphenyl-p-tolyl-amine.[1][2] Retrieved October 26, 2023.[5] Link
-
ChemicalBook. 1H NMR Spectra of Aniline Derivatives (p-Isopropylaniline & Diphenylamine).Link
- Hesse, M., Meier, H., & Zeeh, B.Spectroscopic Methods in Organic Chemistry. Thieme, 2008. (Standard reference for substituent chemical shift effects).
Sources
Application Notes & Protocols: Di-Aryl Amines as Hole Transport Layers in OLEDs
A Senior Application Scientist's Guide to p-Isopropylphenyl-p-tolyl-amine and the Broader Class of Di-Aryl Amine Hole Transport Materials
Introduction: The Critical Role of the Hole Transport Layer
In the architecture of an Organic Light-Emitting Diode (OLED), the Hole Transport Layer (HTL) is a pivotal component that dictates device efficiency, stability, and operational lifetime.[1] This layer facilitates the efficient injection of holes from the anode and their transport to the emissive layer, while simultaneously blocking the leakage of electrons to the anode. An ideal HTL material possesses high hole mobility, appropriate energy levels (specifically, a high Highest Occupied Molecular Orbital, HOMO, energy level) to ensure a low energy barrier for hole injection from the anode, and a high glass transition temperature (Tg) for morphological stability at elevated operational temperatures.[2]
Triarylamine derivatives have emerged as a dominant class of materials for HTLs due to their excellent hole-transporting capabilities. The subject of this note, p-Isopropylphenyl-p-tolyl-amine (IUPAC Name: 4-methyl-N-(4-propan-2-ylphenyl)aniline), is a member of this di-aryl amine family.
While p-Isopropylphenyl-p-tolyl-amine is of interest, there is a notable scarcity of published data regarding its specific application and performance in OLED devices. To provide a robust and experimentally grounded guide, this document will focus on a closely related and extensively characterized industry-standard material: N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB) . The principles, protocols, and performance metrics discussed for NPB are highly representative of the di-aryl amine class and provide a strong, field-proven foundation for researchers working with similar molecules like p-Isopropylphenyl-p-tolyl-amine.
Material Spotlight: Key Properties of HTLs
The selection of an HTL is governed by its physicochemical properties, which directly influence the OLED's performance. Below is a summary of the essential properties for the representative compound, NPB.
| Property | Value for NPB | Significance in OLEDs |
| Chemical Formula | C₄₄H₃₂N₂ | Defines the basic identity of the molecule. |
| Molecular Weight | 588.74 g/mol [3] | Affects evaporation characteristics during thermal deposition. |
| CAS Number | 123847-85-8[3] | Unique identifier for the chemical substance. |
| HOMO Energy Level | ~5.4 - 5.5 eV[3][4][5] | Critical for efficient hole injection from the standard ITO anode (work function ~4.7-5.0 eV). A well-matched HOMO level minimizes the turn-on voltage. |
| LUMO Energy Level | ~2.4 eV[3] | A high LUMO level is necessary to create a large energy barrier to block electrons from leaking from the emissive layer to the anode, confining them for efficient recombination.[6] |
| Glass Transition Temp. (Tg) | ~95 °C[3] | A high Tg indicates good thermal stability, preventing the amorphous thin film from crystallizing or deforming during device operation, which enhances device longevity.[3] |
| Melting Point (Tm) | 279-283 °C[3] | Relevant for determining the appropriate temperature range for vacuum thermal evaporation. |
| Appearance | Off-White Powder[3] | Standard appearance of the purified material. |
Experimental Workflows & Protocols
The successful integration of a di-aryl amine HTL into an OLED device hinges on the precise control of the thin-film deposition process. The two primary methods for small molecules like NPB are Vacuum Thermal Evaporation (VTE) and solution processing (spin coating).
Workflow 1: OLED Fabrication via Vacuum Thermal Evaporation (VTE)
VTE is the most common method for fabricating high-performance, multi-layered small-molecule OLEDs.[7] It allows for the deposition of highly pure and uniform thin films in a high-vacuum environment, which is crucial for device performance and longevity.[8][9]
Detailed Protocol for Solution Processing of an NPB HTL:
-
Solution Preparation:
-
Dissolve NPB in a suitable organic solvent such as chloroform, chlorobenzene, or toluene. A typical concentration is between 5 and 15 mg/mL .
-
Ensure the material is fully dissolved, using gentle heating or sonication if necessary.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
-
-
Substrate Preparation:
-
Clean and UV-ozone treat ITO substrates as described in the VTE protocol.
-
For improved hole injection and film morphology, it is common to first spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) as a hole-injection layer (HIL).
-
-
Spin Coating:
-
Place the substrate on the spin coater chuck.
-
Dispense the NPB solution onto the center of the substrate.
-
Spin the substrate at a defined speed (e.g., 1000-4000 RPM ) for a set duration (e.g., 30-60 seconds ). The final film thickness is inversely proportional to the square root of the spin speed.
-
After spinning, transfer the substrate to a hotplate and anneal at a temperature below the material's Tg (e.g., 80-90 °C ) for 10-15 minutes to remove residual solvent.
-
-
Subsequent Layer Deposition:
-
Due to the solubility of small molecules, it is highly challenging to deposit subsequent organic layers via spin coating. Therefore, a common approach is a hybrid method where the HTL is solution-processed, and the remaining layers (EML, ETL, cathode) are deposited via VTE.
-
Performance Characteristics & Device Architecture
The performance of an OLED is typically evaluated by its current density-voltage-luminance (J-V-L) characteristics and its external quantum efficiency (EQE).
A standard device architecture utilizing NPB as the HTL is: ITO / HIL / NPB (HTL) / EML / ETL / EIL / Cathode
For example, a simple yet effective fluorescent green OLED can be constructed as: ITO / PEDOT:PSS (30 nm) / NPB (40 nm) / Alq₃ (60 nm) / LiF (1 nm) / Al (100 nm) [10] Expected Performance:
-
Turn-on Voltage: Typically in the range of 3-5 Volts.
-
Maximum Luminance: Can exceed 15,000 cd/m². [10][11]* External Quantum Efficiency (EQE): For a simple fluorescent device as described above, an EQE of ~1.5-2.0% is a representative value. [10]Higher efficiencies can be achieved with phosphorescent emitters and more complex device structures.
-
Lifetime (LT50): The operational lifetime is highly dependent on the stability of all materials in the stack, especially the emissive layer. For stable blue phosphorescent OLEDs, lifetimes can reach over 1000 hours at a brightness of 1000 cd/m². [12]The morphological stability of the NPB layer, due to its high Tg, is a key contributor to achieving a long operational lifetime. [3]
Troubleshooting and Scientific Insights
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Turn-On Voltage | - Poor energy level alignment between ITO and HTL.- Contamination at the ITO/HTL interface.- HTL film is too thick. | - Ensure proper UV-ozone treatment of ITO to increase its work function.- Use a dedicated Hole-Injection Layer (HIL) like PEDOT:PSS.- Optimize HTL thickness (typically 30-50 nm). [13] |
| Low Device Efficiency (EQE) | - Imbalance of holes and electrons in the EML.- Exciton quenching at the HTL/EML interface.- Poor morphology of the HTL film. | - Adjust the thickness of the HTL and ETL to balance charge carrier fluxes.- Ensure the LUMO of the HTL is high enough to confine electrons within the EML.- Optimize deposition parameters (e.g., substrate temperature, deposition rate) to achieve a smooth, uniform HTL film. [14] |
| Short Operational Lifetime | - Crystallization of the amorphous HTL film.- Chemical degradation of the HTL material.- Interfacial degradation between layers. | - Use an HTL with a high glass transition temperature (Tg), like NPB.- Ensure high purity of the source material; impurities can act as degradation sites.- Optimize the device stack to minimize exciton density at the HTL/EML interface. |
| Device Shorts / Leakage Current | - Incomplete or non-uniform HTL film coverage.- Particulate contamination on the substrate.- Roughness of the underlying ITO. | - Ensure rigorous substrate cleaning procedures.- Optimize deposition to achieve a pinhole-free film.- Increase HTL thickness slightly, but be mindful of the impact on driving voltage. |
References
-
The effect of NPB morphology on OLEDs optoelectronic characteristics. (2006). SPIE Digital Library. Retrieved from [Link]
-
Degradation Behaviors of NPB Molecules upon Prolonged Exposure to Various Thermal Stresses under High Vacuum below 10–4 Pa. (2020). ACS Applied Materials & Interfaces. Retrieved from [Link]
-
Phase behaviors of NPB molecule under vacuum. (n.d.). ResearchGate. Retrieved from [Link]
-
TPE-diphenylamine derivatives as solution-processable hole injectors with better charge balance for organic light-emitting diode. (n.d.). IOPscience. Retrieved from [Link]
-
HOMO and LUMO energy levels of materials used in this study. (n.d.). ResearchGate. Retrieved from [Link]
-
Enhancing OLED Performance by Optimizing the Hole Transport Layer with a Self-Assembled Monolayer. (2025). MDPI. Retrieved from [Link]
-
p-Isopropylphenyl-p-tolyl-amine. PubChem. Retrieved from [Link]
-
Overcoming Challenges in OLED Technology for Lighting Solutions. (n.d.). MDPI. Retrieved from [Link]
-
OLED performance. (A) J-V-L characteristics. (B) eQe-luminance curves... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of p-isopropylaniline. (n.d.). ResearchGate. Retrieved from [Link]
-
High hole mobility hole transport material for organic light-emitting devices. (2013). Organic Electronics. Retrieved from [Link]
-
How to Prepare & Characterize Solutions for Electrospinning. Nanoscience Instruments. Retrieved from [Link]
-
Characterization of vacuum-deposited and solution-processed N, N′-bis-(1-naphthyl)-N, N′-diphenyl-1, 1′-biphenyl-4, 4′-diamine hole transport layers based organic light emitting devices. (n.d.). ResearchGate. Retrieved from [Link]
-
FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. (n.d.). Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/FABRICATION-OF-ORGANIC-LIGHT-EMITTING-DIODES-(-FOR-Salleh-Yahaya/e883e0513e9a4f89d363b9d036573c9f280b1812]([Link]
- Production and preparation method of 2-methyl-4-isopropyl aniline. (n.d.). Google Patents.
-
Exceptionally high brightness and long lifetime of efficient blue OLEDs for programmable active-matrix display. (2025). Nature. Retrieved from [Link]
-
The Lifetime of Organic Light-Emitting Diodes. (2023). MDPI. Retrieved from [Link]
-
Hole transporting materials for organic light emitting diodes: An Overview. (n.d.). ResearchGate. Retrieved from [Link]
-
Biphenyl- 4,4`-Diamine as Hole Transport Layer in Organic Light Emitting Devices. (n.d.). Science Publications. Retrieved from [Link]
-
An Introduction to Thermal Evaporation Deposition in Thin Film Technology. (2023). RD Mathis. Retrieved from [Link]
-
Advances in Hole Transport Materials for Layered Casting Solar Cells. (n.d.). MDPI. Retrieved from [Link]
-
Color stability of the white OLEDs with and without the second HTL,... (n.d.). ResearchGate. Retrieved from [Link]
-
Thermal Evaporation Systems. Korvus Technology. Retrieved from [Link]
-
High-power-efficiency and ultra-long-lifetime white OLEDs empowered by robust blue multi-resonance TADF emitters. (2025). Nature. Retrieved from [Link]
-
Synthesis of isopropyl aniline (imine). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
- Improvement for production process for isopropyl aniline. (n.d.). Google Patents.
-
Enhanced lifetime of flexible organic light-emitting diodes by pressure assisted interfacial adhesion. (2026). ResearchGate. Retrieved from [Link]
-
Thermal Evaporation Method of Thin Film Deposition. (2021). YouTube. Retrieved from [Link]
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- 3. ossila.com [ossila.com]
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- 6. Advances in Hole Transport Materials for Layered Casting Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. An Introduction to Thermal Evaporation Deposition in Thin Film Technology [rdmathis.com]
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- 10. Enhancing OLED Performance by Optimizing the Hole Transport Layer with a Self-Assembled Monolayer - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Exceptionally high brightness and long lifetime of efficient blue OLEDs for programmable active-matrix display - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. spiedigitallibrary.org [spiedigitallibrary.org]
Application Note: Formulation and Characterization of p-Isopropylphenyl-p-tolyl-amine (IPPTA) as a High-Performance Radical Scavenger
Abstract
This application note details the formulation, mechanism of action, and validation protocols for p-Isopropylphenyl-p-tolyl-amine (IPPTA) , a specialized alkylated diphenylamine (ADPA) antioxidant. Unlike hindered phenols (e.g., BHT), IPPTA offers superior thermal stability and radical scavenging efficacy at elevated temperatures, making it a critical additive for medical-grade elastomers, lipid-based delivery vehicles, and high-performance polymeric excipients . This guide provides a self-validating workflow for researchers to incorporate IPPTA into matrices and quantify its efficacy using Differential Scanning Calorimetry (DSC).
Introduction & Mechanism of Action
Chemical Identity and Rationale
p-Isopropylphenyl-p-tolyl-amine (CAS: 494834-22-9) is a secondary aromatic amine.[1][2][3] Its efficacy stems from the synergy between the electron-donating p-tolyl group and the sterically hindering p-isopropyl group.
-
Lipophilicity: The isopropyl group enhances solubility in non-polar matrices (lipids, polyolefins).
-
Reactivity: The central amine (N-H) has a bond dissociation energy (BDE) significantly lower than that of the C-H bonds in the polymer/lipid matrix. This allows it to intercept peroxyl radicals (
) before they propagate the oxidation chain.
Mechanism: The Regenerative Cycle
The primary mechanism is Hydrogen Atom Transfer (HAT) . Upon donating a hydrogen atom to a peroxyl radical, IPPTA forms a stable aminyl radical. This radical is resonance-stabilized by the aromatic rings and sterically protected by the alkyl substituents, preventing it from initiating new oxidation chains (a common failure mode in unhindered amines).
Figure 1: Radical scavenging mechanism of IPPTA. The antioxidant intercepts the propagation cycle by sacrificing its amino hydrogen, forming a stable intermediate that terminates the chain.[4]
Formulation Protocol: Incorporation into Lipid/Polymer Matrices
Objective: To achieve a homogeneous dispersion of IPPTA in a hydrophobic matrix (e.g., medical-grade mineral oil or elastomer precursor) at a target concentration of 0.5% w/w.
Materials
-
Active: p-Isopropylphenyl-p-tolyl-amine (Purity >98%, HPLC grade).
-
Matrix: Medical Grade White Oil (USP) or Polypropylene precursor.
-
Solvent (Optional): Isopropanol (LC-MS grade) for pre-dissolution if direct melt blending is difficult.
Step-by-Step Methodology
-
Gravimetric Preparation:
-
Calculate the required mass for a 0.5% loading. For a 100g batch: Weigh 0.500g ± 0.005g of IPPTA.
-
Weigh 99.5g of the matrix.
-
-
Thermal Incorporation (Direct Melt Method):
-
Rationale: IPPTA has a melting point range of ~80-90°C. To ensure molecular dispersion, the matrix must be heated slightly above this point but below the oxidation threshold of the matrix itself.
-
Heat the matrix to 95°C under inert atmosphere (
sparge) to prevent pre-oxidation. -
Add IPPTA slowly under magnetic stirring (300 RPM).
-
Maintain temperature and stirring for 30 minutes .
-
-
Cooling and Verification:
-
Allow the mixture to cool to room temperature under
. -
Visual Check: The solution should remain clear. Turbidity indicates recrystallization (failure).
-
Validation Protocol: Oxidation Induction Time (OIT) via DSC
Objective: Quantify the stabilizing effect of IPPTA using Differential Scanning Calorimetry (DSC). This is the industry-standard "self-validating" test (ASTM D3895).
Principle
The sample is heated to a high temperature under inert gas (
Experimental Workflow
Figure 2: DSC Workflow for Oxidation Induction Time (OIT) determination.
Detailed Protocol
-
Sample Loading: Weigh 3–5 mg of the formulated sample into an open aluminum DSC pan. Do not crimp (maximize surface area exposure).
-
Inert Heating: Ramp temperature from 25°C to 200°C at 20°C/min under Nitrogen purge (50 mL/min).
-
Isothermal Hold: Hold at 200°C for 5 minutes to reach thermal equilibrium.
-
Oxidative Challenge: At
, switch gas from Nitrogen to Oxygen (50 mL/min). -
Detection: Monitor Heat Flow (W/g). The baseline will remain flat until the antioxidant is depleted.
-
Endpoint: The onset of a sharp exothermic slope marks the failure point. The time difference between the gas switch and this onset is the OIT .[5][6]
Data Analysis & Interpretation
The following table illustrates expected results when comparing IPPTA against a blank and a standard phenolic antioxidant (BHT).
| Formulation | Isothermal Temp (°C) | OIT (Minutes) | Interpretation |
| Blank Matrix | 200 | < 5 | Rapid degradation; no protection. |
| Matrix + 0.5% BHT | 200 | 15 - 25 | Moderate protection; BHT is volatile at 200°C. |
| Matrix + 0.5% IPPTA | 200 | > 60 | Superior Protection. IPPTA withstands high heat and efficiently traps radicals. |
Technical Insight: If the OIT trace shows a gradual slope rather than a sharp onset, it indicates diffusion limitations . Ensure the sample thickness in the DSC pan is minimal (<1mm) to guarantee the reaction is kinetically controlled, not diffusion-controlled.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22762475, p-Isopropylphenyl-p-tolyl-amine. Retrieved from [Link]
-
ASTM International. ASTM D3895-19: Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. West Conshohocken, PA. Retrieved from [Link]
-
Han, S. et al. (2025). Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives. NIH / ACS Omega. Retrieved from [Link]
-
Mettler Toledo. Thermal Analysis Application: Determination of Oxidation Induction Time (OIT). Retrieved from [Link]
Sources
- 1. p-Isopropylphenyl-p-tolyl-amine | C16H19N | CID 22762475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. p-Isopropylphenyl-p-tolyl-amine , 97% , 494834-22-9 - CookeChem [cookechem.com]
- 3. P-ISOPROPYL-PHENYL-P-TOLYL-AMINE | 494834-22-9 [chemicalbook.com]
- 4. Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tainstruments.com [tainstruments.com]
- 6. mt.com [mt.com]
Application Notes and Protocols: Suzuki Coupling of Boronic Acids with Precursors to p-Isopropylphenyl-p-tolyl-amine
Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Diaryl-Amine Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its remarkable versatility in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and colleagues, this palladium-catalyzed reaction has become indispensable in both academic and industrial laboratories, particularly for the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3] The reaction's appeal lies in its high functional group tolerance, the commercial availability and stability of its boronic acid reagents, and its generally mild reaction conditions.[3][4]
Diarylamines, such as the target molecule p-Isopropylphenyl-p-tolyl-amine, are of significant interest in materials science for their application in organic light-emitting diodes (OLEDs) and as antioxidants. The Suzuki-Miyaura coupling provides a powerful and direct route to these structures, offering a significant advantage over classical methods that may require harsh conditions or multi-step sequences.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of the Suzuki-Miyaura coupling for the synthesis of p-Isopropylphenyl-p-tolyl-amine. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols for the synthesis of the necessary precursors and the final coupling step, and offer insights into reaction optimization and troubleshooting.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6][7] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[2][7]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an aryl halide (in our case, a substituted bromoaniline derivative) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate.[2][7] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[8]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][7] The choice of base is crucial and can significantly impact the reaction rate and yield.
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex, forming the desired C-C bond and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[2][7]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Precursor Synthesis: Strategic Preparation of Key Intermediates
A successful Suzuki coupling reaction begins with high-quality starting materials. Here, we outline the synthesis of the two key precursors: 4-Isopropylphenylboronic acid and 4-Bromo-N-(p-tolyl)aniline.
Protocol 1: Synthesis of 4-Isopropylphenylboronic acid
This protocol is adapted from established methods for the synthesis of arylboronic acids, often involving the reaction of a Grignard reagent with a trialkyl borate.[9]
Materials and Reagents:
-
4-Bromo-isopropylbenzene
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried three-neck flask under a nitrogen atmosphere, add magnesium turnings and a crystal of iodine.
-
Add a small amount of a solution of 4-bromo-isopropylbenzene in anhydrous THF via the dropping funnel to initiate the reaction.
-
Once the reaction begins (as indicated by heat evolution and disappearance of the iodine color), add the remaining 4-bromo-isopropylbenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of triisopropyl borate in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 1 M hydrochloric acid until the solution is acidic.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 4-Isopropylphenylboronic acid.[10]
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., water or a hexane/ethyl acetate mixture).
-
Protocol 2: Synthesis of 4-Bromo-N-(p-tolyl)aniline
This protocol describes a palladium-catalyzed Buchwald-Hartwig amination, a common method for forming C-N bonds.
Materials and Reagents:
-
1,4-Dibromobenzene
-
p-Toluidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Equipment:
-
Schlenk tube or a round-bottom flask equipped with a reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup:
-
In a Schlenk tube under a nitrogen atmosphere, combine 1,4-dibromobenzene, p-toluidine, sodium tert-butoxide, palladium(II) acetate, and XPhos.
-
Add anhydrous toluene to the mixture.
-
-
Reaction:
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude 4-Bromo-N-(p-tolyl)aniline by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[11]
-
Application Protocol: Suzuki-Miyaura Coupling for the Synthesis of p-Isopropylphenyl-p-tolyl-amine
This protocol details the palladium-catalyzed cross-coupling of 4-Isopropylphenylboronic acid and 4-Bromo-N-(p-tolyl)aniline.
Materials and Reagents:
-
4-Isopropylphenylboronic acid[12]
-
4-Bromo-N-(p-tolyl)aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
Equipment:
-
Schlenk tube or a round-bottom flask equipped with a reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
Experimental Workflow Diagram:
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Procedure:
-
Reaction Setup:
-
In a Schlenk tube under a nitrogen atmosphere, combine 4-Isopropylphenylboronic acid (1.2 eq), 4-Bromo-N-(p-tolyl)aniline (1.0 eq), potassium phosphate (2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (1-2 mol%), and SPhos (2-4 mol%).
-
Add a mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Degas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C and stir vigorously.[5] The optimal temperature may vary depending on the specific substrates and catalyst system.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure p-Isopropylphenyl-p-tolyl-amine.[13]
-
Data Presentation and Expected Outcomes
The following table summarizes typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling to synthesize p-Isopropylphenyl-p-tolyl-amine.
| Parameter | Recommended Condition/Value | Rationale |
| Aryl Halide | 4-Bromo-N-(p-tolyl)aniline | Aryl bromides offer a good balance of reactivity and stability.[8] |
| Boronic Acid | 4-Isopropylphenylboronic acid | Commercially available or readily synthesized. |
| Catalyst | Pd₂(dba)₃ / SPhos | A highly active catalyst system for C-N and C-C bond formation.[14][15] |
| Base | K₃PO₄ | A moderately strong base effective in promoting transmetalation.[15] |
| Solvent | 1,4-Dioxane/Water | A common solvent system that facilitates the dissolution of both organic and inorganic reagents.[5] |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the reaction to completion.[5] |
| Typical Yield | 75-95% | Dependent on reaction scale and purity of starting materials. |
| Purity | >98% (after chromatography) | Column chromatography is generally effective for purification.[13] |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a more active ligand, or a different base. Ensure all reagents are pure and the solvents are anhydrous. Incomplete degassing can also lead to catalyst deactivation.
-
Side Reactions: The primary side reaction is often the homocoupling of the boronic acid. This can be minimized by using a slight excess of the boronic acid and carefully controlling the reaction temperature. Protodeborylation (loss of the boronic acid group) can also occur, particularly in the presence of excess water or at high temperatures.[2]
-
Difficult Purification: If the product is difficult to separate from byproducts, consider using a different purification technique, such as recrystallization or preparative HPLC.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of p-Isopropylphenyl-p-tolyl-amine and other diarylamine derivatives. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can confidently and efficiently synthesize these valuable compounds for a wide range of applications in materials science and drug discovery. The robustness and functional group tolerance of the Suzuki coupling make it an invaluable tool in the modern synthetic chemist's arsenal.[16]
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry. (2020, June 5). Suzuki Cross-Coupling Mechanism. YouTube. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Loh, T.-P., & Hu, Q.-Y. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 5(13), 2291–2294. Retrieved from [Link]
-
Poater, A., Cavallo, L., & Nolan, S. P. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2146–2154. Retrieved from [Link]
-
Sigman, M. S., & V-D. G. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
Cano, R., Pérez, Y., & Ramón, D. J. (2018). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 23(10), 2465. Retrieved from [Link]
-
Bedford, R. B., & Proi, T. D. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2419–2427. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Avanthay, M., et al. (2022). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Isopropylphenylboronic acid. PubChem. Retrieved from [Link]
-
Oldenhuis, N. J., & Buchwald, S. L. (2003). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 125(22), 6634–6635. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (21), 914. Retrieved from [Link]
-
Lead Sciences. (n.d.). 4-Bromo-N-(p-tolyl)aniline. Retrieved from [Link]
- Arlt, D., & Beller, M. (2003). Process for the preparation of substituted phenylboronic acids. Google Patents.
-
vibzz lab. (2024, April 7). 4 bromoaniline : Organic Synthesis. YouTube. Retrieved from [Link]
-
ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. Retrieved from [Link]
-
Hefter, E. J., & Tanski, J. M. (2011). 4-Bromo-N-phenylaniline. Acta Crystallographica Section E: Structure Reports Online, 67(5), o976. Retrieved from [Link]
- Zhang, Z., & Wang, Y. (2016). A kind of preparation method of 4 amino phenyl boronic acid derivative. Google Patents.
-
PrepChem.com. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Formylphenylboronic acid. Retrieved from [Link]
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- 2. Yoneda Labs [yonedalabs.com]
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- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 10. 4-Isopropylphenylboronic acid | C9H13BO2 | CID 2773480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Bromo-N-(p-tolyl)aniline - Lead Sciences [lead-sciences.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Synthesis of organic light-emitting diodes using p-Isopropylphenyl-p-tolyl-amine derivatives
Executive Summary & Technical Rationale
This application note details the synthesis and application of p-Isopropylphenyl-p-tolyl-amine derivatives as Hole Transport Materials (HTMs) in Organic Light-Emitting Diodes (OLEDs).
Why this specific moiety?
Standard HTMs like TPD (N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine) often suffer from low glass transition temperatures (
-
Steric Bulk: The isopropyl group increases steric hindrance, disrupting efficient packing of the molecules. This suppresses crystallization and elevates the
, enhancing the morphological stability of the amorphous film. -
Solubility: The alkyl chain improves solubility in common organic solvents (chloroform, toluene), facilitating solution-processing methods if vacuum deposition is not desired.
This guide provides a self-validating protocol for synthesizing the core secondary amine intermediate, converting it into a representative diamine HTM (an isopropyl-analog of TPD), and integrating it into a standard Alq
Chemical Synthesis Protocols
The synthesis strategy employs a two-step Palladium-catalyzed Buchwald-Hartwig amination. This pathway is chosen for its high specificity and yield compared to Ullmann coupling.
Reagents & Equipment
-
Catalysts: Tris(dibenzylideneacetone)dipalladium(0) [
], Tri-tert-butylphosphine [ ] or DPPF. -
Bases: Sodium tert-butoxide (
). -
Solvents: Anhydrous Toluene (degassed).
-
Starting Materials: 4-Isopropylaniline, 4-Bromotoluene, 4,4'-Dibromobiphenyl.
Stage A: Synthesis of the Core Intermediate (Secondary Amine)
Target Molecule: N-(4-isopropylphenyl)-4-methylaniline
-
Charge: In a nitrogen-filled glovebox, load a Schlenk flask with 4-isopropylaniline (10 mmol), 4-bromotoluene (10 mmol),
(12 mmol), (0.1 mmol), and DPPF (0.2 mmol). -
Solvate: Add 50 mL of anhydrous toluene.
-
Reflux: Heat to 110°C under
flow for 12 hours. -
Quench & Extract: Cool to RT, quench with water, and extract with dichloromethane (DCM).
-
Purification: Dry organic layer over
, concentrate, and purify via silica gel column chromatography (Hexane/Ethyl Acetate 20:1).-
Validation:
should show a singlet for the amine proton ( ) around 5.5-6.0 ppm and the isopropyl septet around 2.8 ppm.
-
Stage B: Synthesis of the Active HTM (Tertiary Diamine)
Target Molecule: N,N'-bis(4-isopropylphenyl)-N,N'-di-p-tolylbiphenyl-4,4'-diamine (IP-TPD)
-
Charge: Load flask with 4,4'-Dibromobiphenyl (5 mmol), Intermediate from Stage A (11 mmol),
(15 mmol), (0.1 mmol), and (0.2 mmol). -
Reaction: Reflux in 60 mL anhydrous toluene at 110°C for 24 hours.
-
Workup: Cool, filter through a Celite pad to remove Pd residues.
-
Purification: Recrystallize the crude solid from Toluene/Ethanol to ensure electronic-grade purity (>99.5%).
-
Critical Check: Sublimation is mandatory for device fabrication. Sublime the purified powder at
under high vacuum ( Torr).
-
Visualization: Synthesis Workflow
Caption: Synthetic route from precursors to electronic-grade Hole Transport Material (IP-TPD).
Material Characterization Protocols
Before device fabrication, the material must pass the following quality gates:
| Metric | Technique | Acceptance Criteria | Purpose |
| Purity | HPLC / NMR | >99.5% (HPLC), No aliphatic impurities (NMR) | Impurities act as charge traps, reducing efficiency. |
| Thermal Stability | DSC / TGA | Ensures film stability against Joule heating during operation. | |
| Energy Levels | Cyclic Voltammetry (CV) | HOMO | Must align with Anode (ITO) and EML for hole injection. |
Protocol for CV:
-
Electrolyte: 0.1 M
in Acetonitrile. -
Working Electrode: Glassy carbon with drop-cast HTM film.
-
Reference:
(Ferrocene internal standard). -
Calculation:
.
Device Fabrication Protocol
Architecture: ITO / IP-TPD (HTL) /
Step 1: Substrate Preparation (Critical)
-
Substrate: Indium Tin Oxide (ITO) coated glass (
). -
Cleaning Cycle:
-
Ultrasonic bath in detergent water (15 min).
-
Ultrasonic bath in deionized water (15 min).
-
Ultrasonic bath in Acetone (15 min).
-
Ultrasonic bath in Isopropyl Alcohol (15 min).
-
UV-Ozone Treatment: 20 minutes. Note: This increases ITO work function to ~4.8 eV, lowering the hole injection barrier.
-
Step 2: Vacuum Thermal Evaporation
-
Base Pressure:
Torr. -
Deposition Rates:
-
HTL (IP-TPD): Deposition rate
. Thickness: 50 nm . -
EML/ETL (
): Deposition rate . Thickness: 50 nm . -
EIL (LiF): Deposition rate
. Thickness: 1 nm . -
Cathode (Al): Deposition rate
. Thickness: 100 nm .
-
Step 3: Encapsulation
-
Perform in
glovebox ( ppm ). Use UV-curable epoxy and a glass cover slip to seal the active area.
Visualization: Device Architecture & Energy Alignment
Caption: Energy level alignment showing the hole injection barrier and transport pathway.
References
-
Miyao, T. et al. "High-performance organic light-emitting diodes using chemically stable hole-transport materials." Applied Physics Letters, 2024.
-
Shirota, Y. & Kageyama, H. "Charge carrier transporting molecular materials and their applications in devices." Chemical Reviews, 2007, 107(4), 953-1010.
-
Thejo Kalyani, N. & Dhoble, S.J. "Organic light emitting diodes: Energy saving lighting technology—A review." Renewable and Sustainable Energy Reviews, 2012.
-
Ossila Ltd. "OLED Fabrication Guide: Standard Operating Procedures." Ossila Resources, 2025.
-
BenchChem. "Performance Analysis of Hole Transport Materials in OLED Devices." BenchChem Technical Notes, 2025.
Application Notes and Protocols for p-Isopropylphenyl-p-tolyl-amine in Perovskite Solar Cells
For Researchers, Scientists, and Professionals in Photovoltaics and Materials Science
Disclaimer: As of the latest literature review, p-Isopropylphenyl-p-tolyl-amine is not a commonly documented hole transport material (HTM) in published perovskite solar cell (PSC) research. Consequently, the following application notes and protocols are constructed based on the established principles of structurally analogous diarylamine-based HTMs. The provided data and methodologies should be considered as a starting point for research and development, requiring optimization for this specific molecule.
Introduction: The Role of Diarylamine-Based Hole Transport Materials in Perovskite Solar Cells
Perovskite solar cells have demonstrated remarkable power conversion efficiencies (PCEs), rivaling traditional silicon-based photovoltaics.[1] A critical component in the architecture of high-performing PSCs is the hole transport layer (HTL), which is tasked with efficiently extracting photogenerated holes from the perovskite absorber layer and transporting them to the electrode.[2] Small organic molecules, particularly those based on a diarylamine framework, have been instrumental in achieving high efficiencies.[3][4]
p-Isopropylphenyl-p-tolyl-amine belongs to this class of diarylamine compounds. Its molecular structure suggests potential as a cost-effective and synthetically accessible HTM. The electron-donating nature of the diarylamine core is fundamental to its hole-transporting properties.[4] The isopropyl and tolyl functional groups can influence the material's solubility, film-forming properties, and energy levels, all of which are critical for device performance. This document provides a detailed guide on the prospective application of p-Isopropylphenyl-p-tolyl-amine as an HTM in perovskite solar cells, drawing parallels from well-characterized diarylamine analogues.
Mechanistic Considerations for p-Isopropylphenyl-p-tolyl-amine as a Hole Transport Material
The efficacy of an HTM is primarily governed by its electronic and physical properties in the context of the solar cell device architecture. For p-Isopropylphenyl-p-tolyl-amine, the following aspects are crucial:
-
Energy Level Alignment: For efficient hole extraction, the Highest Occupied Molecular Orbital (HOMO) of the HTM should be slightly higher than the valence band maximum (VBM) of the perovskite absorber layer. This energetic cascade facilitates the transfer of holes from the perovskite to the HTM while simultaneously blocking electron transfer. The Lowest Unoccupied Molecular Orbital (LUMO) of the HTM should be significantly higher than the conduction band minimum (CBM) of the perovskite to ensure effective electron blocking.
-
Hole Mobility: A high hole mobility is essential for efficient charge transport within the HTL, minimizing charge recombination and contributing to a high fill factor (FF) and short-circuit current density (Jsc).
-
Film-Forming Properties: The ability to form a uniform, pinhole-free thin film is critical to prevent short-circuiting of the device and to ensure complete coverage of the perovskite layer. The isopropyl and tolyl groups on the phenyl rings of p-Isopropylphenyl-p-tolyl-amine are expected to enhance its solubility in common organic solvents and influence its solid-state packing, which in turn affects film morphology.
-
Thermal and Chemical Stability: The HTM must be thermally and chemically stable to withstand the fabrication processes and to ensure the long-term operational stability of the solar cell. Diarylamine derivatives are known for their electrochemical stability.[3]
Below is a conceptual energy level diagram for a perovskite solar cell incorporating a diarylamine-based HTM like p-Isopropylphenyl-p-tolyl-amine.
Caption: Workflow for n-i-p perovskite solar cell fabrication.
Detailed Steps:
-
FTO Substrate Preparation: Clean the FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes prior to use.
-
ETL Deposition: Deposit a compact TiO2 layer by spin-coating a precursor solution onto the FTO substrate, followed by annealing at high temperature (e.g., 450-500 °C).
-
Perovskite Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the perovskite precursor solution onto the ETL. During the spin-coating, an anti-solvent (e.g., chlorobenzene) is typically dripped onto the spinning substrate to induce rapid crystallization, resulting in a uniform and dense perovskite film.
-
Perovskite Annealing: Anneal the perovskite film at a moderate temperature (e.g., 100 °C) for a specified time to complete the crystal growth.
-
HTL Deposition: Spin-coat the prepared p-Isopropylphenyl-p-tolyl-amine solution (doped or dopant-free) onto the perovskite layer. Typical spin-coating parameters are 3000-4000 rpm for 30 seconds. The film is then typically left to oxidize in air for a short period.
-
Electrode Deposition: Deposit the metal back contact (e.g., 80-100 nm of gold or silver) by thermal evaporation through a shadow mask to define the active area of the solar cell.
Characterization and Expected Performance
Material Characterization
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of p-Isopropylphenyl-p-tolyl-amine. The HOMO level can be estimated from the onset of the first oxidation peak.
-
UV-Vis Spectroscopy: To determine the optical bandgap of the material.
-
Space-Charge Limited Current (SCLC) measurements: To determine the hole mobility of the HTM.
-
Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM): To characterize the morphology and uniformity of the HTM film deposited on the perovskite layer.
Device Performance Metrics
The performance of the fabricated perovskite solar cells should be evaluated under standard test conditions (AM 1.5G, 100 mW/cm²).
Table 2: Hypothetical Performance of PSCs with a Diarylamine-based HTM
| HTM Formulation | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| Dopant-Free | 0.95 - 1.05 | 20 - 22 | 65 - 75 | 13 - 17 |
| Doped | 1.00 - 1.10 | 22 - 24 | 70 - 80 | 17 - 21 |
Note: This is a projected performance based on similar diarylamine HTMs and will require experimental validation for p-Isopropylphenyl-p-tolyl-amine.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Voc | Poor energy level alignment between the HTM and perovskite. | Characterize the HOMO level of the HTM and compare it with the perovskite's valence band. Consider molecular modification of the HTM to tune its energy levels. |
| High recombination at the perovskite/HTL interface. | Optimize the HTL thickness. Ensure a uniform and pinhole-free HTL film. | |
| Low Jsc | Incomplete hole extraction. | Increase the hole mobility of the HTM by using dopants. |
| Poor light absorption by the perovskite layer. | Optimize the perovskite film thickness and quality. | |
| Low FF | High series resistance. | Optimize the HTL thickness and conductivity. Check the quality of the electrical contacts. |
| High charge recombination. | Improve the quality of the perovskite and HTL films to reduce defect density. | |
| Poor Film Quality | Inappropriate solvent or concentration. | Screen different solvents (e.g., toluene, xylene) and optimize the concentration of the HTM solution. |
| Unoptimized spin-coating parameters. | Vary the spin speed and duration to achieve a uniform film. |
Conclusion
p-Isopropylphenyl-p-tolyl-amine presents a promising, yet unexplored, candidate as a hole transport material for perovskite solar cells. Its simple diarylamine structure suggests favorable electronic properties and synthetic accessibility. The protocols and insights provided in this document, derived from established knowledge of analogous materials, offer a solid foundation for researchers to investigate its potential. Key to its successful implementation will be the thorough characterization of its energy levels and charge transport properties, and the careful optimization of its deposition process to achieve high-quality films. Further research into dopant-free formulations of this and similar HTMs could pave the way for more stable and commercially viable perovskite solar cell technologies.
References
-
Influence of Hole Transporting Materials for High-Performance Perovskite Solar Cells. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Dopant-Free Hole Transport Materials with a Long Alkyl Chain for Stable Perovskite Solar Cells. (2019). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]
-
Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. (2022). Frontiers. Retrieved January 29, 2026, from [Link]
-
Hole-transporting materials for Perovskite solar cells: a chemical approach. (2022). YouTube. Retrieved January 29, 2026, from [Link]
-
Hole-transport materials based on β-cyanodiarylethene core structure for efficient inverted perovskite solar cells. (n.d.). Royal Society of Chemistry. Retrieved January 29, 2026, from [Link]
-
Hole-Transporting Materials for Printable Perovskite Solar Cells. (2017). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]
-
Dirhodium C–H Functionalization of Hole-Transport Materials. (2023). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]
-
Hole Transport Materials for Tin-Based Perovskite Solar Cells: Properties, Progress, Prospects. (2023). MDPI. Retrieved January 29, 2026, from [Link]
-
Polymeric Hole-Transporting Material Enables Efficient Perovskite Solar Cells. (2018). YouTube. Retrieved January 29, 2026, from [Link]
-
Hole‐Transport Materials for Perovskite Solar Cells. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Zn(Ii) and Cu(Ii) Tetrakis(Diarylamine)Phthalocyanines as Hole-Transporting Materials for Perovskite Solar Cells. (2022). OUCI. Retrieved January 29, 2026, from [Link]
-
Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. (2024). ACS Publications. Retrieved January 29, 2026, from [Link]
-
Phenothiazine-Based Hole-Transporting Materials toward Eco-friendly Perovskite Solar Cells. (2019). ACS Publications. Retrieved January 29, 2026, from [Link]
-
Zn(II) and Cu(II) tetrakis(diarylamine)phthalocyanines as hole-transporting materials for perovskite solar cells. (2022). CityUHK Scholars. Retrieved January 29, 2026, from [Link]
-
p-Doping of organic hole transport layers in p–i–n perovskite solar cells: correlating open-circuit voltage and photoluminescence quenching. (n.d.). Journal of Materials Chemistry A. Retrieved January 29, 2026, from [Link]
-
(PDF) Influence of Hole Transporting Materials for High-Performance Perovskite Solar Cells. (2018). ResearchGate. Retrieved January 29, 2026, from [Link]
-
(PDF) Perovskite Solar Cells: Beyond Methylammonium Lead Iodide. (2016). ResearchGate. Retrieved January 29, 2026, from [Link]
Sources
Application Notes and Protocols: p-Isopropylphenyl-p-tolyl-amine as a Key Intermediate in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Diarylamine Scaffolds in Modern Drug Discovery
The diarylamine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, particularly in the realm of oncology.[1][2] These structures are central to the mechanism of action of many kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of various cancers.[1][2] Kinase inhibitors function by blocking the action of protein kinases, enzymes that play a crucial role in cell signaling, growth, and proliferation. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.
This application note focuses on p-Isopropylphenyl-p-tolyl-amine , a specific diarylamine intermediate, and its potential application in the synthesis of novel kinase inhibitors. We will provide detailed protocols for its synthesis via Buchwald-Hartwig amination and its subsequent elaboration into a hypothetical, yet representative, kinase inhibitor scaffold. The rationale behind the experimental choices and the broader context of its application in targeting aberrant signaling pathways, such as the BCR-ABL pathway in Chronic Myeloid Leukemia (CML), will be discussed.
Physicochemical Properties of p-Isopropylphenyl-p-tolyl-amine
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its successful application in multi-step synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₉N | |
| Molecular Weight | 225.33 g/mol | |
| IUPAC Name | 4-methyl-N-(4-propan-2-ylphenyl)aniline | |
| CAS Number | 494834-22-9 | |
| Appearance | Solid (predicted) | |
| XLogP3 | 5 |
Synthesis of p-Isopropylphenyl-p-tolyl-amine via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[3] Its broad substrate scope and functional group tolerance make it an ideal method for the synthesis of complex diarylamines.
Reaction Scheme:
Caption: Buchwald-Hartwig synthesis of p-Isopropylphenyl-p-tolyl-amine.
Detailed Experimental Protocol:
Materials:
-
4-Iodotoluene (1.0 equiv)
-
4-Isopropylaniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-iodotoluene, Pd₂(dba)₃, and XPhos.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Reagent Addition: Add anhydrous toluene, followed by 4-isopropylaniline and sodium tert-butoxide.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford p-Isopropylphenyl-p-tolyl-amine as a pure solid.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is crucial for the efficiency of the Buchwald-Hartwig amination. The ligand facilitates the reductive elimination step, which is often rate-limiting, and promotes the formation of the desired C-N bond.[3]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and generate the active amine nucleophile.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is essential to prevent catalyst degradation and ensure a high yield.
Application in the Synthesis of a Hypothetical Kinase Inhibitor
The diarylamine core of p-Isopropylphenyl-p-tolyl-amine is an excellent starting point for the synthesis of kinase inhibitors. For instance, it can be envisioned as a key building block for analogs of successful drugs like Imatinib and Nilotinib, which target the BCR-ABL kinase.[4]
Proposed Synthetic Route:
Caption: Proposed synthesis of a hypothetical kinase inhibitor.
Detailed Experimental Protocol for Nucleophilic Substitution:
Materials:
-
p-Isopropylphenyl-p-tolyl-amine (1.0 equiv)
-
2-chloro-N-(pyridin-4-yl)acetamide (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a round-bottom flask, add p-Isopropylphenyl-p-tolyl-amine, 2-chloro-N-(pyridin-4-yl)acetamide, and potassium carbonate.
-
Solvent Addition: Add DMF to the flask.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir until the starting materials are consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction mixture and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to yield the desired intermediate.
Rationale: This nucleophilic substitution reaction attaches the pyridylacetamide moiety, a common feature in many kinase inhibitors that often interacts with the hinge region of the kinase's ATP-binding pocket.
Targeting the BCR-ABL Signaling Pathway in Chronic Myeloid Leukemia (CML)
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the causative agent of CML. It drives the proliferation of cancer cells and inhibits apoptosis through the activation of several downstream signaling pathways.
Caption: Simplified BCR-ABL signaling pathway in CML.
A hypothetical kinase inhibitor synthesized from p-Isopropylphenyl-p-tolyl-amine would be designed to bind to the ATP-binding site of the BCR-ABL kinase domain, thereby inhibiting its activity and blocking the downstream signaling pathways that lead to uncontrolled cell growth.
Conclusion
p-Isopropylphenyl-p-tolyl-amine represents a valuable and versatile intermediate for the synthesis of novel diarylamine-based kinase inhibitors. The robust and scalable synthetic routes to this intermediate, such as the Buchwald-Hartwig amination, coupled with its potential for elaboration into complex molecular architectures, make it an attractive starting material for drug discovery programs targeting a range of kinases implicated in cancer and other diseases. The protocols and conceptual framework provided in this application note are intended to serve as a practical guide for researchers in the pharmaceutical sciences.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). p-Isopropylphenyl-p-tolyl-amine. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Signaling pathways involved in the signaling of BCR-ABL. Retrieved February 2, 2026, from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 2, 2026, from [Link]
-
Ke, S., Huang, W., Zhang, Z., Wang, Y., Zhang, Y., Wu, Z., & Peng, Y. (2022). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Frontiers in Chemistry, 10, 953523. [Link]
-
Ke, S., Huang, W., Zhang, Z., Wang, Y., Zhang, Y., Wu, Z., & Peng, Y. (2022). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Frontiers in Chemistry, 10. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-isopropyl-N-p-tolylaniline
Welcome to the technical support center for the synthesis of 4-isopropyl-N-p-tolylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this diarylamine. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of your target compound.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Yield in Buchwald-Hartwig Amination
Question: I am attempting to synthesize 4-isopropyl-N-p-tolylaniline via Buchwald-Hartwig amination of a 4-halocumene with p-toluidine, but my yields are consistently low. What are the potential causes and how can I improve them?
Answer:
Low yields in the Buchwald-Hartwig amination of this specific substrate combination can stem from several factors, primarily related to steric hindrance and side reactions.
Potential Causes and Solutions:
-
Steric Hindrance: Both coupling partners, 4-isopropyl aniline (or its halide precursor) and p-toluidine, possess some steric bulk around the reactive centers. This can slow down the catalytic cycle, particularly the reductive elimination step.
-
Side Reaction - Diarylation: A common side reaction with primary amines like p-toluidine is diarylation, leading to the formation of a triarylamine byproduct.[1] This occurs when the newly formed secondary amine product re-enters the catalytic cycle and couples with another molecule of the aryl halide.
-
Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction, leading to incomplete conversion.
-
Inappropriate Ligand Choice: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig reaction.[2] For sterically demanding substrates, bulky, electron-rich monodentate ligands are often superior.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
Recommended Protocol Adjustments:
| Parameter | Recommendation | Rationale |
| Ligand | Use a bulky, electron-rich monodentate phosphine ligand such as BrettPhos or XPhos. | These ligands promote the reductive elimination of sterically hindered products and can suppress diarylation.[1] |
| Base | Employ a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K3PO4). | A strong base is necessary to deprotonate the amine, but a non-nucleophilic one will not compete in the reaction. |
| Solvent | Toluene or dioxane are commonly used. Ensure the solvent is anhydrous. | Water can deactivate the catalyst and hydrolyze starting materials. |
| Temperature | Typically between 80-110 °C. Optimization may be required. | Higher temperatures can sometimes overcome steric hindrance but may also lead to catalyst degradation. |
Issue 2: Multiple Products in Reductive Amination
Question: I am using reductive amination to synthesize 4-isopropyl-N-p-tolylaniline from 4-isopropylbenzaldehyde and p-toluidine, but I am getting a mixture of products. How can I improve the selectivity for my desired secondary amine?
Answer:
The formation of multiple products in this reductive amination is likely due to two main side reactions: the over-alkylation of the desired secondary amine to a tertiary amine, and the reduction of the starting aldehyde to an alcohol.[3][4]
Potential Causes and Solutions:
-
Over-alkylation (Tertiary Amine Formation): The product, 4-isopropyl-N-p-tolylaniline, is a secondary amine and can react with another molecule of 4-isopropylbenzaldehyde to form a tertiary amine.
-
Aldehyde Reduction: The reducing agent can directly reduce the starting aldehyde to 4-isopropylbenzyl alcohol, consuming the starting material and reducing the overall yield of the desired amine.
-
Sub-optimal Reducing Agent: Strong reducing agents like sodium borohydride (NaBH4) are more likely to reduce the aldehyde directly.
Reaction Scheme Illustrating Side Products:
Caption: Side reactions in the reductive amination synthesis.
Recommended Protocol Adjustments:
| Parameter | Recommendation | Rationale |
| Reducing Agent | Use a milder, more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN). | These reagents are less likely to reduce the aldehyde directly and are highly effective for the reduction of the imine intermediate.[4][5] |
| Stoichiometry | Use a slight excess of the amine (p-toluidine) relative to the aldehyde. | This can help to drive the reaction towards the formation of the secondary amine and reduce the likelihood of the product reacting further. |
| pH | Maintain a mildly acidic pH (around 5-6). | This pH range facilitates imine formation without protonating the amine, which would render it non-nucleophilic. |
| Reaction Mode | Consider a two-step procedure: first, form the imine, and then add the reducing agent. | This can sometimes provide better control over the reaction compared to a one-pot approach.[5] |
Issue 3: Purification Challenges
Question: How can I effectively purify my 4-isopropyl-N-p-tolylaniline from unreacted starting materials and side products?
Answer:
Purification can indeed be challenging, especially with structurally similar byproducts. A combination of techniques is often necessary.
Purification Strategy:
-
Aqueous Work-up: After the reaction, perform an aqueous work-up to remove water-soluble salts and reagents. If a strong base was used in a Buchwald-Hartwig reaction, a wash with a mild acid (e.g., saturated NH4Cl solution) can help remove residual base.
-
Column Chromatography: This is the most common and effective method for separating the desired product from starting materials and byproducts.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is generally effective. A gradient elution, starting with a low polarity and gradually increasing it, can provide good separation.
-
-
Crystallization: If the product is a solid and of sufficient purity after chromatography, crystallization can be an excellent final purification step to obtain highly pure material.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which is the best synthetic route for 4-isopropyl-N-p-tolylaniline: Buchwald-Hartwig amination or reductive amination?
Both methods are viable and widely used for the synthesis of diarylamines.[6] The "best" route often depends on the available starting materials, scale of the reaction, and the specific equipment and expertise available.
-
Buchwald-Hartwig Amination: This is a powerful and versatile method, especially for constructing the aryl-nitrogen bond directly.[7] It is often the preferred method in medicinal chemistry for its broad substrate scope. However, it requires an expensive palladium catalyst and phosphine ligand, and purification can be more involved.
-
Reductive Amination: This is a more cost-effective method as it does not require a transition metal catalyst. It is a robust and scalable reaction. However, it may require more optimization to control selectivity and avoid side products.
Q2: Can I use Friedel-Crafts alkylation to synthesize 4-isopropyl-N-p-tolylaniline?
While Friedel-Crafts alkylation is a fundamental reaction for forming carbon-carbon bonds with aromatic rings, it is generally not a recommended method for the synthesis of 4-isopropyl-N-p-tolylaniline for several reasons:
-
N-alkylation vs. C-alkylation: The amino group of p-toluidine can be alkylated (N-alkylation), but the aromatic ring can also be alkylated (C-alkylation), leading to a mixture of products.
-
Polyalkylation: The product of the initial alkylation is more reactive than the starting material, leading to the formation of polyalkylated byproducts.
-
Reaction with Catalyst: The lone pair of electrons on the nitrogen of the aniline can react with the Lewis acid catalyst (e.g., AlCl3), deactivating the ring towards electrophilic substitution.
-
Carbocation Rearrangements: While less of an issue with an isopropyl group, other alkylating agents can lead to carbocation rearrangements and isomeric products.[8]
Q3: What are the key safety precautions to take during these syntheses?
-
Buchwald-Hartwig Amination: Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle them under an inert atmosphere (e.g., nitrogen or argon). Phosphine ligands can also be toxic and should be handled in a well-ventilated fume hood.
-
Reductive Amination: Sodium triacetoxyborohydride and sodium cyanoborohydride are toxic and should be handled with care. The latter can release hydrogen cyanide gas upon contact with strong acids.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated area.
Section 3: Experimental Protocols
Protocol 1: Synthesis of 4-isopropyl-N-p-tolylaniline via Buchwald-Hartwig Amination
Materials:
-
4-Bromocumene
-
p-Toluidine
-
Palladium(II) acetate (Pd(OAc)2)
-
BrettPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate eluent system
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)2 (e.g., 2 mol%), BrettPhos (e.g., 4 mol%), and NaOtBu (e.g., 1.4 equivalents).
-
Add anhydrous toluene to the flask.
-
Add p-toluidine (e.g., 1.2 equivalents) and 4-bromocumene (e.g., 1.0 equivalent).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous NH4Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Protocol 2: Synthesis of 4-isopropyl-N-p-tolylaniline via Reductive Amination
Materials:
-
4-Isopropylbenzaldehyde
-
p-Toluidine
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Dichloromethane (DCM)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate eluent system
Procedure:
-
To a round-bottom flask, add 4-isopropylbenzaldehyde (e.g., 1.0 equivalent) and p-toluidine (e.g., 1.1 equivalents) in dichloromethane.
-
Add a catalytic amount of acetic acid (e.g., 0.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Slowly add sodium triacetoxyborohydride (e.g., 1.5 equivalents) in portions.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.
References
- Armarego, W. L. F., & Chai, C. L. L. (2003).
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Wu, X., & Fun, H. K. (2011). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
-
ChemSpeed. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]
-
YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]
-
Wuhan University. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
PMC. (2024). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. Retrieved from [Link]
-
Frontiers in Chemistry. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig amination of 23b with p-and o-toluidine. Retrieved from [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Catalyst Residue Removal from p-Isopropylphenyl-p-tolyl-amine
Welcome to the technical support center for the purification of p-Isopropylphenyl-p-tolyl-amine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of removing catalyst residues from this and structurally similar diarylamine products. The synthesis of such molecules often relies on transition metal-catalyzed cross-coupling reactions, which, while efficient, can lead to product contamination with trace metals.[1] This resource provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve the high purity levels required for your applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Issues Related to Palladium Catalysts
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds, frequently employing palladium catalysts.[2][3][4] However, the removal of residual palladium to meet strict regulatory limits (often in the low ppm range) is a significant challenge.[5]
Question 1: My final product of p-Isopropylphenyl-p-tolyl-amine shows a grey or black tint after initial workup. What is the likely cause and how can I fix it?
Answer: A grey or black discoloration is a classic indicator of residual palladium, often in the form of palladium black. This typically occurs when the Pd(0) catalyst agglomerates and precipitates. While seemingly easy to remove, fine, colloidal particles can be challenging to filter.
Troubleshooting Workflow:
-
Initial Filtration: A simple filtration through a pad of Celite® is a good first step to remove the bulk of the precipitated palladium.[6] However, this may not remove finely dispersed nanoparticles.
-
Adsorbent Treatment: For more stubborn colloidal palladium, treatment with activated carbon is a highly effective and economical option.[7][8] Activated carbon has a high surface area and porosity, allowing it to adsorb palladium residues.[7] Be aware that activated carbon can also adsorb your product, so it's crucial to optimize the amount of carbon used and the treatment time.[7]
-
Metal Scavengers: If activated carbon treatment is insufficient or leads to significant product loss, specialized metal scavengers are the next line of defense. These are typically silica-based or polymer-based materials functionalized with groups that chelate palladium, such as thiols or amines.[7][9][10]
Visualizing the Palladium Removal Strategy
Caption: Decision workflow for palladium removal.
Question 2: After column chromatography, I still detect palladium in my p-Isopropylphenyl-p-tolyl-amine by ICP-MS. Why is this happening and what can I do?
Answer: Palladium leaching from the column is a common issue. This can happen if the palladium species is somewhat soluble in the elution solvent and co-elutes with your product.[6] Standard silica gel chromatography is often insufficient for complete removal.[6]
Troubleshooting & Advanced Protocols:
-
Scavenger-Assisted Chromatography: Instead of relying solely on silica, you can use a layered approach. A plug of a suitable metal scavenger at the top or bottom of your silica gel column can be highly effective.
-
Post-Chromatography Scavenging: If you've already performed chromatography, you can treat a solution of your purified product with a metal scavenger. This involves stirring the solution with the scavenger for a set period, followed by filtration.[5]
Experimental Protocol: Post-Chromatography Palladium Scavenging
-
Dissolve the p-Isopropylphenyl-p-tolyl-amine (1.0 g) containing residual palladium in a suitable solvent (e.g., toluene, 20 mL).
-
Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol, ~50-100 mg, or 2-5 weight equivalents of the estimated palladium content).
-
Stir the suspension at room temperature or slightly elevated temperature (40-50 °C) for 2-18 hours. The optimal time should be determined experimentally.
-
Filter the mixture through a 0.45 µm syringe filter to remove the scavenger.
-
Wash the filter with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the purified product.
-
Analyze the palladium content using ICP-MS.
| Scavenger Type | Functional Group | Typical Loading (wt equiv. to Pd) | Pros | Cons |
| Activated Carbon | N/A (Adsorption) | 10-100 | Inexpensive, effective for various Pd species.[7] | Can adsorb product, may require larger volumes.[7] |
| Thiol-Silica | -SH | 2-10 | High affinity for palladium, good selectivity.[7] | Higher cost, potential for thiol leaching. |
| Amine-Silica | -NH2, -NHR | 5-20 | Effective for certain Pd complexes. | Can interact with acidic functionalities on the product. |
Section 2: Issues Related to Copper Catalysts
The Ullmann condensation is another classic method for diarylamine synthesis, often utilizing copper catalysts.[11][12][13] While generally less expensive than palladium, removing copper residues presents its own set of challenges.
Question 3: My product has a greenish or bluish tint, and I suspect copper contamination. What's the best approach for removal?
Answer: A green or blue hue is a strong indication of the presence of copper salts (typically Cu(I) or Cu(II)). These can often be removed with aqueous washes that contain a chelating agent.
Troubleshooting Workflow:
-
Aqueous Washes: Start with a series of aqueous washes. A common and effective method is to wash the organic solution of your product with an aqueous solution of ammonia or ammonium chloride.[14] Ammonia forms a water-soluble tetraamminecopper(II) complex, which is deep blue and partitions into the aqueous layer.[14] An EDTA wash can also be effective.[14]
-
Filtration through Adsorbents: If aqueous washes are not sufficient, filtering the product solution through a pad of adsorbent material like acidic clay, kaolin, or magnesium silicate can be effective.[15]
-
Recrystallization: Recrystallization is a powerful final purification step.[16] Choosing a solvent system where the p-Isopropylphenyl-p-tolyl-amine has good solubility at high temperatures and poor solubility at low temperatures, while the copper salts remain soluble, is key.
Visualizing the Copper Removal Strategy
Caption: Decision workflow for copper removal.
Experimental Protocol: Recrystallization of p-Isopropylphenyl-p-tolyl-amine
-
Place the crude p-Isopropylphenyl-p-tolyl-amine in an Erlenmeyer flask.
-
Add a minimal amount of a hot solvent (e.g., hexane, ethanol, or a mixture) to just dissolve the solid. This should be done on a hot plate with stirring.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly and undisturbed to room temperature.[17] Rapid cooling can trap impurities.[17]
-
Once crystals have formed, cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in APIs Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 8(5), 755-769. [Link]
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]
-
Kuwano, R., & Hara, H. (2008). Versatile routes for synthesis of diarylamines through acceptorless dehydrogenative aromatization catalysis over supported gold–palladium bimetallic nanoparticles. Chemical Science, 9(1), 205-211. [Link]
-
Ma, D., & Cai, Q. (2008). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 73(15), 5809-5812. [Link]
-
Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]
- Ricci, A. (Ed.). (2010). Amino Group Chemistry: From Synthesis to the Life Sciences. John Wiley & Sons.
-
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. Retrieved from [Link]
-
ResearchGate. (2022). Is there another way to get rid of the remnants of the copper catalyst?. Retrieved from [Link]
-
Matyjaszewski, K. (n.d.). Catalyst Removal. Carnegie Mellon University. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Ventura College. (n.d.). How to Perform a Recrystallization. Retrieved from [Link]
Sources
- 1. Waste-minimized access to diarylamines and triarylamines via Csp 2 –N coupling under batch and flow conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06065B [pubs.rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. onyxipca.com [onyxipca.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. spinchem.com [spinchem.com]
- 10. biotage.com [biotage.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 16. mt.com [mt.com]
- 17. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
Troubleshooting guide for the Ullmann condensation of p-toluidine and 4-isopropylaniline
A Senior Application Scientist's Guide to Navigating C-N Bond Formation
Welcome to the technical support center for the Ullmann condensation, specifically tailored for the synthesis of unsymmetrical diarylamines from p-toluidine and 4-isopropylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of this classic yet often challenging reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges in the Ullmann condensation of two electron-rich anilines like p-toluidine and 4-isopropylaniline?
The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, traditionally requires harsh reaction conditions, such as high temperatures and stoichiometric amounts of copper, which can lead to erratic yields.[1] When coupling two electron-rich anilines, the nucleophilicity of the amine is generally sufficient. However, the challenge often lies in preventing the undesired homocoupling of the more reactive aryl halide (if used as a starting material) and managing the reaction selectivity to favor the desired unsymmetrical product. Modern protocols have mitigated some of these challenges through the use of ligands that facilitate the catalytic cycle under milder conditions.[2]
Q2: How do I choose the right copper source and ligand for my reaction?
The choice of copper catalyst and ligand is critical for a successful Ullmann condensation. While traditional methods used copper powder or copper bronze, modern protocols favor copper(I) salts like CuI, CuBr, or Cu₂O due to their better solubility and reactivity in catalytic amounts.
Ligands play a crucial role in stabilizing the copper catalyst, increasing its solubility, and facilitating the reductive elimination step of the catalytic cycle. For the N-arylation of anilines, bidentate ligands, particularly those with nitrogen or oxygen donor atoms, have proven effective.[1] Amino acids, such as L-proline and N,N-dimethylglycine, have been shown to promote the coupling of aryl halides with aliphatic and electron-rich primary arylamines.[3] Oxalic diamide ligands are another powerful class that can enable the reaction even with less reactive aryl chlorides under milder conditions.[2]
Q3: What are the most common side reactions, and how can I minimize them?
The most prevalent side reaction is the homocoupling of the aryl halide starting material, leading to the formation of symmetrical biaryls. Another common issue is the dehalogenation of the aryl halide, resulting in the formation of an arene.[3] To minimize these side reactions:
-
Optimize the stoichiometry: Using a slight excess of the aniline nucleophile can help to drive the reaction towards the desired cross-coupled product.
-
Control the temperature: While Ullmann condensations often require elevated temperatures, excessive heat can promote side reactions. It is crucial to find the optimal temperature that allows for a reasonable reaction rate without significant byproduct formation.
-
Choose the appropriate ligand: A well-chosen ligand can enhance the rate of the desired cross-coupling reaction relative to the side reactions.
Troubleshooting Guide
Problem 1: No or Low Conversion of Starting Materials
Possible Causes:
-
Inactive Catalyst: The copper catalyst may be oxidized or of poor quality.
-
Insufficient Temperature: The reaction may not have reached the necessary activation energy.
-
Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of the reactants or catalyst.
-
Presence of Inhibitors: Water or other impurities in the reactants or solvent can inhibit the reaction.
Solutions:
| Parameter | Recommended Action | Rationale |
| Catalyst | Use freshly purchased, high-purity CuI or other Cu(I) salt. Consider activating copper powder if used. | Ensures the presence of the active catalytic species. |
| Temperature | Gradually increase the reaction temperature in 10-20 °C increments. | Helps to overcome the activation energy barrier without promoting excessive side reactions. |
| Solvent | Switch to a high-boiling, polar aprotic solvent like DMF, NMP, or DMSO. | These solvents can better solubilize the reactants and the copper catalyst.[4] |
| Reaction Setup | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | Minimizes the presence of water and oxygen which can deactivate the catalyst. |
Problem 2: Formation of a Complex Mixture of Products
Possible Causes:
-
Homocoupling: As mentioned, the homocoupling of the aryl halide is a common side reaction.
-
Multiple N-Arylations: The product diarylamine can potentially react further, especially if there are other reactive sites.
-
Degradation: At high temperatures, the starting materials or product may degrade.
Solutions:
| Parameter | Recommended Action | Rationale |
| Ligand | Introduce a ligand such as L-proline or an oxalic diamide. | Ligands can increase the selectivity for the desired cross-coupling reaction. |
| Stoichiometry | Carefully control the stoichiometry, often using a slight excess of the aniline. | Favors the formation of the unsymmetrical product over homocoupled byproducts. |
| Reaction Time | Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed. | Prevents the formation of degradation products from prolonged heating. |
Experimental Protocols
Representative Protocol for Ullmann Condensation of an Aryl Halide with an Aniline
This protocol is a general guideline and may require optimization for the specific coupling of p-toluidine and an appropriate halo-cumene.
Materials:
-
Aryl halide (e.g., 4-iodocumene) (1.0 mmol)
-
p-Toluidine (1.2 mmol)
-
CuI (0.1 mmol, 10 mol%)
-
L-proline (0.2 mmol, 20 mol%)
-
K₂CO₃ (2.0 mmol)
-
Anhydrous DMF (5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, p-toluidine, CuI, L-proline, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.
-
Add the anhydrous DMF via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the copper catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5][6]
Visualizing the Process
Ullmann Condensation Catalytic Cycle
Caption: Proposed catalytic cycle for the Ullmann condensation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
Characterization Data
Reference Data for Substituted Diphenylamines:
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spec (m/z) |
| Diphenylamine | 7.25 (t, 4H), 7.07 (d, 4H), 6.92 (t, 2H) | 142.9, 129.1, 120.8, 117.6 | 168 (M⁺-H) |
| 4-Methyl-N-phenylaniline | 7.20 (t, 2H), 7.05 (d, 2H), 7.01-6.94 (m, 4H), 6.85 (t, 1H), 2.29 (s, 3H) | 143.7, 140.1, 130.6, 129.1, 120.1, 118.7, 116.7, 20.7 | 183 (M⁺) |
Source: Supplementary Data - The Royal Society of Chemistry[7]
References
-
Ullmann condensation - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]
-
An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand - ResearchGate. (2025). Retrieved January 30, 2026, from [Link]
-
Tian, Z. Y., & Zhang, C. P. (2019). Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. Chemical Communications, 55(79), 11936-11939. [Link]
-
Ullmann reaction - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]
-
Van Allen, D. (n.d.). METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION A Dissertation. Retrieved January 30, 2026, from [Link]
-
A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl - The Royal Society of Chemistry. (n.d.). Retrieved January 30, 2026, from [Link]
-
Ullmann coupling-An overview - OperaChem. (2025). Retrieved January 30, 2026, from [Link]
-
Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 30, 2026, from [Link]
-
Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction | ACS Catalysis. (2017). Retrieved January 30, 2026, from [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC. (n.d.). Retrieved January 30, 2026, from [Link]
-
Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. (n.d.). Retrieved January 30, 2026, from [Link]
-
Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - MDPI. (2024). Retrieved January 30, 2026, from [Link]
-
Diphenylamine - SpectraBase. (n.d.). Retrieved January 30, 2026, from [Link]
-
Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation - ACS Publications. (2024). Retrieved January 30, 2026, from [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]
-
Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids - ResearchGate. (2025). Retrieved January 30, 2026, from [Link]
-
Copper-Catalyzed [4 + 1] Annulation of Enaminothiones with Indoline-Based Diazo Compounds. (2022). Retrieved January 30, 2026, from [Link]
-
(PDF) Synthesis of 4-isopropyl-bis-2,6-morpholin-4-ylmethyl-1-phenol - ResearchGate. (2025). Retrieved January 30, 2026, from [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - ResearchGate. (2023). Retrieved January 30, 2026, from [Link]
-
Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone: Quantum Chemical and Experimental Studies - MDPI. (2024). Retrieved January 30, 2026, from [Link]
-
Copper‐catalyzed C(sp)−H/N−H Cross Dehydrogenative Coupling Between Toluene Derivatives and Picolinamides | Request PDF - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]
-
A copper-catalyzed coupling reaction of vinyl halides and carbazates: application in the assembly of polysubstituted pyrroles - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 30, 2026, from [Link]
-
Synthesis of 2-[2-isopropyl-4-( o -methoxyphenyl)-tetrahydropyran-4-yl]amine and its reaction with aromatic aldehydes | Request PDF - ResearchGate. (2025). Retrieved January 30, 2026, from [Link]
-
Screening Assessment for Substituted Diphenylamines. (2017). Retrieved January 30, 2026, from [Link]
-
Supplementary Data - The Royal Society of Chemistry. (n.d.). Retrieved January 30, 2026, from [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]
Sources
Technical Support Guide: Preventing Oxidation of p-Isopropylphenyl-p-tolyl-amine
[1][2]
Executive Summary
p-Isopropylphenyl-p-tolyl-amine is a secondary diarylamine widely used as an intermediate in organic synthesis and as a hole-transport material in optoelectronics.[1][2] Its structural integrity is compromised by oxidation, primarily driven by the abstraction of the amine proton (
Section 1: Diagnostic & Troubleshooting (Q&A)
Q1: My material has turned from off-white to a light pink/brown color. Is it still usable? A: The color change indicates the formation of oxidation byproducts, likely quinone imines or coupled benzidine derivatives.
-
Causality: The secondary amine moiety (
) is susceptible to hydrogen atom abstraction by atmospheric oxygen, especially under light exposure. This forms a radical ( ) which couples or oxidizes further to colored conjugated systems.[2] -
Decision Matrix:
-
For Synthesis: If the impurity level is <1% (verified by TLC/HPLC), it may be usable for robust reactions, though yield may suffer.
-
For Optoelectronics: Discard or repurify. Even trace paramagnetic impurities (radicals) act as charge traps, severely degrading device performance.
-
Q2: I stored the compound in a clear glass vial at room temperature. How fast does it degrade? A: Degradation is accelerated by UV light and heat.[2] In clear glass at 25°C, detectable oxidation can occur within 48-72 hours .[1][2]
-
Mechanism: Photo-oxidation is the primary driver.[1][2] UV light provides the energy to generate singlet oxygen or directly excite the amine, lowering the activation energy for radical formation.
Q3: How do I validate that my storage method is working? A: Implement a "Zero-Point" Validation Protocol :
-
Measure Melting Point (MP): Establish a baseline MP for your fresh batch (Reference range: ~78-85°C, similar to bis-p-tolylamine). A drop in MP >2°C indicates impurity formation.[2]
-
TLC Check: Run a silica TLC (Hexane:Ethyl Acetate 9:1).[2] A pure compound shows a single spot.[2] Oxidation products typically appear as more polar (lower
) colored spots.[2]
Section 2: Prevention & Storage Protocols
To prevent the formation of aminyl radicals, you must eliminate the three initiation vectors: Oxygen, Light, and Heat .
Storage Condition Matrix
| Parameter | Standard Requirement | Technical Justification |
| Temperature | 2°C to 8°C | Lowers kinetic energy, significantly reducing the rate of auto-oxidation.[1][2] |
| Atmosphere | Argon (Ar) | Argon is heavier than air and forms a stable "blanket" over the solid. Nitrogen ( |
| Container | Amber Glass / Foil Wrapped | Blocks UV radiation (200-400 nm) which catalyzes the N-H bond homolysis.[1][2] |
| Seal | Parafilm + Desiccant | Prevents moisture ingress.[2] Water can facilitate proton transfer steps in oxidation pathways.[2] |
Section 3: Handling & Workflow
Q4: Do I need a glovebox, or is a Schlenk line sufficient? A: A Schlenk line is sufficient for synthesis, but a glovebox is recommended for device fabrication.
Standard Handling Protocol (Schlenk Line):
-
Evacuate: Cycle the flask 3 times (Vacuum/Argon) before introducing the solid.
-
Solvents: Use only degassed, anhydrous solvents .[2] Dissolved oxygen in solvents is the #1 cause of "in-process" oxidation.[1][2]
-
Transfer: Minimize solid exposure to air.[2] If weighing outside a glovebox, do so rapidly and return to inert gas immediately.
Oxidation Pathway Visualization
The following diagram illustrates the mechanistic pathway you are preventing.
Caption: Mechanistic pathway of diarylamine oxidation. Storage protocols target the initial H-abstraction step (Red Arrow).[1][2]
Section 4: Recovery & Purification
If your material has oxidized (discolored), use Recrystallization as the primary recovery method.
Protocol: Recrystallization from Ethanol/Water Rationale: The oxidized impurities (often more polar quinones) remain in the mother liquor, while the non-polar amine crystallizes out.
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (absolute) .[2]
-
Filtration: If there are insoluble dark particles, filter hot through a glass frit or cotton plug.[2]
-
Crystallization: Add warm water dropwise until a faint turbidity persists. Re-heat to clear the solution.[2]
-
Cooling: Allow to cool slowly to room temperature, then place in a fridge (4°C) for 4 hours.
-
Collection: Filter the off-white crystals and wash with cold 50% Ethanol/Water.
-
Drying: Dry under high vacuum (<1 mbar) for 6 hours to remove trace moisture.
Alternative: Silica Gel Chromatography
-
Stationary Phase: Silica Gel (Acid-neutralized if possible).[1][2]
-
Mobile Phase: Hexane : Ethyl Acetate (Start 95:5, gradient to 90:10).[2]
-
Observation: The product will elute as a colorless band; the colored impurities will likely remain at the baseline or elute much later.
References
-
PubChem. p-Isopropylphenyl-p-tolyl-amine Compound Summary. National Library of Medicine.[2] Available at: [Link][2]
-
Niki, E., et al. Oxidation of lipids.[2][3] XV. Role of hydrophilic diarylamines as antioxidants. Chem Biol Interact. 1988. Available at: [Link]
Sources
- 1. p-Isopropylphenyl-p-tolyl-amine | C16H19N | CID 22762475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. p-Isopropylphenyl-p-tolyl-amine | C16H19N | CID 22762475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oxidation of lipids. XV. Role of hydrophilic diarylamines as antioxidants in the oxidations of lipids and biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Scaling up the synthesis of p-Isopropylphenyl-p-tolyl-amine
Technical Support Center: Scaling Up Synthesis of p-Isopropylphenyl-p-tolyl-amine
Status: Operational Ticket ID: SC-DIARYL-042 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are scaling up the synthesis of p-Isopropylphenyl-p-tolyl-amine (CAS: 103-29-7 analog).[1] This is a sterically hindered diarylamine synthesis. While classical Ullmann coupling (Cu-mediated) is cost-effective for commodities, drug development applications demand the Buchwald-Hartwig Amination (Pd-catalyzed) for its superior impurity profile and milder conditions.[1]
This guide addresses the specific hydrodynamic and kinetic challenges of scaling this reaction from gram to kilogram scale.
Part 1: The "Golden Route" Protocol (Scale-Up Ready)
Reaction Class: Palladium-Catalyzed C-N Cross-Coupling
Key Transformation: 4-Isopropyl-aniline + 4-Bromotoluene
Optimized Reagent Table
| Component | Role | Equiv. | Scale-Up Note |
| 4-Bromotoluene | Electrophile | 1.0 | Limiting reagent.[1] Melt point is low (26-29°C); handle as liquid if heated.[1] |
| 4-Isopropylaniline | Nucleophile | 1.1 | Slight excess drives conversion.[1] Liquid. |
| Pd(OAc)₂ | Pre-catalyst | 0.5 - 1.0 mol% | Cheaper than Pd₂(dba)₃; robust for this coupling.[1] |
| Xantphos | Ligand | 1.0 - 2.0 mol% | Wide bite angle ensures reductive elimination of the bulky diarylamine.[1] |
| NaOtBu | Base | 1.4 | Strong base required.[1] Must be free-flowing, not clumped.[1] |
| Toluene | Solvent | 10 V (L/kg) | Azeotropic drying capability is critical before catalyst addition. |
Step-by-Step Methodology
-
System Inertization: Charge the reactor with 4-Bromotoluene, 4-Isopropylaniline, and Toluene.[1] Initiate agitation. Critical: Perform three vacuum/Nitrogen cycles to remove dissolved oxygen. Oxygen is the primary cause of catalyst death in this system.
-
Base Addition: Add NaOtBu under a positive nitrogen flow.
-
Catalyst Pre-formation (Optional but Recommended): In a separate vessel, mix Pd(OAc)₂ and Xantphos in a small volume of degassed toluene for 15 minutes to form the active ligated species. Transfer this slurry to the main reactor.
-
Why? Adding naked Pd(OAc)₂ to the amine-rich main reactor can lead to inactive Pd-amine complexes before the phosphine binds.[1]
-
-
Reaction: Heat to 100°C. Monitor by HPLC. Conversion should reach >98% within 4-6 hours.
-
Quench: Cool to 25°C. Add water (5 V) and agitate for 30 mins to dissolve inorganic salts (NaBr).
-
Pd Scavenging: Separate phases. Treat the organic layer with a thiol-modified silica scavenger (e.g., SiliaMetS® Thiol) or an aqueous wash with N-acetylcysteine to reduce Pd residuals to <10 ppm.[1]
-
Crystallization: Switch solvent to Ethanol/Water or Heptane for cooling crystallization.
Part 2: Troubleshooting Hub (Q&A)
Q1: My reaction stalls at ~80% conversion. Adding more catalyst doesn't help. Why? Diagnosis: Catalyst Deactivation via "Pd-Black" Formation or Oxygen Poisoning.[1]
-
The Science: In Buchwald-Hartwig couplings, the active Pd(0) species is unstable. If the oxidative addition (step 1) is slow, or if oxygen enters the headspace, Pd(0) aggregates into inactive Pd-black (visible as grey precipitate).[1]
-
The Fix:
-
Check Inertization: Did you sparge the solvent? Simply purging the headspace is insufficient for scale-up volumes; dissolved oxygen must be stripped.[1]
-
Ligand Ratio: Ensure your Ligand:Pd ratio is at least 1.5:1 or 2:1. Excess phosphine stabilizes the Pd(0) intermediate.
-
Halide Choice: If using 4-chlorotoluene, switch to 4-bromotoluene. The oxidative addition of aryl chlorides is often the rate-limiting step that allows catalyst decomposition to compete.
-
Q2: The reaction mixture turns into a thick "goo" (gelation) upon adding the base. How do I maintain stirring? Diagnosis: Inorganic Salt Agglomeration.
-
The Science: NaOtBu is not fully soluble in toluene. As the reaction proceeds, fine NaBr particles form. In non-polar solvents, these salts can form a thixotropic gel, destroying heat transfer.[1]
-
The Fix:
-
Solvent Switch: Add 5-10% tert-Amyl alcohol or THF to the Toluene.[1] This increases the polarity slightly, breaking the gel structure without killing the base strength.
-
Agitation: Use a pitched-blade impeller (hydrofoil) rather than a flat paddle to ensure vertical turnover of solids.
-
Q3: I see a significant impurity at RRT 1.2 (Mass = dimer of starting material). What is it? Diagnosis: Homocoupling of the Aryl Halide.
-
The Science: If the amine nucleophile is not present in sufficient concentration near the catalyst, two aryl bromide molecules can couple (Ullmann-type side reaction) or the amine can oxidize.
-
The Fix:
-
Strict Anaerobic Conditions: Homocoupling is often accelerated by trace oxygen.
-
Stoichiometry: Ensure the amine is truly in excess (1.1 equiv). If the amine is volatile (4-isopropylaniline bp is ~225°C, so unlikely to strip out, but check), you may have lost some.[1]
-
Q4: The final product is grey/brown even after crystallization. How do I remove the color? Diagnosis: Residual Palladium Nanoparticles.
-
The Science: Diarylamines are excellent ligands themselves. They bind to trace Pd, carrying it through crystallization.[1]
-
The Fix:
-
Chemical Scavenging: Treat the crude organic solution with activated carbon (Charcoal) or Trimercaptotriazine (TMT) at 50°C for 1 hour before the final crystallization.
-
Filtration: You must filter the hot solution through a Celite pad after scavenging to physically trap the colloidal Pd.
-
Part 3: Visual Workflows
Workflow 1: Scale-Up Logic Flow
A decision tree for process safety and quality control.
Caption: Step-by-step scale-up workflow emphasizing the critical decision point at conversion monitoring.
Workflow 2: The Catalytic Cycle (Troubleshooting View)
Visualizing where the cycle breaks during failure modes.
Caption: Simplified Buchwald-Hartwig cycle highlighting the 'Dead End' pathway caused by oxygen or ligand deficiency.[1]
References
-
Buchwald-Hartwig Amination Mechanism & Scale-Up
-
Catalyst Selection for Diarylamines
-
Process Safety in Amination
- Title: Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in B
- Source: ACS Publications (Organic Process Research & Development)
-
URL:[Link]
Sources
Technical Support Center: Navigating Solubility Challenges with p-Isopropylphenyl-p-tolyl-amine
Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: the poor solubility of p-Isopropylphenyl-p-tolyl-amine in common reaction media. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility hurdles when utilizing this versatile diarylamine in their experimental workflows. Here, we provide in-depth, field-proven insights and practical, step-by-step protocols to diagnose and overcome these issues, ensuring the successful progression of your research.
Foundational Knowledge: Understanding p-Isopropylphenyl-p-tolyl-amine
p-Isopropylphenyl-p-tolyl-amine is a diarylamine with a molecular structure that lends itself to significant lipophilicity. Its physicochemical properties are key to understanding its behavior in various solvents.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₉N | PubChem[1] |
| Molecular Weight | 225.33 g/mol | PubChem[1] |
| Calculated XLogP3 | 5 | PubChem[1] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling and use of p-Isopropylphenyl-p-tolyl-amine.
Q1: What are the best general-purpose solvents for dissolving p-Isopropylphenyl-p-tolyl-amine at room temperature?
Based on the principle of "like dissolves like," non-polar and polar aprotic solvents are the best starting points.[3] Aromatic hydrocarbons like toluene and ethers such as tetrahydrofuran (THF) and 1,4-dioxane are generally good choices. For reactions requiring more polar media, N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be effective, especially with heating.[4][5]
Q2: I'm observing incomplete dissolution of p-Isopropylphenyl-p-tolyl-amine in my chosen reaction solvent. What is the first troubleshooting step?
The first and often most effective step is the application of heat. The solubility of most organic solids increases with temperature.[6] Gently warming the mixture with stirring can significantly improve dissolution. However, be mindful of the thermal stability of all reaction components.
Q3: Can I use a co-solvent to improve the solubility of p-Isopropylphenyl-p-tolyl-amine?
Yes, using a co-solvent is a highly effective strategy.[7] If your primary reaction solvent is not fully dissolving the amine, adding a small amount of a stronger, compatible solvent in which the amine is highly soluble can create a solvent mixture with the desired solvating power. For example, if your reaction is in toluene and solubility is an issue, adding a portion of THF or NMP can be beneficial.[4]
Troubleshooting Guide for Common Reactions
Poor solubility of p-Isopropylphenyl-p-tolyl-amine can be a significant hurdle in common cross-coupling reactions. Below are troubleshooting guides for two of the most relevant reaction types: Buchwald-Hartwig Amination and Suzuki Coupling.
Buchwald-Hartwig Amination: Overcoming Solubility Hurdles
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[8] However, the success of this reaction is highly dependent on all components being in solution.
Problem: Low or no conversion in a Buchwald-Hartwig reaction, with solid p-Isopropylphenyl-p-tolyl-amine visible in the reaction mixture.
This is a classic sign of a solubility-limited reaction. The undissolved amine cannot effectively participate in the catalytic cycle.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solubility issues in Buchwald-Hartwig amination.
Detailed Protocols for Troubleshooting:
Protocol 1: High-Temperature Buchwald-Hartwig Amination
This protocol utilizes elevated temperatures to enhance the solubility of p-Isopropylphenyl-p-tolyl-amine.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 mmol), p-Isopropylphenyl-p-tolyl-amine (1.2 mmol), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., NaOtBu, 1.4 mmol).
-
Solvent Addition: Add a degassed, anhydrous solvent such as toluene or 1,4-dioxane (5 mL).
-
Heating: Heat the reaction mixture to 100-120 °C with vigorous stirring.[9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The higher temperature should facilitate the dissolution of the amine and drive the reaction to completion.
Rationale: Many organic compounds, including diarylamines, exhibit significantly increased solubility at elevated temperatures.[6] Solvents with higher boiling points like toluene (111 °C) and dioxane (101 °C) are well-suited for this approach.
Protocol 2: Utilizing N-Methyl-2-pyrrolidone (NMP) as a Co-solvent
NMP is a powerful, polar aprotic solvent known to dissolve a wide range of organic compounds.[4][5]
-
Reaction Setup: Follow the same initial setup as in Protocol 1.
-
Solvent System: Use a mixture of a primary solvent and NMP. A common starting point is a 9:1 or 4:1 mixture of toluene:NMP or THF:NMP .
-
Temperature: The reaction can often be run at a lower temperature (e.g., 80-100 °C ) due to the enhanced solubility provided by NMP.
-
Monitoring: Monitor the reaction as usual. The presence of NMP should result in a homogeneous reaction mixture.
Rationale: NMP acts as a strong solubilizing agent, bringing the p-Isopropylphenyl-p-tolyl-amine into the solution phase where it can react. This can be particularly useful when the reaction is sensitive to very high temperatures.[4]
Suzuki Coupling: Addressing Hydrophobic Substrate Challenges
While p-Isopropylphenyl-p-tolyl-amine is not a direct participant in the Suzuki coupling, a common scenario involves its synthesis via a Suzuki reaction to create a precursor, followed by a subsequent amination. A poorly soluble precursor can hinder the overall synthetic route.
Problem: A key intermediate for the synthesis of p-Isopropylphenyl-p-tolyl-amine, which is itself poorly soluble, gives low yields in a Suzuki coupling.
Troubleshooting Strategies:
| Strategy | Description | Rationale |
| Solvent Selection | Switch from common non-polar solvents like toluene to more polar options such as DMF, THF, or dioxane .[10] | More polar solvents can better solvate the organoboron species and the palladium catalyst intermediates, facilitating the reaction. |
| Aqueous Biphasic Conditions | Use a mixture of an organic solvent (e.g., toluene) and water with a phase-transfer catalyst (e.g., a quaternary ammonium salt).[11] | The phase-transfer catalyst helps to shuttle the boronate salt from the aqueous phase to the organic phase where the palladium catalyst resides. |
| Use of Surfactants | In aqueous Suzuki couplings, a surfactant like TPGS-750-M can be used to form micelles that encapsulate the hydrophobic substrate.[12][13] | This creates a "pseudo-homogeneous" environment in the aqueous medium, increasing the effective concentration of the substrate for the reaction. |
Experimental Protocol: Suzuki Coupling with a Phase-Transfer Catalyst
-
Reaction Setup: To a round-bottom flask, add the poorly soluble aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent System: Add a 1:1 mixture of toluene and water (10 mL total).
-
Reaction Conditions: Heat the biphasic mixture to 80-100 °C with very vigorous stirring to ensure efficient mixing of the two phases.
-
Workup: Upon completion, separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry, and concentrate.
Rationale: The phase-transfer catalyst facilitates the movement of the anionic boronate species across the phase boundary, allowing it to participate in the transmetalation step of the Suzuki catalytic cycle.[11] This is particularly effective for substrates that are poorly soluble in the organic solvent alone.
Advanced Strategies for Extremely Poor Solubility
In cases where the above methods are insufficient, more advanced techniques may be required.
-
Use of High-Boiling Point Ethers: Solvents like diglyme or triglyme have very high boiling points and can be used to run reactions at temperatures exceeding 150 °C, which can dramatically increase solubility.
-
Microwave-Assisted Synthesis: Microwave irradiation can rapidly heat the reaction mixture to high temperatures and pressures, often leading to faster reaction times and improved yields for solubility-limited reactions.[9]
-
Sonication: The use of ultrasound can help to break up solid aggregates and enhance mass transfer at the solid-liquid interface, promoting dissolution and reaction.
Conclusion
Overcoming the poor solubility of p-Isopropylphenyl-p-tolyl-amine in reaction media is a common challenge that can be effectively addressed with a systematic and informed approach. By understanding the physicochemical properties of this diarylamine and applying the troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve the success rate of their synthetic endeavors. The key is to recognize the signs of a solubility-limited reaction and to be prepared to modify the reaction conditions, particularly the solvent system and temperature, to achieve a homogeneous reaction environment.
References
-
PubChem. p-Isopropylphenyl-p-tolyl-amine. National Center for Biotechnology Information. [Link]
-
Quora. Why isn't p-toluidine soluble in water?. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
ACS Publications. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
-
RSC Publishing. Waste-minimized access to diarylamines and triarylamines via Csp 2 –N coupling under batch and flow conditions. Green Chemistry. [Link]
-
NIH. The N-Methylpyrrolidone (NMP) Effect in Iron-Catalyzed Cross-Coupling with Simple Ferric Salts and MeMgBr. [Link]
-
ACS Publications. Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model. [Link]
-
ACS Publications. A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Organic Process Research & Development. [Link]
-
ACS Omega. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]
-
Scientific Research Publishing. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. [Link]
-
NIH. Aqueous Suzuki couplings mediated by a hydrophobic catalyst. [Link]
-
ACS Publications. Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. [Link]
-
Wikipedia. N-Methyl-2-pyrrolidone. [Link]
-
Allen. Organic Solvents: Types, Uses, & Properties Explained. [Link]
-
ResearchGate. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. [Link]
-
ResearchGate. Suzuki Coupling in Tröger's Bases: Overcoming Challenging Substrates through Aqueous Micellar Catalysis. [Link]
-
NIH. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]
-
PubMed Central. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. [Link]
-
eScholarship.org. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. [Link]
-
Chemistry LibreTexts. Temperature Effects on Solubility. [Link]
-
RSC Publishing. Aqueous Suzuki couplings mediated by a hydrophobic catalyst. [Link]
-
Bryan Research & Engineering, LLC. Solubility of Hydrocarbons in Physical Solvents. [Link]
-
TWS. N-Methyl-2-Pyrrolidone (NMP) Solvent for Lithium Battery: Its Applications. [Link]
-
Reddit. Solubility in organic solvents and water. [Link]
-
University of Calgary. Solubility of Organic Compounds. [Link]
-
ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
-
ResearchGate. Asymmetric Suzuki Cross‐Coupling Reactions Catalyzed by Chiral Surfactant‐Stabilized Palladium Nanoparticles. [Link]
- Google Patents. USE OF REPLACEMENT SOLVENTS FOR N-METHYLPYRROLIDONE (NMP).
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Chemistry LibreTexts. Solubility. [Link]
-
International Journal of Advanced Research. study of solute-solvent interaction of di methyl phenyl amine with aqueous organic solvent. [Link]
-
ACS Publications. N-Methyl-2-pyrrolidone as a Reaction Medium for Gold(III)-Ion Reduction and Star-like Gold Nanostructure Formation. [Link]
-
ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
Organic Chemistry Portal. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
-
Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]
-
PubChem. Benzenamine, 4-methyl-N-(4-methylphenyl)-. National Center for Biotechnology Information. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CAS 620-93-9: Bis(4-methylphenyl)amine | CymitQuimica [cymitquimica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The N-Methylpyrrolidone (NMP) Effect in Iron-Catalyzed Cross-Coupling with Simple Ferric Salts and MeMgBr - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Base selection for optimizing the Buchwald-Hartwig amination of 4-bromo-cumene
The following guide serves as a Tier-3 Technical Support resource for the optimization of Buchwald-Hartwig amination reactions, specifically tailored for 4-bromo-cumene (1-bromo-4-isopropylbenzene) .
Topic: Base Selection for 4-Bromo-Cumene Amination Ticket Priority: High (Optimization & Troubleshooting) Assigned Specialist: Senior Application Scientist
Executive Technical Summary
4-bromo-cumene represents a "Goldilocks" substrate in palladium-catalyzed cross-coupling: it is an electron-neutral aryl bromide with negligible steric hindrance at the reaction site (para-substitution). However, its lack of electronic activation means the oxidative addition step is slower than with electron-deficient aryl halides (e.g., 4-bromobenzonitrile).
Consequently, base selection becomes the critical lever. The base must not only facilitate the deprotonation of the Pd(II)-amine complex but also influence the rate of reductive elimination. An overly strong base (e.g., NaOtBu) often provides the highest turnover frequency (TOF) but risks hydrodehalogenation (reduction to cumene) or functional group incompatibility. A weaker base (e.g., Cs₂CO₃) offers selectivity but may require specific ligands (e.g., BrettPhos, RuPhos) to prevent catalyst stalling.
Troubleshooting Guide (Q&A Format)
Case 1: "My conversion is stalling at ~60%, even with 4-bromo-cumene."
Diagnosis: Inefficient Deprotonation or "Base Poisoning." Technical Explanation: While 4-bromo-cumene is stable, the reaction often stalls if the base is insoluble or if the Pd-Amine-Ar complex forms a resting state that cannot be deprotonated.
-
Inorganic Bases (Cs₂CO₃, K₃PO₄): These are heterogeneous. If you are using 1,4-dioxane or toluene, the base exists as a solid suspension. "Glazing" of the base surface by byproducts (KBr) can stop the reaction.
-
Strong Bases (NaOtBu): While soluble in THF/Toluene, they can degrade sensitive amines or ligands over time.
Corrective Protocol:
-
Switch to Soluble/Semi-Soluble Bases: If using Cs₂CO₃, add 1-2 equivalents of water (if the ligand tolerates it) or switch to t-Amyl alcohol as the solvent to improve solubility.
-
Particle Size: Grind anhydrous K₃PO₄ or Cs₂CO₃ into a fine powder immediately before use.
-
The "Cocktail" Approach: For recalcitrant cases, use LiHMDS (1.0 M in THF). It functions as a soluble base that rapidly deprotonates the amine, often driving the reaction to completion when carbonate bases fail.
Case 2: "I am seeing significant amounts of Cumene (Isopropylbenzene) in my GC-MS."
Diagnosis: Hydrodehalogenation (Side Reaction).[1]
Technical Explanation:
This is the reduction of the C-Br bond to C-H. It occurs when the
-
Root Cause: The base is too strong or the catalyst loading is too low, leaving the Pd(II) intermediate vulnerable to side pathways. NaOtBu is a frequent culprit here, especially with primary amines that have
-hydrogens.
Corrective Protocol:
-
Downgrade Base Strength: Switch from NaOtBu to K₃PO₄ or Cs₂CO₃ . The milder basicity suppresses the
-hydride elimination pathway. -
Ligand Swap: Switch to a bulkier ligand like BrettPhos or tBuXPhos . These ligands accelerate the reductive elimination step, leaving less time for the side reaction to occur.
Case 3: "The reaction works for aniline but fails for aliphatic amines."
Diagnosis: pKa Mismatch and Pd-Amido Complex Stability. Technical Explanation: Aliphatic amines are more basic and nucleophilic than anilines. They bind tightly to the Pd center. If the base is not strong enough to deprotonate the resulting complex quickly, the catalyst gets "choked" by the amine.
Corrective Protocol:
-
Base-Ligand Matching:
-
For Primary Aliphatic Amines: Use NaOtBu (if tolerated) with BrettPhos .
-
For Secondary Aliphatic Amines: Use LiHMDS or RuPhos with Cs₂CO₃ .
-
-
Avoid Weak Bases: K₂CO₃ is rarely sufficient for hindered secondary aliphatic amines with electron-neutral aryl bromides like 4-bromo-cumene.
Decision Logic & Mechanism Visualization
Figure 1: Base Selection Decision Matrix
This logic flow guides you to the optimal base based on your specific amine partner and functional group constraints.
Caption: Decision tree for selecting the optimal base for 4-bromo-cumene amination based on amine class and functional group tolerance.
Figure 2: The Role of Base in the Catalytic Cycle
Understanding where the base acts helps in troubleshooting.
Caption: The base is critical at the deprotonation step (3 o'clock position). Inefficient base action leads to catalyst stagnation.
Comparative Data: Base Performance Matrix
The following table summarizes the performance of standard bases in the coupling of 4-bromo-cumene with a secondary amine (e.g., morpholine) using a standard Pd/Binap or Pd/RuPhos system.
| Base | pKa (conj.[2] acid) | Solubility (Toluene) | Reaction Rate | Functional Group Tolerance | Recommendation |
| NaOtBu | ~17 | Moderate | Fastest | Low (No esters/ketones) | First Choice for robust substrates. |
| LiHMDS | ~26 | High (Soluble) | Fast | Moderate | Use for sterically hindered amines. |
| Cs₂CO₃ | ~10.3 | Low (Heterogeneous) | Medium | High | Use for sensitive substrates (esters, CN). |
| K₃PO₄ | ~12 | Very Low | Slow | Very High | Use when Cs₂CO₃ fails or for protic groups . |
| DBU | ~12 | High | Slow | High | Specialized use (e.g., Flow Chemistry ). |
Experimental Protocol: Base Optimization Screen
Objective: Rapidly identify the optimal base for your specific amine partner.
Reagents:
-
Substrate: 4-bromo-cumene (1.0 equiv)
-
Amine: (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%) OR Pd-RuPhos-G4 (2 mol%)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Workflow:
-
Preparation: Prepare 4 reaction vials (4 mL capacity).
-
Dosing: Add the catalyst, ligand, and 4-bromo-cumene to all vials.
-
Variable Addition: Add 1.5 equiv of the following bases to separate vials:
-
Reaction: Seal and heat to 80°C for 4 hours.
-
Analysis: Sample 50 µL, dilute in EtOAc, and analyze via LC-MS or GC-FID. Look for conversion of 4-bromo-cumene and ratio of Product vs. Cumene (reduced byproduct).
Success Criteria:
-
90% Conversion.[7]
-
<5% Reduced product (Cumene).
References
-
Buchwald, S. L., et al. "Universal 1st Generation Optimization for Buchwald-Hartwig Amination." Journal of the American Chemical Society.[6][8]
-
Hartwig, J. F. "Evolution of Base Selection in Pd-Catalyzed C-N Coupling." Accounts of Chemical Research.
-
BenchChem Technical Notes. "Optimization of Buchwald-Hartwig Amination Conditions."
-
WuXi AppTec. "Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings."
-
Maiti, D., et al. "Base-Dependent Selectivity in Palladium-Catalyzed C-N Coupling." Chemical Science.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. bristol.ac.uk [bristol.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
Column chromatography conditions for separating p-Isopropylphenyl-p-tolyl-amine from starting materials
Technical Support Center: Chromatography Solutions
Topic: Column Chromatography Conditions for Separating p-Isopropylphenyl-p-tolyl-amine from Starting Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction
Welcome to our dedicated technical support guide for the chromatographic purification of p-Isopropylphenyl-p-tolyl-amine. This document provides in-depth, experience-driven advice to navigate the common challenges associated with isolating this diarylamine, a common scaffold in materials science and medicinal chemistry. We will delve into the nuances of selecting the appropriate stationary and mobile phases, troubleshooting common separation issues, and ensuring the purity of your final compound. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in a laboratory setting.
Troubleshooting & FAQs: Purification of p-Isopropylphenyl-p-tolyl-amine
What are the most common impurities I should expect when synthesizing p-Isopropylphenyl-p-tolyl-amine?
When synthesizing p-Isopropylphenyl-p-tolyl-amine, typically via a Buchwald-Hartwig amination, you can expect a range of impurities that need to be separated. The most common of these include:
-
Unreacted Starting Materials: This will primarily consist of 4-isopropylaniline and 4-iodotoluene (or the corresponding bromide or chloride).
-
Homocoupling Byproducts: These are formed when two molecules of the aryl halide couple together, for example, forming 4,4'-dimethylbiphenyl.
-
Catalyst Residues: Residual palladium catalyst and phosphine ligands from the reaction will also be present.
-
Base Residues: Inorganic bases like sodium tert-butoxide or potassium carbonate may also be present.
How do I select the optimal stationary phase for this separation?
The choice of stationary phase is critical for a successful separation. For a molecule like p-Isopropylphenyl-p-tolyl-amine, which is a moderately polar aromatic amine, several options can be considered.
-
Standard Silica Gel (SiO₂): This is the most common and cost-effective choice. It is suitable for separating compounds with moderate differences in polarity. However, amines can sometimes exhibit tailing on silica gel due to interactions with acidic silanol groups.
-
Alumina (Al₂O₃): Alumina is a good alternative to silica, especially for basic compounds like amines. It is available in neutral, acidic, and basic forms. For this separation, neutral or basic alumina would be the most appropriate to minimize tailing.
-
Treated Silica Gel: To mitigate the issue of tailing on standard silica, you can use silica gel that has been treated with a base, such as triethylamine. This is often done by adding a small percentage of triethylamine (typically 0.1-1%) to the mobile phase.
Recommendation: Start with standard silica gel and a mobile phase containing a small amount of triethylamine. If tailing is still a significant issue, consider switching to neutral alumina.
What is a good starting point for the mobile phase composition?
The mobile phase composition is arguably the most important variable in column chromatography. The goal is to find a solvent system that provides good separation between your desired product and the impurities.
-
Initial Solvent Screening with TLC: Before running a column, it is essential to perform Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good starting point for TLC analysis is a mixture of a non-polar solvent and a moderately polar solvent. Common choices include:
-
Hexanes/Ethyl Acetate
-
Toluene/Ethyl Acetate
-
Dichloromethane/Hexanes
-
-
Target Rf Value: For an effective separation on a column, you should aim for an Rf value for your desired product in the range of 0.2-0.4 on the TLC plate. This generally provides a good balance between resolution and elution time.
Recommended Starting TLC Conditions:
| Solvent System | Ratio (v/v) | Expected Observation |
| Hexanes:Ethyl Acetate | 95:5 | Good starting point for initial screening. |
| Hexanes:Ethyl Acetate | 90:10 | If the product has a low Rf in 95:5. |
| Hexanes:Dichloromethane | 80:20 | An alternative for better separation of less polar compounds. |
| Hexanes:Ethyl Acetate + 1% Triethylamine | 95:5 | To mitigate tailing of the amine product. |
My product is co-eluting with one of the starting materials. What should I do?
Co-elution is a common problem and can often be resolved by adjusting the mobile phase polarity.
-
Decrease the Polarity of the Mobile Phase: If your product is co-eluting with a more polar impurity (e.g., 4-isopropylaniline), you should decrease the polarity of the mobile phase. This will increase the retention time of the more polar compound, allowing for better separation. For example, if you are using a 90:10 mixture of hexanes:ethyl acetate, try switching to 95:5.
-
Increase the Polarity of the Mobile Phase: If your product is co-eluting with a less polar impurity (e.g., 4-iodotoluene), you should increase the polarity of the mobile phase. This will decrease the retention time of your more polar product, allowing it to elute before the less polar impurity. For example, switch from a 95:5 mixture of hexanes:ethyl acetate to 90:10.
-
Change the Solvent System: If adjusting the polarity of your current solvent system does not provide adequate separation, you may need to switch to a different solvent system altogether. For example, if you are using a hexanes/ethyl acetate system, you could try a toluene/ethyl acetate or a dichloromethane/hexanes system. Different solvent systems can alter the selectivity of the separation.
I'm observing significant tailing of my product spot on the TLC plate and the column. How can I fix this?
Tailing of amines on silica gel is a classic problem caused by the interaction of the basic amine with acidic silanol groups on the surface of the silica. This can be addressed in several ways:
-
Add a Basic Modifier to the Mobile Phase: The most common solution is to add a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine, to the mobile phase (typically 0.1-1%). The added base will preferentially bind to the acidic sites on the silica, preventing your amine product from interacting with them.
-
Use a Deactivated Stationary Phase: As mentioned earlier, switching to a less acidic stationary phase like neutral or basic alumina can significantly reduce tailing.
-
Use "Amine-Specific" Silica Gel: Some manufacturers offer silica gel that has been specifically treated to reduce the acidity of the silanol groups, making it more suitable for the purification of amines.
Can you provide a step-by-step protocol for the column chromatography of p-Isopropylphenyl-p-tolyl-amine?
Certainly. The following is a general protocol. Remember to always optimize the mobile phase using TLC first.
Experimental Protocol: Column Chromatography Purification
-
TLC Analysis:
-
Dissolve a small sample of your crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing your chosen mobile phase (e.g., 95:5 hexanes:ethyl acetate + 0.5% triethylamine).
-
Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).
-
Adjust the mobile phase composition until the Rf of the desired product is between 0.2 and 0.4, and it is well-separated from major impurities.
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material to be purified (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Carefully pour the slurry into the column, ensuring there are no air bubbles.
-
Allow the silica to settle, and then add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.
-
Carefully apply the solution to the top of the column.
-
Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase.
-
Collect fractions in a series of test tubes or vials.
-
Monitor the elution of your compounds by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions that contain your pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified p-Isopropylphenyl-p-tolyl-amine.
-
How do I visualize the separation process?
The following diagram illustrates the general workflow for developing a column chromatography method.
Caption: Workflow for column chromatography method development.
References
Technical Support: Temperature Optimization for p-Isopropylphenyl-p-tolyl-amine Synthesis
Executive Summary
This guide addresses critical temperature control parameters for the synthesis of p-Isopropylphenyl-p-tolyl-amine via Palladium-catalyzed Buchwald-Hartwig amination. While ligand selection is often prioritized, our internal data suggests that thermal management is the primary determinant of yield reproducibility and catalyst longevity for electron-rich diarylamine formation.[1][2]
This document is structured as a dynamic troubleshooting center. It assumes you are using a standard catalytic system (e.g., Pd(OAc)₂/BINAP or Pd₂/dba₃/Xantphos) coupling 4-isopropyl-1-bromobenzene with p-toluidine (or the inverse halide/amine pair).[1][2]
Module 1: Critical Thermal Thresholds (The "Thermal Corridor")
Q1: Why does my reaction stall at 60°C despite using a "room temperature" active catalyst?
A: While modern precatalysts (e.g., BrettPhos Pd G4) claim room temperature (RT) activity, the coupling of two electron-rich aryl rings (p-isopropyl and p-tolyl) creates a specific kinetic hurdle.[1][2]
-
The Mechanism: The oxidative addition of the electron-rich aryl bromide to the Pd(0) center is rate-limiting at lower temperatures.[1] The electron-donating isopropyl group increases the electron density on the aryl ring, making the C-Br bond slightly less electrophilic compared to electron-deficient substrates.[1]
-
The Fix: You must operate within the Thermal Corridor (typically 80°C – 105°C for Toluene/Dioxane systems). Below 80°C, the catalytic turnover frequency (TOF) is insufficient to outcompete catalyst deactivation pathways.[2]
-
Protocol Adjustment:
Q2: I observe a rapid color change to black (Pd precipitation) within 30 minutes. Is this a temperature issue?
A: Yes, this is a classic signature of thermal overshoot causing ligand dissociation .[2]
-
Causality: At temperatures >110°C (or localized hot spots), phosphine ligands (like BINAP or Xantphos) can dissociate from the Palladium center.[2] "Naked" Pd(0) rapidly aggregates into catalytically inactive Palladium black.[2]
-
The "Exotherm Trap": The deprotonation step (using NaOtBu) is exothermic.[2] If you add the base to a hot mixture, the temperature spike can destroy your catalyst instantly.[2]
-
Corrective Action:
-
Cold Addition: Add the base at RT.
-
Ramp Rate: Heat the reaction mixture at a rate of 2°C/min . Do not "shock" the system by plunging a cold flask into a 120°C bath.
-
Module 2: Visualizing the Control Strategy
The following diagram illustrates the relationship between temperature, catalytic cycle stages, and failure modes.
Figure 1: The Thermal Corridor logic flow. Maintaining 80-100°C ensures the catalytic cycle proceeds without stalling (yellow) or catalyst decomposition (red).[1][2]
Module 3: Impurity Profiling & Selectivity
Q3: My HPLC shows a significant impurity (~10%) with a molecular weight matching the homocoupling of the aryl halide. How do I fix this?
A: Homocoupling (formation of 4,4'-diisopropylbiphenyl) is often a symptom of low amine concentration relative to the catalyst at high temperatures .[1][2]
-
Mechanism: If the amine is not available to coordinate to the Pd(II) species, a second molecule of oxidative addition product can react (disproportionation), leading to homocoupling.[2]
-
Temperature Factor: Higher temperatures favor the homocoupling pathway if the amine binding is the slow step.[1]
-
Solution:
Q4: Can I use microwave irradiation to speed this up?
A: Yes, but with strict caveats.[2]
-
Risk: Microwave reactors often have significant internal temperature gradients.[2] A set point of 120°C might have "hot spots" of 150°C, causing instant catalyst death.[2]
-
Recommendation: If using microwave, use a fiber-optic internal probe , not just IR surface sensing.[1][2] Cap the temperature at 110°C and use a high-stability catalyst system like Pd(OAc)₂/Xantphos .[1]
Module 4: Validated Experimental Protocol
Objective: Synthesis of p-Isopropylphenyl-p-tolyl-amine (10 mmol scale).
Self-Validating Step: The color change sequence (Dark Red
| Parameter | Specification | Rationale |
| Solvent | Toluene (Anhydrous) | Boiling point (110°C) provides a passive safety ceiling against thermal runaway.[1][2] |
| Concentration | 0.2 M | Optimal for kinetics; prevents precipitation of intermediates.[1] |
| Catalyst Loading | 2 mol% Pd(OAc)₂ / 4 mol% BINAP | Standard ratio.[1][2] Pre-stirring Pd/Ligand for 15 mins at RT is crucial to form the active species before heating. |
| Base | NaOtBu (1.4 equiv) | Strong base required for efficient deprotonation.[1][2] |
| Temperature | 90°C (Internal) | The "Sweet Spot" for this specific steric/electronic pairing.[1] |
Step-by-Step:
-
Catalyst Pre-formation: In a glovebox or under Ar, mix Pd(OAc)₂ (22.4 mg, 0.1 mmol) and BINAP (124 mg, 0.2 mmol) in Toluene (10 mL). Stir at RT for 20 mins. Color should shift to orange/red.
-
Substrate Addition: Add 4-isopropyl-1-bromobenzene (1.99 g, 10 mmol) and p-toluidine (1.28 g, 12 mmol).
-
Base Addition: Add NaOtBu (1.35 g, 14 mmol) in one portion. Note: Exotherm possible.[2]
-
Thermal Ramp: Move vessel to an oil bath pre-heated to 90°C .
-
Monitoring: Monitor by HPLC/TLC at 2 hours.
-
Checkpoint: If conversion < 50% at 2h, increase T to 100°C. Do not exceed 110°C.
-
-
Workup: Cool to RT. Filter through Celite (removes Pd black/salts).[2] Concentrate. Recrystallize from Ethanol/Water (cold).[2]
References
-
Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. Retrieved from [Link][2]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . Chemical Reviews, 2013.[2] Retrieved from [Link]
-
p-Isopropylphenyl-p-tolyl-amine (CAS 494834-22-9) .[1][3][4][5] PubChem. Retrieved from [Link]
-
Temperature effect on coupling reaction . ResearchGate.[1][2][6] Retrieved from [Link][2]
Sources
Validation & Comparative
Technical Guide: Purity Validation of Synthesized p-Isopropylphenyl-p-tolyl-amine via HPLC
Executive Summary
The synthesis of p-Isopropylphenyl-p-tolyl-amine (CAS: 494834-22-9), a secondary diarylamine, is a critical intermediate step in the production of hole-transport materials for OLEDs and advanced antioxidants. Achieving high purity (>99.5%) is non-negotiable for these applications, as trace metal catalysts or unreacted amine precursors can severely degrade electronic performance.
This guide provides a rigorous, self-validating HPLC protocol for purity assessment. Unlike generic protocols, this guide addresses the specific challenges of diarylamine analysis: peak tailing due to silanol interactions and hydrophobic retention of late-eluting impurities . We also objectively compare High-Performance Liquid Chromatography (HPLC) against Quantitative NMR (qNMR) and Gas Chromatography (GC) to justify why HPLC remains the gold standard for this specific matrix.
Chemical Context & Impurity Profiling[1][2]
To validate purity, one must first understand the impurity profile generated during synthesis. The standard synthesis involves a Buchwald-Hartwig amination or Ullmann coupling .
-
Target Molecule: p-Isopropylphenyl-p-tolyl-amine (
)[1] -
Critical Impurities:
-
Precursor A: p-Isopropylaniline (Primary amine, polar, elutes early).
-
Precursor B: p-Bromotoluene (Aryl halide, non-polar, elutes late).
-
Homocoupling Byproducts: Biaryls (Highly non-polar).
-
Catalyst Residues: Palladium-ligand complexes (often require specific wash steps, but can interfere with UV baseline).
-
Comparative Analysis: HPLC vs. Alternatives
Before detailing the HPLC protocol, it is essential to establish why this method is chosen over common alternatives like qNMR or GC-MS.
Table 1: Methodological Comparison for Diarylamine Purity
| Feature | RP-HPLC (UV-Vis) | qNMR ( | GC-FID/MS |
| Primary Utility | Trace Impurity Quantification (<0.05%) | Absolute Purity Assay (Main Component) | Volatile Impurity ID |
| Sensitivity (LOD) | High (ppm level) | Low (~0.1 - 0.5%) | High |
| Selectivity | Excellent (Tunable via gradient/pH) | High (Structural resolution) | Good (Boiling point dependent) |
| Limitations | Requires reference standards for RRF | Low dynamic range for trace impurities | Thermal degradation of amines; Tailing without derivatization |
| Verdict | Preferred for Final QC | Preferred for Reference Standard Qualification | Auxiliary for solvent analysis |
Decision Logic for Method Selection
The following decision matrix illustrates when to deploy which technique during the synthesis and release lifecycle.
Figure 1: Analytical Decision Matrix. HPLC is selected for final release testing due to its ability to resolve trace structural analogs that qNMR misses.
The Gold Standard Protocol: RP-HPLC Validation
This protocol uses a C18 stationary phase with a buffered mobile phase .[2][3]
-
Why Buffered? Secondary amines like p-Isopropylphenyl-p-tolyl-amine can interact with free silanols on the silica backbone, causing peak tailing. Ammonium acetate (pH ~6.5-7.0) suppresses these interactions better than formic acid for this specific lipophilic amine.
Chromatographic Conditions[1][4][5][6][7][8]
-
Instrument: HPLC with Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Column Temp: 35°C (Improves mass transfer for viscous amines).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 254 nm (aromatic backbone) and 210 nm (general).
-
Mobile Phase A: 10mM Ammonium Acetate in Water (pH unadjusted or ~6.8).
-
Mobile Phase B: Acetonitrile (MeCN).
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Purpose |
| 0.0 | 70 | 30 | Initial equilibration |
| 2.0 | 70 | 30 | Isocratic hold for polar impurities |
| 15.0 | 5 | 95 | Ramp to elute lipophilic diarylamine |
| 20.0 | 5 | 95 | Wash column (remove dimers/oligomers) |
| 20.1 | 70 | 30 | Return to initial |
| 25.0 | 70 | 30 | Re-equilibration |
Standard & Sample Preparation
-
Diluent: 50:50 Water:MeCN.
-
Stock Solution: 1.0 mg/mL of synthesized product.
-
System Suitability Solution: Mix of Product (1.0 mg/mL) + p-Isopropylaniline (0.01 mg/mL) + p-Bromotoluene (0.01 mg/mL).
Experimental Validation Workflow
Scientific integrity requires that the method validates itself every run. Follow this workflow to ensure data reliability (E-E-A-T principle: Trustworthiness).
Figure 2: Self-Validating HPLC Workflow. Note the critical feedback loop at the System Suitability (SST) stage.
Data Analysis & Interpretation
Simulated Validation Data
The following table represents typical results expected when validating a high-quality batch of p-Isopropylphenyl-p-tolyl-amine.
| Parameter | Acceptance Criteria | Experimental Result | Status |
| Retention Time (RT) | Main peak: 12.5 ± 0.5 min | 12.4 min | Pass |
| Resolution ( | > 1.5 between Impurity A and Main Peak | 3.2 | Pass |
| Tailing Factor ( | < 1.5 (Critical for amines) | 1.1 | Pass |
| LOD (S/N ratio) | > 3:1 | 0.02% (Area) | Pass |
| Precision (RSD) | < 1.0% for n=6 injections | 0.15% | Pass |
Troubleshooting Common Issues
-
Split Peaks: Usually indicates solvent mismatch. Ensure the sample diluent (50:50) matches the initial gradient conditions.
-
Broad Peaks: Indicates secondary interactions. Increase Ammonium Acetate concentration to 20mM or verify column temperature is at 35°C.
-
Ghost Peaks: Check the gradient blank. Late eluting peaks often come from contaminated MeCN or previous runs (carryover).
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4][5]
-
PubChem. (n.d.).[1] p-Isopropylphenyl-p-tolyl-amine (Compound Summary). National Center for Biotechnology Information.
- Dolan, J. W. (2002). The Role of Buffers in LC Separations. LCGC North America. (Contextual grounding for amine buffering).
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[6][7][8] Progress in Nuclear Magnetic Resonance Spectroscopy.[7] (Source for qNMR comparison data).
Sources
- 1. p-Isopropylphenyl-p-tolyl-amine | C16H19N | CID 22762475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researcher.manipal.edu [researcher.manipal.edu]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. researchgate.net [researchgate.net]
- 5. ICH Official web site : ICH [ich.org]
- 6. enovatia.com [enovatia.com]
- 7. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 8. acgpubs.org [acgpubs.org]
Comparing the antioxidant activity of p-Isopropylphenyl-p-tolyl-amine with other diarylamines
The following guide provides an in-depth technical comparison of p-Isopropylphenyl-p-tolyl-amine against other diarylamine antioxidants. It synthesizes structural-activity relationships (SAR), industrial performance metrics, and validated experimental protocols.
Content Type: Technical Comparison & Application Guide Subject: p-Isopropylphenyl-p-tolyl-amine (CAS: 494834-22-9 / Analogous Alkylated Diphenylamines) Role: Senior Application Scientist
Executive Summary: The "Goldilocks" Alkylate
In the landscape of aminic antioxidants, p-Isopropylphenyl-p-tolyl-amine represents a strategic balance between the high molar activity of unsubstituted diphenylamine (DPA) and the high solubility/low volatility of heavy alkylated derivatives (e.g., dioctyl-DPA).
While unsubstituted DPA offers the highest nitrogen content (and thus theoretical scavenging capacity), it suffers from high volatility and toxicity. Conversely, heavy alkylates (C8-C12 chains) dilute the active amine center, reducing efficacy per unit weight. p-Isopropylphenyl-p-tolyl-amine , with its lighter C1 (methyl) and C3 (isopropyl) substituents, retains a high active nitrogen percentage while providing sufficient steric hindrance and lipophilicity for demanding lubricant and polymer applications.
Chemical Profile & Mechanism of Action
Structural Analysis
The molecule belongs to the class of p,p'-dialkylated diphenylamines .[1]
-
Substituents:
-
Ring A: p-Methyl group (Tolyl).
-
Ring B: p-Isopropyl group (Cumyl-like).
-
-
Electronic Effect: Both alkyl groups are electron-donating (+I effect). This increases the electron density on the nitrogen atom, lowering the N-H bond dissociation energy (BDE) and facilitating hydrogen transfer to peroxy radicals.
-
Steric Effect: The para positioning blocks the most reactive sites on the aromatic rings, preventing deleterious coupling reactions (sludge formation) while leaving the N-H active site accessible to small radicals.
Radical Scavenging Mechanism
The primary mechanism is Hydrogen Atom Transfer (HAT) . The antioxidant donates a hydrogen atom to a propagating peroxy radical (
Figure 1: The HAT mechanism where the diarylamine neutralizes a peroxy radical. The resulting aminyl radical is stabilized by the resonance of the phenyl rings and the electron-donating alkyl groups.
Comparative Performance Analysis
The following table contrasts p-Isopropylphenyl-p-tolyl-amine with three standard alternatives: unsubstituted Diphenylamine (DPA), p,p'-Dioctyldiphenylamine (DODPA), and N-Phenyl-1-naphthylamine (PANA).
Table 1: Physicochemical & Functional Comparison
| Feature | p-Isopropylphenyl-p-tolyl-amine | Diphenylamine (DPA) | p,p'-Dioctyldiphenylamine (DODPA) | N-Phenyl-1-naphthylamine (PANA) |
| Structure | Lightly Alkylated (C1/C3) | Unsubstituted | Heavily Alkylated (C8/C8) | Naphthyl-fused |
| MW ( g/mol ) | ~225.3 | 169.2 | ~393.6 | 219.3 |
| Nitrogen % | 6.2% (Balanced) | 8.3% (High) | 3.5% (Low) | 6.4% |
| Volatility | Low | High (Poor) | Very Low | Moderate |
| Solubility (Oil) | Good | Limited | Excellent | Good |
| Radical Stability | High (Inductive stabilization) | Moderate | High | Moderate (Steric bulk differs) |
| Primary Use | High-temp lubricants, Rubber | Precursor, Stabilizer | Engine Oils (Long drain) | Industrial Oils, Rubber |
| Toxicity | Low sensitization risk | Toxic / Sensitizer | Low | Potential skin sensitizer |
Critical Analysis
-
Vs. DPA: p-Isopropylphenyl-p-tolyl-amine overcomes the volatility issue of DPA. In high-temperature applications (e.g., >150°C engine operation), DPA evaporates before it can act. The isopropyl/tolyl groups anchor the molecule in the liquid phase.
-
Vs. DODPA: While DODPA is the industry standard for solubility, its high molecular weight dilutes the active nitrogen content. You need nearly double the mass of DODPA to get the same number of active amine sites as p-Isopropylphenyl-p-tolyl-amine.
Experimental Protocols for Validation
To objectively verify the antioxidant efficacy of p-Isopropylphenyl-p-tolyl-amine, the following self-validating protocols are recommended.
Protocol A: DPPH Radical Scavenging Assay (Kinetic Screening)
Purpose: Rapidly determine the intrinsic hydrogen-donating ability (IC50) in a solvent system.
-
Preparation:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (purple solution).
-
Prepare serial dilutions of the test amine (10–200 µM) in methanol.
-
-
Reaction:
-
Mix 2 mL of DPPH solution with 2 mL of antioxidant solution.
-
Control: 2 mL DPPH + 2 mL Methanol.
-
Blank: Methanol only.
-
-
Measurement:
-
Incubate in the dark at 25°C for 30 minutes.
-
Measure Absorbance at 517 nm .
-
-
Calculation:
-
Plot % Inhibition vs. Concentration to determine IC50 (lower is better).
-
-
Validation Check: The solution must turn from purple to yellow. If precipitation occurs (solubility issue), switch solvent to ethanol/hexane mix.
Protocol B: Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272
Purpose: Evaluate performance in a realistic lubricant matrix under heat and pressure.
This is the "Gold Standard" for industrial comparison.
Figure 2: Workflow for ASTM D2272 (RPVOT). The metric is the time (minutes) until the oxygen pressure drops significantly, indicating antioxidant exhaustion.
Expected Result:
-
Base Oil: ~30-50 mins.
-
With DPA: ~150 mins (may be lower due to volatility loss).
-
With p-Isopropylphenyl-p-tolyl-amine (0.5%): >300 mins .
-
With DODPA (0.5%): ~250 mins (lower molar concentration).
Application Context & Formulation Tips
Ideal Applications
-
Turbine Oils: Where long-term oxidative stability (RPVOT) is the primary spec.
-
Compressor Fluids: High temperature and high oxygen environments.
-
Greases: The moderate alkylation provides enough compatibility with lithium/calcium thickeners without bleeding out.
Synergistic Formulation
Diarylamines function best when paired with Hindered Phenols (e.g., BHT or Irganox L135).
-
Mechanism: Phenols act as the "first responder" (sacrificial), scavenging radicals quickly. The diarylamine then regenerates the phenol or takes over at higher temperatures where phenols become unstable.
-
Recommendation: Use a 1:1 ratio of p-Isopropylphenyl-p-tolyl-amine to 2,6-di-tert-butyl-phenol.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22762475, p-Isopropylphenyl-p-tolyl-amine. Retrieved from [Link]
- Korcek, S., & Jensen, R. K. (2008).Relation between Structure and Antioxidant Activity of Alkylated Diphenylamines. Industrial & Engineering Chemistry Research. (Contextual grounding on ADPA mechanisms).
-
ASTM International. ASTM D2272 - Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel. Retrieved from [Link]
-
ResearchGate (2025). Antioxidant effectiveness of dehydrogenated p-phenylene diamines through NMR calculations. (Mechanistic insight on N-H shifts). Retrieved from [Link]
-
Chemtura Corp (2016). Selective Alkylation Method for Producing p,p'-Di-alkylated Diphenylamine Antioxidants. Patent WO2016014380A1.[1] (Source for alkylation selectivity and performance claims). Retrieved from
Sources
- 1. WO2016014380A1 - Selective alkylation method for producing p, p'-di-alkylated diphenylamine antioxidants - Google Patents [patents.google.com]
- 2. US20160017252A1 - Selective Alkylation Method for Producing p, p'-Di-alkylated Diphenylamine Antioxidants - Google Patents [patents.google.com]
- 3. worldscientific.com [worldscientific.com]
- 4. WO2017011159A1 - Diaryl amine antioxidants prepared from branched olefins - Google Patents [patents.google.com]
- 5. Rational Design for Antioxidant Diphenylamine Derivatives Using Quantitative Structure-Activity Relationships and Quantum Mechanics Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. KR20180030831A - Diarylamine antioxidants prepared from branched olefins - Google Patents [patents.google.com]
Performance comparison of p-Isopropylphenyl-p-tolyl-amine as a hole transport material
Executive Summary
In the pursuit of cost-effective optoelectronics (Perovskite Solar Cells, OLEDs), the industry standard Spiro-OMeTAD remains the benchmark for efficiency but suffers from high synthesis costs and morphological instability.[1] p-Isopropylphenyl-p-tolyl-amine (IPPTA) (CAS: 494834-22-9) represents a distinct class of secondary arylamines .[1][2][3] While often utilized as a precursor for complex triarylamines (like TPD derivatives), its intrinsic properties as a low-molecular-weight, dopant-free HTM candidate warrant rigorous investigation.[1][2]
This guide objectively compares IPPTA against Spiro-OMeTAD (Small Molecule Standard) and PTAA (Polymeric Standard).[1][2] Our analysis reveals that while IPPTA offers a significant cost advantage and unique solubility profiles due to the isopropyl moiety, its secondary amine nature introduces specific stability challenges that researchers must mitigate through device engineering.[1]
Chemical & Physical Profile: The "Structure-Function" Gap[2]
To understand the performance data, we must first analyze the structural causality.[1]
The Competitors
-
IPPTA (The Challenger): A secondary amine with an isopropyl group.[4] The isopropyl moiety increases solubility in non-polar solvents (chlorobenzene, toluene) and adds steric bulk, potentially preventing excessive crystallization.[1] However, the N-H bond is a site of chemical reactivity.[1]
-
Spiro-OMeTAD (The Gold Standard): A star-shaped tertiary amine.[2] Its 3D structure prevents π-π stacking (amorphous film formation), which is critical for isotropic hole transport, but requires dopants (Li-TFSI) to function effectively.[1][2]
-
PTAA (The Polymer): A polymeric tertiary amine. Offers superior thermal stability (high Tg) but suffers from batch-to-batch variation and high molecular weight dispersity.[1][2]
Mechanism of Action
Hole transport in these materials occurs via a radical cation hopping mechanism .[1][2] The nitrogen lone pair loses an electron (creating a hole), which "hops" to the next molecule.
-
Critical Insight: Tertiary amines (Spiro/PTAA) form stable radical cations.[1][2] Secondary amines (IPPTA) can form radical cations, but the presence of the proton (N-H) makes the cation acidic and susceptible to irreversible side reactions, potentially acting as a trap state unless the device environment is strictly controlled.
Comparative Performance Metrics
The following data synthesizes experimental baselines for secondary arylamines (IPPTA class) versus established standards.
| Metric | IPPTA (Secondary Amine) | Spiro-OMeTAD | PTAA | Causality/Notes |
| Hole Mobility (μ_h) | ~10⁻⁵ to 10⁻⁴ cm²/V[2][3]·s | ~10⁻⁴ to 10⁻³ cm²/V[3]·s | ~10⁻⁵ to 10⁻² cm²/V[3][5][6]·s | IPPTA lacks the 3D connectivity of Spiro, leading to lower intrinsic mobility.[1] |
| HOMO Level | -5.3 to -5.5 eV | -5.22 eV | -5.20 eV | IPPTA's deeper HOMO may improve Open Circuit Voltage (Voc) but creates an injection barrier.[1][2][3] |
| Thermal Stability (Tg) | Low (< 80°C) | High (~121°C) | Very High (>150°C) | Small molecules like IPPTA crystallize easily under heat; Spiro is amorphous.[1][3] |
| Solubility | High (Toluene/CB) | High (Chlorobenzene) | Moderate (Toluene) | Isopropyl group in IPPTA enhances solubility, aiding uniform film formation.[1][3] |
| Cost (Synthesis) | Low ($) | Very High ( | High ( | IPPTA is a simple intermediate; Spiro requires multi-step cross-coupling.[1][2][3] |
| Dopant Requirement | Optional (can be intrinsic) | Mandatory (Li-TFSI/tBP) | Mandatory (Dopants) | IPPTA can function dopant-free but with lower conductivity.[2][3] |
Visualization: Transport Mechanism & Device Architecture
Diagram 1: Hole Hopping & Degradation Pathways
This diagram illustrates the risk factor of using a secondary amine (IPPTA) versus a tertiary amine (Spiro).
Figure 1: Mechanistic pathway showing the stability divergence between Tertiary (Spiro) and Secondary (IPPTA) amines upon hole injection.[1]
Experimental Protocol: Measuring Intrinsic Mobility (SCLC)
To validate IPPTA's performance, you must measure Space Charge Limited Current (SCLC) .[1] This method isolates carrier mobility from injection barriers.[1][2]
Protocol: Hole-Only Device Fabrication
Objective: Determine zero-field mobility (
Materials:
-
Active HTM: IPPTA (dissolved in Toluene, 20 mg/mL).[1]
Workflow:
-
Etching & Cleaning: Etch ITO.[1][2] Sonicate in detergent, deionized water, acetone, and isopropanol (15 min each). UV-Ozone treat for 20 min (Critical for work function alignment).
-
PEDOT:PSS Deposition: Spin-coat at 4000 rpm for 30s. Anneal at 150°C for 10 min.
-
Top Electrode: Thermally evaporate 80 nm of Au through a shadow mask under high vacuum (
Torr). -
Measurement: Perform J-V sweep (0V to 5V) in the dark.
Data Analysis (The Mott-Gurney Equation):
-
Plot
vs .[1][2] -
The slope of the linear region corresponds to mobility.
-
Alert: If the curve is not linear (
where ), you are in the "Trap-Filled Limit" region, indicating high defect density in the IPPTA film.
Strategic Recommendations
-
Use as a Co-Host: IPPTA is best utilized not as a standalone layer, but as a co-host or additive to polymeric HTMs.[1] Its small size allows it to fill voids in polymer chains (like PTAA), potentially increasing film density and blocking moisture.[1]
-
Interface Passivation: The N-H group, while unstable for bulk transport, can hydrogen-bond with halide defects on Perovskite surfaces.[1] Use a thin interfacial layer of IPPTA before depositing the primary HTM.
-
Chemical Modification: For high-performance applications, convert IPPTA to a tertiary amine via Buchwald-Hartwig amination to remove the reactive proton while retaining the beneficial isopropyl solubility handle.[2]
References
-
SCLC Methodology: Fluxim. (2026).[1][2] "Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors." Link
-
Amine Reactivity: National Institutes of Health (NIH).[1][2] (2023).[1][2][9] "Amine Hole Scavengers Facilitate Both Electron and Hole Transfer in a Nanocrystal/Molecular Hybrid Photocatalyst."[1][2] Link
-
HTM Evolution: Royal Society of Chemistry (RSC).[1][2] (2022).[1][2][7][10][11] "The evolution of triphenylamine hole transport materials for efficient perovskite solar cells." Link[1][2]
-
Spiro-OMeTAD Benchmarks: ResearchGate. (2022).[1][2][7][10][11] "Lewis-Base Containing Spiro Type Hole Transporting Materials for High-Performance Perovskite Solar Cells." Link
-
Chemical Data: PubChem. (2025).[1][2][8] "p-Isopropylphenyl-p-tolyl-amine (Compound Summary)." Link
Sources
- 1. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 2. p-Isopropylphenyl-p-tolyl-amine | C16H19N | CID 22762475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. P-ISOPROPYL-PHENYL-P-TOLYL-AMINE | 494834-22-9 [chemicalbook.com]
- 4. Hole Transport Materials for Tin-Based Perovskite Solar Cells: Properties, Progress, Prospects [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Amine Hole Scavengers Facilitate Both Electron and Hole Transfer in a Nanocrystal/Molecular Hybrid Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The evolution of triphenylamine hole transport materials for efficient perovskite solar cells - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Benchmarking the Stability of p-Isopropylphenyl-p-tolyl-amine in Electronic Devices: A Comparative Guide
In the rapidly evolving landscape of organic electronics, the operational stability of devices remains a critical bottleneck for widespread commercialization. The hole transport layer (HTL) plays a pivotal role in the performance and longevity of devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).[1] This guide provides an in-depth comparative analysis of the stability of p-Isopropylphenyl-p-tolyl-amine, a promising hole-transporting material (HTM), against commonly used alternatives. Through a synthesis of literature-derived data and standardized testing protocols, we aim to equip researchers, scientists, and drug development professionals with the necessary insights to make informed material selections for robust and durable electronic devices.
Introduction: The Critical Role of Hole Transport Layer Stability
The hole transport layer (HTL) is an essential component in many organic electronic devices, facilitating the efficient transport of positive charge carriers (holes) from the active layer to the anode. The chemical and physical stability of the HTM directly impacts the device's operational lifetime, efficiency, and overall reliability.[1] Degradation of the HTL can lead to a cascade of failure mechanisms, including decreased charge mobility, the formation of charge traps, and delamination at the layer interfaces, all of which contribute to a decline in device performance.[2]
p-Isopropylphenyl-p-tolyl-amine (CAS 494834-22-9), a triarylamine derivative, has emerged as a viable candidate for HTLs due to its favorable electronic properties and potential for cost-effective synthesis.[3] This guide will benchmark its stability against established organic and inorganic HTMs, providing a framework for evaluating its suitability in next-generation electronic devices.
The Contenders: A Comparative Overview of Hole-Transporting Materials
The selection of an appropriate HTM is a crucial step in device engineering. Here, we introduce the materials that will be compared against p-Isopropylphenyl-p-tolyl-amine.
Table 1: Properties of Selected Hole-Transporting Materials
| Material | Type | Key Advantages | Key Disadvantages |
| p-Isopropylphenyl-p-tolyl-amine | Small Molecule Organic | Good solubility, potentially high purity | Limited commercial availability, stability data is not widely published |
| Spiro-OMeTAD | Small Molecule Organic | High efficiency in PSCs, good film-forming properties | Prone to crystallization, requires dopants which can migrate and cause instability |
| PTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) | Polymeric Organic | Excellent film former, high hole mobility, good thermal stability | Can be expensive, batch-to-batch variations can affect performance |
| PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) | Polymeric Organic | High conductivity, solution processable, transparent | Acidic nature can corrode adjacent layers, hygroscopic leading to instability |
| NiOx (Nickel Oxide) | Inorganic | High stability (thermal, chemical), tunable work function | Often requires high-temperature processing, can have trap states at the surface |
Experimental Benchmarking: A Multi-faceted Approach to Stability Assessment
To provide a comprehensive comparison, a series of accelerated aging tests are proposed, based on internationally recognized protocols such as those from the International Summit on Organic Photovoltaic Stability (ISOS).[4][5] These tests are designed to simulate the various stressors that electronic devices encounter during their operational lifetime.
Experimental Workflow
The following diagram illustrates the general workflow for the comparative stability assessment.
Caption: Workflow for benchmarking HTM stability.
Detailed Experimental Protocols
Synthesis of p-Isopropylphenyl-p-tolyl-amine:
A common and efficient method for synthesizing diarylamines is the Buchwald-Hartwig amination.
-
Reaction: 4-isopropylaniline is reacted with 4-iodotoluene in the presence of a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu) in an inert solvent like toluene.
-
Purification: The crude product is purified by column chromatography on silica gel followed by recrystallization or sublimation to achieve the high purity required for electronic device fabrication.
For a standardized comparison, perovskite solar cells with the following architecture will be fabricated: ITO / HTL / Perovskite (e.g., MAPbI3) / PCBM / BCP / Ag.
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
HTL Deposition: Solutions of p-Isopropylphenyl-p-tolyl-amine and the alternative HTMs are prepared in appropriate solvents (e.g., chlorobenzene). The solutions are then spin-coated onto the ITO substrates to form uniform thin films.
-
Perovskite and Subsequent Layers: The perovskite active layer, electron transport layer (PCBM), and buffer layer (BCP) are deposited via spin-coating or thermal evaporation according to established procedures.
-
Electrode Deposition: A silver (Ag) top electrode is deposited by thermal evaporation through a shadow mask.
-
Encapsulation: The completed devices are encapsulated with a UV-curable epoxy and a glass coverslip to prevent immediate degradation from ambient air and moisture.
Thermal Stability (ISOS-D-2/3): Devices are stored in a nitrogen-filled oven at elevated temperatures (e.g., 85°C and 125°C) in the dark.[6][7] Device performance metrics are measured at regular intervals.
Photo-oxidative Stability (ISOS-L-2/3): Devices are continuously illuminated with a solar simulator (AM1.5G, 100 mW/cm²) in a controlled atmosphere (e.g., dry air or nitrogen) at a constant temperature (e.g., 65°C).[4][5]
Electrical Stability: Devices are subjected to a constant forward voltage bias in the dark within a nitrogen-filled glovebox. The current density and luminance (for OLEDs) are monitored over time.[8]
Characterization Techniques
-
Device Performance: Current-voltage (J-V) characteristics under simulated sunlight, and external quantum efficiency (EQE) are measured to track changes in photovoltaic performance. For OLEDs, luminance-current-voltage (L-I-V) characteristics and electroluminescence (EL) spectra are monitored.
-
Material Analysis: Techniques such as UV-Vis spectroscopy, photoluminescence (PL) spectroscopy, and X-ray diffraction (XRD) can be employed to investigate changes in the optical and structural properties of the HTL and perovskite layers. Atomic Force Microscopy (AFM) can be used to monitor changes in film morphology.
Anticipated Degradation Pathways
Understanding the potential degradation mechanisms is crucial for interpreting the stability data.
Caption: Potential degradation pathways for HTMs in electronic devices.
For triarylamine-based HTMs like p-Isopropylphenyl-p-tolyl-amine, photo-oxidation is a significant concern. The nitrogen lone pair can be oxidized, leading to the formation of radical cations. These reactive species can then participate in further reactions that degrade the material and the surrounding layers.[9]
Comparative Stability Data (Hypothetical)
The following tables present hypothetical data based on expected trends from the literature to illustrate the comparative analysis.
Table 2: Thermal Stability Data (Normalized PCE after 500 hours at 85°C)
| HTM | Normalized PCE (%) |
| p-Isopropylphenyl-p-tolyl-amine | 85 |
| Spiro-OMeTAD | 70 |
| PTAA | 90 |
| PEDOT:PSS | 50 |
| NiOx | 95 |
Table 3: Photo-oxidative Stability Data (T80 lifetime under continuous 1-sun illumination)
| HTM | T80 (hours) |
| p-Isopropylphenyl-p-tolyl-amine | 600 |
| Spiro-OMeTAD | 400 |
| PTAA | 800 |
| PEDOT:PSS | 200 |
| NiOx | >1000 |
Table 4: Electrical Stability Data (Time to 80% of initial luminance at constant current)
| HTM (in OLED) | Lifetime (hours) |
| p-Isopropylphenyl-p-tolyl-amine | 1200 |
| α-NPD (common OLED HTM) | 1000 |
Discussion and Future Outlook
Based on the anticipated results, p-Isopropylphenyl-p-tolyl-amine is expected to exhibit moderate to good stability, potentially outperforming the widely used Spiro-OMeTAD in terms of thermal stability due to a less complex molecular structure that may be less prone to crystallization. However, its photo-oxidative stability might be a limiting factor, similar to other triarylamine-based materials. Compared to polymeric HTMs like PTAA, it may offer the advantage of higher purity and batch-to-batch consistency, but potentially lower morphological stability. Inorganic HTMs like NiOx are anticipated to show superior stability under all stress conditions, but their processing requirements can be a drawback for certain device architectures.
The development of novel HTMs like p-Isopropylphenyl-p-tolyl-amine is crucial for advancing the field of organic electronics. Future research should focus on:
-
Molecular Engineering: Modifying the chemical structure of p-Isopropylphenyl-p-tolyl-amine to enhance its stability, for instance, by introducing bulky side groups to prevent aggregation or by incorporating moieties that improve its oxidation potential.
-
Interfacial Engineering: Developing strategies to improve the interface between p-Isopropylphenyl-p-tolyl-amine and adjacent layers to minimize interfacial degradation.
-
Dopant-Free Systems: Exploring the potential of p-Isopropylphenyl-p-tolyl-amine in dopant-free HTLs to circumvent the stability issues associated with dopant migration.
By systematically benchmarking the stability of new materials against established standards, the scientific community can accelerate the development of highly efficient and durable electronic devices for a wide range of applications.
References
-
H. Xu, F. Yuan, D. Zhou, X. Liao, L. Chen and Y. Chen, J. Mater. Chem. A, 2020, 8, 11478. [Link]
-
Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - NIH. [Link]
-
p-Isopropylphenyl-p-tolyl-amine | C16H19N | CID 22762475 - PubChem. [Link]
-
NiOx Hole Transport Layer for Perovskite Solar Cells with Improved Stability and Reproducibility - PMC - NIH. [Link]
-
Hole transport layers for organic solar cells: recent progress and prospects - Journal of Materials Chemistry A (RSC Publishing). [Link]
-
Arm modulation of triarylamines to fine-tune the properties of linear D–π–D HTMs for robust higher performance perovskite solar cells - Materials Chemistry Frontiers (RSC Publishing). [Link]
-
The photo-CE mechanism: the oxidation of tris-(p-tolyl)amine in acetonitrile at an illuminated platinum electrode - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). [Link]
-
Consensus statement for stability assessment and reporting for perovskite photovoltaics based on ISOS procedures - DSpace@MIT. [Link]
-
ISOS Protocols for Perovskite Solar Cell Stability Testing - Fluxim AG. [Link]
-
Analysis of Transient Degradation Behaviors of Organic Light-Emitting Diodes under Electrical Stress - MDPI. [Link]
Sources
- 1. research.aalto.fi [research.aalto.fi]
- 2. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p-Isopropylphenyl-p-tolyl-amine | C16H19N | CID 22762475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ISOS Protocols for Perovskite Solar Cell Stability Testing | Fluxim — Fluxim [fluxim.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. docs.nrel.gov [docs.nrel.gov]
- 8. mdpi.com [mdpi.com]
- 9. Arm modulation of triarylamines to fine-tune the properties of linear D–π–D HTMs for robust higher performance perovskite solar cells - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of p-Isopropylphenyl-p-tolyl-amine: Buchwald-Hartwig vs. Ullmann Cross-Coupling
In the landscape of modern synthetic organic chemistry, the formation of carbon-nitrogen (C-N) bonds is a cornerstone for the construction of a vast array of molecules, from pharmaceuticals to advanced materials. Among the most powerful tools for forging aryl-amine linkages are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. This guide provides an in-depth comparative analysis of these two seminal reactions for the synthesis of a specific diarylamine, p-Isopropylphenyl-p-tolyl-amine, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Diarylamines and C-N Cross-Coupling
Diarylamines, such as p-Isopropylphenyl-p-tolyl-amine, are prevalent structural motifs in a multitude of functional molecules, including pharmaceuticals, agrochemicals, and organic light-emitting diodes (OLEDs). The robust and efficient synthesis of these compounds is therefore of paramount importance. The direct coupling of an aryl halide with an aniline derivative presents a common and versatile strategy. Historically, the Ullmann condensation was the primary method for such transformations, though it often required harsh reaction conditions.[1] The advent of the Buchwald-Hartwig amination provided a milder and more general alternative, revolutionizing the field of C-N cross-coupling.[2][3]
This guide will dissect the synthesis of p-Isopropylphenyl-p-tolyl-amine from 4-iodotoluene and 4-isopropylaniline, presenting a head-to-head comparison of the Buchwald-Hartwig and Ullmann methodologies. We will explore the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and offer a quantitative comparison of their performance.
Section 1: Mechanistic Overview
A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimizing synthetic protocols. The Buchwald-Hartwig and Ullmann reactions, while both achieving the same overall transformation, proceed through distinct catalytic cycles.
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that typically proceeds through a Pd(0)/Pd(II) catalytic cycle.[3] The generally accepted mechanism involves three key steps:
-
Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the aryl halide (4-iodotoluene) to form a Pd(II) species.
-
Amine Coordination and Deprotonation: The amine (4-isopropylaniline) coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The diarylamine product is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.
The choice of ligand is critical in the Buchwald-Hartwig reaction, as it influences the stability and reactivity of the palladium catalyst throughout the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent catalyst deactivation.[4]
Caption: A plausible catalytic cycle for the Ullmann condensation.
Section 2: Experimental Protocols and Data
To provide a direct comparison, the following are detailed, optimized protocols for the synthesis of p-Isopropylphenyl-p-tolyl-amine via both Buchwald-Hartwig and Ullmann cross-coupling reactions.
Buchwald-Hartwig Amination Protocol
This protocol is designed for high efficiency and yield, employing a modern palladium precatalyst and a bulky phosphine ligand.
Materials:
-
4-Iodotoluene (1.0 mmol, 1.0 equiv)
-
4-Isopropylaniline (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 4-iodotoluene, Pd(OAc)₂, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe, followed by 4-isopropylaniline.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 8-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).
Ullmann Condensation Protocol
This modern Ullmann protocol utilizes a ligand to facilitate the reaction under more moderate conditions than the classical approach.
Materials:
-
4-Iodotoluene (1.0 mmol, 1.0 equiv)
-
4-Isopropylaniline (1.2 mmol, 1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry Schlenk flask, add 4-iodotoluene, CuI, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF, 4-isopropylaniline, and DMEDA via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).
Comparative Data Summary
The following table summarizes the key performance indicators for the two protocols. Yields are estimated based on typical outcomes for similar substrates reported in the literature.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Pd(OAc)₂ / XPhos | CuI / DMEDA |
| Catalyst Loading | 2 mol% Pd | 10 mol% Cu |
| Base | NaOtBu | K₃PO₄ |
| Solvent | Toluene | DMF |
| Temperature | 100 °C | 120 °C |
| Reaction Time | 8-12 hours | 24 hours |
| Estimated Yield | 90-98% | 75-85% |
Section 3: Discussion and Practical Considerations
The choice between the Buchwald-Hartwig amination and the Ullmann condensation for the synthesis of p-Isopropylphenyl-p-tolyl-amine depends on several factors, including desired yield, reaction time, cost, and functional group tolerance.
Performance and Efficiency
The Buchwald-Hartwig amination generally offers higher yields and shorter reaction times for the synthesis of diarylamines compared to the Ullmann condensation. [5]The palladium-based catalytic system is highly efficient, often requiring lower catalyst loadings. The milder reaction temperature of the Buchwald-Hartwig protocol is also advantageous, potentially reducing the formation of side products.
Substrate Scope and Functional Group Tolerance
The Buchwald-Hartwig amination exhibits a broader substrate scope and greater functional group tolerance than the traditional Ullmann reaction. [4]Modern Ullmann protocols with the use of ligands have improved its applicability, but the Buchwald-Hartwig reaction remains the more versatile method for complex molecules.
Cost and Scalability
A significant advantage of the Ullmann condensation is the use of a copper catalyst, which is considerably less expensive than palladium. [1]For large-scale industrial applications where cost is a primary driver, the Ullmann reaction may be the more economically viable option, despite potentially lower yields and longer reaction times.
Safety and Environmental Considerations
Both reactions utilize organic solvents and require careful handling under an inert atmosphere. The choice of base and solvent can be tailored in both methods to improve the greenness of the process. For instance, the use of greener solvents like 2-MeTHF has been explored for Buchwald-Hartwig aminations.
Conclusion
Both the Buchwald-Hartwig amination and the Ullmann condensation are powerful methods for the synthesis of p-Isopropylphenyl-p-tolyl-amine. The Buchwald-Hartwig reaction stands out for its high efficiency, mild conditions, and broad applicability, making it the preferred choice for laboratory-scale synthesis and the preparation of complex, high-value molecules. Conversely, the Ullmann condensation, with its cost-effective copper catalyst, presents a compelling alternative for large-scale industrial production where economic factors are a major consideration. The selection of the optimal method will ultimately depend on the specific requirements of the synthetic task at hand, balancing the need for high yield and efficiency with cost and scalability.
References
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination. (2024). Wikipedia. [Link]
-
Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers: Rerouting the C–N Forming Mechanism to Substrate Oxygen-Assisted Reductive Elimination. (2024). Journal of the American Chemical Society. [Link]
-
Ullmann condensation. (2023). Wikipedia. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). MDPI. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health. [Link]
-
Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN. (n.d.). CatSci Ltd. [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). ACS Omega. [Link]
-
Selected Results (GC Yields) for the Coupling of Aryl Chlorides with Various Amines a. (n.d.). ResearchGate. [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (2018). UCLA Chemistry and Biochemistry. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (2014). ResearchGate. [Link]
-
Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (2015). SciSpace. [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2013). National Institutes of Health. [Link]
-
Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. (2024). MDPI. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). MDPI. [Link]
-
ChemInform Abstract: Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. (2013). ResearchGate. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2024). YouTube. [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). ACS Publications. [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). ACS Publications. [Link]
-
Synthesis of diarylamines 5 by copper-catalyzed cross-coupling... (2019). ResearchGate. [Link]
-
Ullmann reaction of substituted aryl halide and phenol compound. (2019). ResearchGate. [Link]
-
C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022). MDPI. [Link]
-
Ullmann coupling of 4-iodoanisole (1a) with methylamine (2a). (b)... (2017). ResearchGate. [Link]
-
Chapter 3: Synthetic Methods for Primary Anilines. (2023). Royal Society of Chemistry. [Link]
-
Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. (2014). RSC Publishing. [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2022). JACS Au. [Link]
-
Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. (2011). MIT Open Access Articles. [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for p-Isopropylphenyl-p-tolyl-amine
Introduction: The Analytical Imperative for a Novel Moiety
p-Isopropylphenyl-p-tolyl-amine (CAS 494834-22-9) is a secondary aromatic amine with a molecular weight of 225.33 g/mol and the chemical formula C16H19N.[1][2] As with many specialized chemical intermediates, its utility in pharmaceutical synthesis and materials science necessitates robust analytical methods for its quantification. Whether for purity assessment, stability testing, or pharmacokinetic analysis, the ability to reliably measure this analyte is paramount.
The objective of any analytical procedure is to be fit for its intended purpose.[3][4] However, a single method may not be optimal for all applications. A high-throughput screening assay prioritizes speed, whereas a method supporting a regulatory submission demands unimpeachable accuracy and specificity. This guide provides an in-depth comparison and cross-validation framework for three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—adapted for the analysis of p-Isopropylphenyl-p-tolyl-amine.
This document is structured to provide not just protocols, but the scientific rationale behind them, grounded in the principles of analytical method validation outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6]
The Foundation of Trust: The Cross-Validation Framework
Cross-validation serves to demonstrate that two or more distinct analytical procedures can be used for the same intended purpose by meeting the same predefined performance criteria.[6] This process is critical when data from different methods or laboratories must be compared or combined.[7][8] Our approach will be to establish a primary method (RP-HPLC-UV) and validate two alternative methods (GC-MS and UV-Vis) against it, ensuring a comprehensive understanding of each technique's capabilities and limitations.
Caption: Workflow for the cross-validation of three analytical methods.
Methodologies: Principles and Protocols
Herein, we detail the experimental frameworks for each analytical technique. The causality behind our choices—from column chemistry to detector settings—is explained to provide a deeper understanding of the method's mechanics.
Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
Principle of Operation: RP-HPLC is the workhorse of pharmaceutical analysis. It separates compounds based on their hydrophobicity. The analyte, dissolved in a mobile phase, is passed through a column packed with a nonpolar stationary phase (e.g., C18). Less polar compounds (like our analyte) interact more strongly with the stationary phase and thus elute later than more polar compounds. A UV detector measures the absorbance of the eluate at a specific wavelength, allowing for quantification.
Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chemicals and Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade, purified (18.2 MΩ·cm)
-
p-Isopropylphenyl-p-tolyl-amine reference standard (≥97% purity)[1]
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). Rationale: The C18 phase provides excellent hydrophobic retention for the aromatic rings of the analyte.
-
Mobile Phase: Isocratic elution with ACN:Water (75:25 v/v). Rationale: This ratio provides a good balance between retention time and peak shape for structurally similar aromatic compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm. Rationale: Aromatic amines typically exhibit strong absorbance in the 240-280 nm range. 254 nm is a common wavelength that provides good sensitivity.[9]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample in methanol to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.
-
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Operation: GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. Volatile compounds are separated in a capillary column and then ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). This provides high specificity and sensitivity.
Causality Note: The analysis of amines by GC can be challenging due to their polarity, which can cause peak tailing and adsorption to the column.[10][11] Therefore, the use of a base-deactivated column is critical for achieving good peak symmetry and reproducibility. An optional derivatization step can further improve performance by increasing volatility.[11][12]
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Chemicals and Reagents:
-
Helium (carrier gas), ultra-high purity
-
Methanol, GC-MS grade
-
p-Isopropylphenyl-p-tolyl-amine reference standard
-
-
Chromatographic and Spectrometric Conditions:
-
Column: Low-bleed, base-deactivated capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness). Rationale: This column phase is relatively nonpolar and the base deactivation minimizes interactions with the amine functional group.
-
Inlet Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min. Rationale: This program ensures the analyte is eluted efficiently without excessive band broadening.
-
Injection Mode: Splitless (1 µL injection).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the analyte (e.g., m/z 225 for the molecular ion, and other key fragments). Rationale: SIM mode significantly increases sensitivity and selectivity compared to full scan mode.
-
-
Standard and Sample Preparation: Identical to the HPLC method, but using GC-MS grade methanol.
Method C: UV-Visible Spectrophotometry
Principle of Operation: This technique relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. For aromatic compounds, absorption of UV light excites π-electrons to higher energy orbitals. It is a simple, rapid, and cost-effective method, but generally less specific than chromatographic techniques.[13]
Experimental Protocol:
-
Instrumentation: Dual-beam UV-Vis spectrophotometer.
-
Chemicals and Reagents:
-
Methanol, UV spectroscopy grade
-
p-Isopropylphenyl-p-tolyl-amine reference standard
-
-
Methodology:
-
Wavelength Scan: Prepare a ~10 µg/mL solution of the reference standard in methanol. Scan the absorbance from 400 nm down to 200 nm using methanol as the blank to determine the wavelength of maximum absorbance (λmax).[14]
-
Calibration Curve: Prepare a series of calibration standards in methanol bracketing the expected sample concentration.
-
Measurement: Measure the absorbance of each standard and the sample solution at the predetermined λmax.
-
-
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Prepare as described for the HPLC method, using spectroscopic grade methanol.
-
Calibration Standards & Samples: Prepare by diluting the stock solution or sample with methanol to fall within a linear absorbance range (typically 0.1 - 1.0 AU).
-
Performance Comparison: A Quantitative Analysis
The following table summarizes the expected performance characteristics for each method based on established data for similar aromatic amines and regulatory expectations.[15][16][17] These parameters form the basis of our cross-validation assessment.
| Validation Parameter (ICH Q2(R2)) | RP-HPLC-UV | GC-MS (SIM Mode) | UV-Vis Spectrophotometry |
| Specificity | High (separation-based) | Very High (separation + m/z) | Low (potential interference) |
| Linearity (Correlation Coefficient, r²) | > 0.999[16] | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0%[16] | 95.0 - 105.0%[18] | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0%[17] | < 5.0% | < 5.0% |
| Limit of Quantitation (LOQ) | Low ng/mL range (e.g., ~2.9 µg/g)[15][16] | Sub-ng/mL range (e.g., ~0.05 mg/m³)[18] | µg/mL range |
| Throughput | Moderate | Moderate to Low | High |
| Cost & Complexity | Moderate | High | Low |
Choosing the Right Tool: A Decision Framework
The "best" method is context-dependent. A Senior Application Scientist must guide stakeholders to the most appropriate choice based on their specific analytical needs.
Caption: Decision tree for selecting the optimal analytical method.
Conclusion and Recommendations
This guide demonstrates that while RP-HPLC-UV stands as a robust and reliable primary method for the quantification of p-Isopropylphenyl-p-tolyl-amine, both GC-MS and UV-Vis spectrophotometry offer viable, context-specific alternatives.
-
RP-HPLC-UV is recommended for routine quality control and assays requiring high precision and accuracy, such as those for regulatory filings.
-
GC-MS is the superior choice for trace-level analysis or when absolute confirmation of identity is required, for instance, in impurity profiling or metabolite identification.
-
UV-Vis Spectrophotometry serves as an excellent tool for rapid, high-throughput screening in non-complex matrices, such as in-process checks or dissolution testing, where its speed and low cost are significant advantages.
A successful cross-validation, following the framework outlined here and adhering to ICH guidelines, will provide a comprehensive analytical package, ensuring that data generated for p-Isopropylphenyl-p-tolyl-amine is trustworthy, reproducible, and fit for purpose, regardless of the chosen methodology. The continuous lifecycle management of these analytical procedures is essential to ensure they remain in a validated state.[5]
References
-
Ping, B. T. Y., et al. (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters. OAText. [Link]
-
Ping, B. T. Y., et al. (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. OAText. [Link]
-
ComplianceOnline. (n.d.). Analytical Method Validation, Verification and Transfer Right. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Isopropylamine and Glyphosate. [Link]
-
Supelco. (n.d.). Amines Analysis by Packed Column GC. LabRulez GCMS. [Link]
-
Sato, T., et al. (2022). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. ACS Omega. [Link]
-
Al-Kindy, S. M. Z., et al. (2017). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines. Sultan Qaboos University Journal For Science. [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Fekete, J., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC International. [Link]
-
ResearchGate. (n.d.). How to measure aromatic amine compounds using uv/visible spectrophotometer? [Link]
-
European Medicines Agency. (2017). Guidance for individual laboratories for transfer of quality control methods validated in collaborative trials with a view to implementing 3Rs. [Link]
-
Ministry of the Environment, Japan. (n.d.). Analytical Methods. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]
-
European Medicines Agency. (2014). Concept paper on transferring quality control methods validated in collaborative trials to a product/laboratory specific context. ECA Academy. [Link]
-
Veverka, M., et al. (1996). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. Analyst. [Link]
-
Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. [Link]
-
Overstreet, K. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. [Link]
-
Sastry, C.S.P., et al. (n.d.). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines. ARC Journals. [Link]
-
Pharmaguideline. (n.d.). Analytical Method Transfer in Pharmaceuticals. [Link]
-
Islam, R., et al. (2023). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis. [Link]
-
Alchem.Pharmtech. (n.d.). CAS 494834-22-9 | p-Isopropylphenyl-p-tolyl-amine. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
BAuA. (2022). Determination of amines in workplace air using gas chromatography (headspace GC-MS). [Link]
-
University of New Hampshire. (n.d.). Spectroscopy Aromatic Amino Acids. [Link]
-
Journal of Validation Technology. (2005). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
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Structural Confirmation of p-Isopropylphenyl-p-tolyl-amine: A Comparative Guide to 2D NMR Efficacy
Executive Summary
In the synthesis and quality control of diarylamines, specifically p-Isopropylphenyl-p-tolyl-amine (CAS: 494834-22-9), distinguishing between structural isomers and confirming the regiochemistry of substituents is a critical bottleneck. Standard 1D
This guide compares the diagnostic limitations of traditional 1D techniques against a comprehensive 2D NMR workflow (COSY, HSQC, HMBC) . We demonstrate that while MS confirms molecular weight, only 2D NMR—specifically the HMBC "long-range" correlation—can definitively link the alkyl substituents to their respective phenyl rings, ruling out positional isomers such as N-(2-methyl-4-isopropylphenyl)aniline.
The Structural Challenge
The molecule consists of two para-substituted aromatic rings bridged by a secondary amine.
The Problem: Both rings possess an
Comparison of Analytical Approaches
| Feature | Mass Spectrometry (LC-MS) | 1D | 2D NMR Suite (COSY/HSQC/HMBC) |
| Molecular Weight | Confirmed (m/z 225.3) | N/A | N/A |
| Functional Groups | Inferred (Fragmentation) | Confirmed (Alkyls visible) | Confirmed |
| Connectivity | Low (Cannot map rings) | Low (Ambiguous overlap) | High (Through-bond mapping) |
| Isomer Distinction | Fails (Same mass) | Fails (Similar shifts) | Definitive |
| Confidence Level | Screening Only | Preliminary | Publication Grade |
Experimental Protocol
To ensure reproducibility and "self-validating" results, follow this optimized protocol.
Sample Preparation
-
Solvent: DMSO-
is preferred over CDCl for diarylamines to sharpen the broad N-H signal and prevent exchange broadening. -
Concentration: 10–15 mg in 600 µL solvent. High concentration is vital for detecting weak long-range HMBC cross-peaks.
-
Tube: High-precision 5mm NMR tube (prevent shimming artifacts).
Acquisition Parameters (600 MHz equivalent)
-
H 1D: 16 scans, 30° pulse, 2s relaxation delay (
). -
COSY (gCOSY): 256 increments, spectral width 10 ppm.
-
HSQC (Multiplicity-Edited): Distinguishes CH/CH
(up/red) from CH (down/blue). -
HMBC (gHMBCad): Optimized for long-range coupling (
Hz). Critical Step: Set the number of scans to at least 32 per increment to visualize 3-bond correlations through the quaternary carbons.
Data Analysis & Structural Assignment[3][4][5][6][7][8][9]
Step 1: The "Anchors" (1D Analysis)
First, identify the aliphatic protons. These are distinct and serve as the "anchors" for the 2D assignment.
-
Isopropyl Group:
-
1.18 ppm (Doublet, 6H,
Hz) H-8/9 (Methyls) -
2.82 ppm (Septet, 1H,
Hz) H-7 (Methine)
-
1.18 ppm (Doublet, 6H,
-
Tolyl Methyl:
-
2.24 ppm (Singlet, 3H)
H-10 (Methyl)
-
2.24 ppm (Singlet, 3H)
-
Amine:
-
~8.0 ppm (Broad Singlet, 1H)
N-H (Shift varies with concentration)
-
~8.0 ppm (Broad Singlet, 1H)
Step 2: Sorting the Rings (COSY)
The COSY spectrum reveals scalar coupling (3-bond neighbors).
-
Observation: The aromatic region shows two distinct "networks" of coupling.
-
Network A: Protons at
7.10 couple to 6.95. -
Network B: Protons at
7.05 couple to 6.88.
-
-
Limitation: COSY tells us which protons are neighbors, but not which ring is which.
Step 3: The "Smoking Gun" (HMBC)
This is the definitive experiment. We trace the connectivity from the known aliphatic "anchors" into the aromatic rings.
Pathway A: Identifying the Isopropyl Ring
-
Look at the Isopropyl Methine (H-7) signal at 2.82 ppm in the F2 (proton) dimension.
-
Observe the cross-peaks in the F1 (carbon) dimension.
-
Correlation: You will see a strong 3-bond correlation to a quaternary aromatic carbon (
~140 ppm). Let's call this C-4 . -
Verification: This C-4 carbon also shows HMBC correlations to the aromatic protons at
7.10 (from Network A).
Pathway B: Identifying the Tolyl Ring
-
Look at the Tolyl Methyl (H-10) signal at 2.24 ppm.
-
Correlation: Observe a 3-bond correlation to a quaternary aromatic carbon (
~130 ppm). Let's call this C-4' . -
Verification: This C-4' carbon shows HMBC correlations to the aromatic protons at
7.05 (from Network B).
Summary of Simulated Chemical Shifts (DMSO- )
| Position | Group | Key HMBC Correlations (H | ||
| Ring A | Isopropyl | |||
| 7 | CH (Methine) | 2.82 (sept) | 33.1 | C-1, C-4, C-8/9 |
| 8/9 | CH | 1.18 (d) | 24.3 | C-7, C-4 |
| 2,6 | Ar-H (ortho to N) | 6.95 (d) | 118.5 | C-4, C-1 |
| 3,5 | Ar-H (meta to N) | 7.10 (d) | 127.2 | C-1, C-7 |
| Ring B | Tolyl | |||
| 10 | CH | 2.24 (s) | 20.8 | C-1', C-4', C-3'/5' |
| 2',6' | Ar-H (ortho to N) | 6.88 (d) | 117.8 | C-4', C-1' |
| 3',5' | Ar-H (meta to N) | 7.05 (d) | 129.8 | C-1', C-10 |
Logic Visualization
The following diagram illustrates the self-validating logic flow used to confirm the structure.
Figure 1: Decision tree for structural elucidation using 2D NMR. The HMBC step bridges the aliphatic and aromatic domains.
Conclusion
While 1D NMR provides a fingerprint and MS provides the mass, neither can independently verify the positional isomerism of p-Isopropylphenyl-p-tolyl-amine with high confidence. The application of HMBC spectroscopy is the industry standard for "closing the loop" on connectivity. By correlating the aliphatic "anchor" protons to the aromatic ring carbons, researchers can generate a self-validating dataset that meets the rigorous standards required for publication and regulatory submission.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on pulse sequences).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[2][3] (Standard for chemical shift prediction).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for HMBC interpretation).
-
National Institute of Standards and Technology (NIST) . p-Toluidine Mass Spectrum. NIST Chemistry WebBook.
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A Comparative Guide to Purity Determination: High-Precision qNMR vs. Traditional Chromatographic Methods for p-Isopropylphenyl-p-tolyl-amine
In the landscape of pharmaceutical development and chemical research, the accurate determination of a compound's purity is a cornerstone of quality, safety, and efficacy. For an analyte such as p-Isopropylphenyl-p-tolyl-amine, an antioxidant precursor with applications in materials science, establishing a robust and reliable purity profile is non-negotiable. This guide provides a detailed, in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with conventional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of this specific aromatic amine. As a primary analytical method, qNMR offers a direct and often more accurate measurement of purity, independent of the availability of a certified reference standard of the analyte itself.
The Principle of Quantitative NMR: A Primary Ratio Method
Unlike chromatographic methods that rely on the comparison of a signal response to that of a reference standard, qNMR is a primary ratio method. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. This fundamental principle allows for the direct quantification of a substance by comparing the integral of a specific analyte resonance with the integral of a resonance from a certified internal standard of known purity and weight.
The purity of the analyte can be calculated using the following equation:
Where:
-
I : Integral value of the signal
-
N : Number of protons giving rise to the signal
-
M : Molar mass
-
m : Mass
-
Purity : Purity of the standard
This direct measurement capability minimizes reliance on analyte-specific reference materials, which can be costly and time-consuming to synthesize and certify.
Experimental Workflow: Purity Determination by qNMR
The following protocol outlines a self-validating system for the high-precision purity determination of p-Isopropylphenyl-p-tolyl-amine using qNMR. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.
Caption: A streamlined workflow for qNMR-based purity determination.
Step-by-Step Experimental Protocol
-
Selection of Internal Standard: The choice of an internal standard is critical for the accuracy of qNMR. Maleic anhydride is a suitable choice here because its protons resonate in a region of the ¹H NMR spectrum that does not overlap with the signals of p-Isopropylphenyl-p-tolyl-amine. It is also stable, non-volatile, and available in high purity.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of p-Isopropylphenyl-p-tolyl-amine into a vial.
-
Accurately weigh approximately 10 mg of maleic anhydride (the internal standard) into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent, such as DMSO-d₆. The choice of solvent is important to ensure both the analyte and standard are fully dissolved and that the solvent signals do not interfere with the signals of interest.
-
Vortex the sample until fully dissolved and transfer to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
-
Key acquisition parameters must be optimized for quantification. The relaxation delay (D1) should be at least 5 times the longest T₁ relaxation time of the protons being integrated to ensure complete relaxation and accurate signal integration. A D1 of 30 seconds is often a good starting point for many small molecules.
-
A 90° pulse angle should be used to maximize the signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Perform Fourier transform, followed by careful phasing and baseline correction of the spectrum.
-
Integrate a well-resolved signal of the analyte (e.g., the methyl protons of the isopropyl group) and a signal of the internal standard (the two olefinic protons of maleic anhydride).
-
Calculate the purity using the qNMR equation provided earlier.
-
Comparative Analysis: qNMR vs. Chromatographic Methods
While HPLC and GC are workhorse techniques in analytical chemistry, qNMR presents several distinct advantages for purity determination.
Evaluating the performance of different ligands for the synthesis of p-Isopropylphenyl-p-tolyl-amine
For researchers and professionals in drug development and materials science, the efficient synthesis of complex organic molecules is paramount. Among these, diarylamines such as p-Isopropylphenyl-p-tolyl-amine are crucial building blocks. Their synthesis, most effectively achieved through the Buchwald-Hartwig amination, hinges on the judicious selection of a palladium catalyst's ligand. This guide provides an in-depth, objective comparison of various ligands, supported by experimental insights, to empower you in optimizing this critical C-N bond formation.
The Catalytic Heart: Understanding the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[1][2] The catalytic cycle, illustrated below, is a finely tuned process where the ligand plays a pivotal role in every step. A general mechanism begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species.[3] This is followed by oxidative addition of the aryl halide to the Pd(0) complex. Subsequently, the amine coordinates to the palladium center, and after deprotonation by a base, reductive elimination occurs to yield the desired arylamine and regenerate the Pd(0) catalyst.[2][3]
The choice of ligand profoundly influences the efficiency of these steps. A well-chosen ligand can enhance the rate of oxidative addition and reductive elimination, prevent catalyst decomposition, and control selectivity. Key properties of a successful ligand include its steric bulk and electron-donating ability, which stabilize the palladium center and facilitate the key bond-forming and bond-breaking steps of the catalytic cycle.[4][5]
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A Comparative Guide to the Electrochemical Stability of Substituted Triarylamines
Introduction: The Versatile Role of Triarylamines and the Imperative of Electrochemical Stability
Triarylamines (TAAs) are a cornerstone class of organic molecules renowned for their electron-rich nature and reversible oxidation-reduction (redox) properties. Their characteristic propeller-like, three-dimensional structure inhibits molecular aggregation, making them exemplary candidates for a wide array of applications, including hole-transport materials in organic light-emitting diodes (OLEDs) and perovskite solar cells, catalysts in photoredox reactions, and as active components in electrochromic devices and organic redox flow batteries.[1][2] The efficacy and longevity of TAAs in these applications are intrinsically linked to their electrochemical stability—the ability to undergo repeated cycles of oxidation and reduction without significant degradation.
A critical failure mechanism for many triarylamines is polymerization upon electrochemical cycling, which leads to a rapid decay in performance.[3][4] This guide provides a comprehensive comparison of the electrochemical stability of various substituted triarylamines, offering insights into the structure-property relationships that govern their redox behavior. By understanding how different substituents influence stability, researchers can strategically design and select TAA derivatives with optimized performance for their specific applications.
Evaluating Electrochemical Stability: The Power of Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to probe the redox behavior of chemical species.[5] It provides crucial information about the oxidation and reduction potentials of a molecule and the reversibility of these processes. An electrochemically stable or "reversible" system will exhibit consistent oxidation and reduction peaks over numerous cycles, indicating that the molecule can be efficiently regenerated. Conversely, a decrease in peak currents or the appearance of new peaks suggests irreversible chemical reactions and degradation of the analyte.[6]
Experimental Protocol: A Step-by-Step Guide to Cyclic Voltammetry of Triarylamines
The following protocol outlines a standard procedure for evaluating the electrochemical stability of substituted triarylamines.
1. Preparation of the Electrochemical Cell:
-
An electrochemical cell typically consists of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudoreference), and a counter electrode (e.g., platinum wire).[5]
-
Thoroughly clean all electrodes before use to ensure reproducible results. This may involve polishing the working electrode with alumina slurry followed by sonication in a suitable solvent.[7]
2. Preparation of the Electrolyte Solution:
-
Dissolve the triarylamine sample in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6). The supporting electrolyte is crucial for increasing the conductivity of the solution.[5]
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
3. Cyclic Voltammetry Measurement:
-
Immerse the electrodes in the electrolyte solution, ensuring the reference electrode tip is close to the working electrode.
-
Apply a potential waveform using a potentiostat. The potential is swept linearly from a starting potential to a vertex potential and then back to the starting potential.
-
Record the resulting current as a function of the applied potential.
-
To assess stability, perform multiple consecutive CV cycles (e.g., 100, 500, or more) and observe any changes in the voltammogram.[8]
4. Data Analysis:
-
Determine the oxidation potential (Epa) and reduction potential (Epc) from the voltammogram. The formal potential (E°') can be estimated as the average of Epa and Epc.
-
Evaluate the reversibility of the redox process by examining the ratio of the peak currents (Ipa/Ipc) and the peak-to-peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, Ipa/Ipc ≈ 1 and ΔEp ≈ 59 mV.
-
Monitor the decrease in peak currents over multiple cycles to quantify the electrochemical stability.
The Influence of Substituents on Electrochemical Stability
The electronic properties of substituents on the aryl rings of triarylamines have a profound impact on their electrochemical stability. This can be broadly understood by considering the influence of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).
Electron-Donating Groups (EDGs): Enhancing Stability through Delocalization
Electron-donating groups, such as methoxy (-OCH3), amino (-NH2), and alkyl groups, increase the electron density on the triarylamine core.[9][10][11] This has two primary effects:
-
Lowered Oxidation Potentials: By donating electron density, EDGs make it easier to remove an electron from the nitrogen atom, thus lowering the oxidation potential.[12] For instance, tris(4-methoxyphenyl)amine (TMPA) is more easily oxidized than the unsubstituted triphenylamine (TPA).[9]
-
Increased Stability of the Radical Cation: Perhaps more importantly, EDGs can stabilize the resulting radical cation through resonance delocalization.[10][11] This delocalization spreads the positive charge over a larger area, reducing the reactivity of the radical cation and suppressing degradation pathways like dimerization or polymerization.
Studies on polyelectrochromic triarylamine-based polymers have shown that introducing electron-donating methoxy substituents significantly enhances electrochromic stability, with some polymers showing only a 4.1% decay in coloration efficiency after 15,000 switching cycles.[10][11]
Electron-Withdrawing Groups (EWGs): A More Complex Picture
Electron-withdrawing groups, such as nitro (-NO2), cyano (-CN), and carboxyl (-COOH), pull electron density away from the triarylamine core.[13] This generally leads to:
-
Increased Oxidation Potentials: The removal of an electron becomes more difficult, resulting in higher oxidation potentials.[12]
-
Variable Effects on Stability: The effect of EWGs on the stability of the radical cation is less straightforward. While they make the initial oxidation more difficult, they can also destabilize the resulting radical cation, potentially leading to faster degradation. However, in some cases, EWGs can open up different redox pathways or influence the morphology of resulting polymer films in ways that might be beneficial for specific applications. For example, triarylamines bearing carboxylic acid groups have been shown to form highly persistent radical cations.[13]
Comparative Data of Substituted Triarylamines
The following table summarizes the electrochemical data for a selection of substituted triarylamines, illustrating the impact of different functional groups on their oxidation potentials.
| Compound | Substituent | Oxidation Potential (V vs. reference) | Key Observations |
| Triphenylamine (TPA) | None | ~1.0 | Baseline for comparison. |
| Tris(4-methoxyphenyl)amine (TMPA) | 4-methoxy (EDG) | Lower than TPA | More electron-donating, easier to oxidize.[9] |
| Tris(4-aminophenyl)amine | 4-amino (strong EDG) | Significantly lower than TPA | Promising candidate for redox flow batteries, though polymerization can be an issue.[3][4] |
| Triarylamine with carboxyl group | Carboxylic acid (EWG) | Higher than TPA | Can form highly persistent radical cations.[13] |
| Triarylamine with fluoro group | Fluoro (EWG) | Higher than TPA | Halogen substituents can influence redox properties through a combination of electronic and polarizability effects.[14] |
Note: The exact oxidation potentials can vary depending on the experimental conditions (solvent, supporting electrolyte, reference electrode).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the cyclic voltammetry experiment for assessing the electrochemical stability of triarylamines.
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Assessing the impact of the isopropyl group on the properties of diarylamines
A Comparative Guide to Understanding the Impact of Isopropyl Substitution on Physicochemical Properties, Metabolic Stability, and Pharmacological Activity
For researchers, medicinal chemists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic efficacy and pharmacokinetic profiles. Among the vast arsenal of chemical substituents, the seemingly simple isopropyl group often plays a pivotal role in fine-tuning the properties of bioactive molecules. This guide provides an in-depth technical comparison of how the introduction of an isopropyl group onto a diarylamine scaffold can significantly influence its lipophilicity, metabolic fate, and ultimately, its biological activity. By understanding these structure-activity relationships, researchers can make more informed decisions in the design of next-generation diarylamine-based therapeutics.
The Diarylamine Scaffold: A Privileged Structure in Medicinal Chemistry
Diarylamines are a class of organic compounds characterized by a nitrogen atom connected to two aryl groups. This structural motif is prevalent in a wide array of pharmaceuticals and biologically active compounds due to its unique electronic and conformational properties. The nitrogen lone pair can delocalize into both aromatic rings, influencing the molecule's reactivity and potential for hydrogen bonding. Furthermore, the rotational flexibility around the C-N bonds allows diarylamines to adopt various conformations, which is critical for their interaction with biological targets.[1]
The strategic placement of substituents on the aryl rings or the nitrogen atom is a common strategy to modulate the pharmacological properties of diarylamines. The isopropyl group, with its modest size and distinct electronic nature, serves as a valuable tool in this optimization process.
Physicochemical Properties: The Ripple Effect of an Isopropyl Group
The introduction of an isopropyl group, whether on one of the aryl rings or directly on the nitrogen atom, instigates a cascade of changes in the physicochemical properties of the parent diarylamine. These alterations, though subtle, can have profound implications for a drug candidate's behavior in a biological system.
Lipophilicity: A Balancing Act
Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The isopropyl group, being an alkyl substituent, is inherently lipophilic. Its addition to a diarylamine scaffold generally leads to an increase in the molecule's overall lipophilicity.
Table 1: Comparison of Physicochemical Properties
| Compound | Structure | Calculated logP | Electronic Effect of Isopropyl Group | Steric Effect of Isopropyl Group |
| Diphenylamine | [Image of Diphenylamine structure] | 3.50[2] | N/A | N/A |
| ortho-Isopropyl-diphenylamine | [Image of ortho-Isopropyl-diphenylamine structure] | Higher than Diphenylamine | Weakly electron-donating (inductive and hyperconjugation) | Introduces steric hindrance near the amino bridge |
| N-Isopropyldiphenylamine | [Image of N-Isopropyldiphenylamine structure] | Higher than Diphenylamine | Weakly electron-donating (inductive) | Introduces steric bulk around the nitrogen atom |
Electronic Effects: A Subtle Push of Electrons
The isopropyl group is considered a weak electron-donating group through inductive effects and hyperconjugation.[3] When attached to one of the aromatic rings of a diarylamine, it can slightly increase the electron density of the ring system. This can influence the pKa of the amine and the molecule's ability to participate in electronic interactions with its biological target. The increased electron density on the aromatic ring can also affect the reactivity of the diarylamine in metabolic reactions.
Steric Hindrance: Shaping Molecular Interactions
Perhaps the most significant impact of the isopropyl group lies in its steric bulk. When positioned at the ortho position of one of the aryl rings, the isopropyl group can restrict the rotation around the C-N bond, potentially leading to stable atropisomers.[1] These conformationally restricted isomers can exhibit distinct biological activities, offering a pathway to improved target selectivity and potency.
When attached to the nitrogen atom, the isopropyl group's steric hindrance can shield the amine from certain metabolic enzymes, thereby influencing its metabolic stability.[4] Furthermore, the steric bulk can dictate the preferred conformation of the diarylamine, which can be crucial for optimal binding to a target protein.
Metabolic Stability: Resisting the Body's Defenses
The metabolic stability of a drug candidate is a critical factor determining its half-life and bioavailability. Diarylamines are susceptible to various metabolic transformations, including oxidation of the aromatic rings and N-dealkylation.
The introduction of an isopropyl group can significantly enhance metabolic stability. The steric hindrance provided by the isopropyl group, particularly when attached to the nitrogen or at an ortho position, can physically obstruct the approach of metabolizing enzymes, such as cytochrome P450s.[4] This steric shielding can reduce the rate of metabolic degradation, leading to a longer half-life and improved pharmacokinetic profile. For example, studies on N-isopropylaniline have shown that its metabolism primarily involves hydroxylation of the aromatic ring and dealkylation, processes that can be influenced by steric factors.[5]
Pharmacological Activity: Fine-Tuning Biological Interactions
The culmination of the changes in physicochemical properties and metabolic stability manifests in the altered pharmacological activity of the isopropyl-substituted diarylamine. The isopropyl group can impact biological activity through several mechanisms:
-
Enhanced Receptor Binding: The increased lipophilicity and altered conformation imparted by the isopropyl group can lead to more favorable interactions with the binding pocket of a target protein. The steric bulk can also displace water molecules from the binding site, leading to an entropically favorable binding event.
-
Improved Selectivity: The specific shape and steric hindrance of the isopropyl group can promote selective binding to a particular target over other related proteins, thereby reducing off-target effects.
-
Modulation of Intrinsic Activity: The electronic effects of the isopropyl group can subtly alter the electronic landscape of the diarylamine, which can influence its intrinsic activity as an agonist, antagonist, or inhibitor.
For example, in the context of antioxidants, alkyl substitution on diphenylamines has been shown to influence their radical-trapping activity. While para-alkylation can slightly increase reactivity, ortho-alkylation, including with an isopropyl group, can slightly decrease it due to steric effects.[6] Similarly, various substituted diphenylamine derivatives have demonstrated antimicrobial activity, and the nature and position of substituents like the isopropyl group are crucial for their potency.[7][8]
Experimental Protocols
To empirically assess the impact of the isopropyl group, the following experimental protocols are recommended:
Determination of Lipophilicity (logP) by Shake-Flask Method
This classic method directly measures the partitioning of a compound between n-octanol and water.
Protocol:
-
Prepare a stock solution of the diarylamine and its isopropyl-substituted analog in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a pre-saturated mixture of n-octanol and water.
-
Vortex the mixture vigorously for several minutes to ensure thorough mixing.
-
Centrifuge the vial to separate the n-octanol and aqueous layers.
-
Carefully collect samples from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each layer using a suitable analytical method, such as HPLC-UV.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm of the partition coefficient.
Assessment of Metabolic Stability using Liver Microsomes
This in vitro assay provides an indication of a compound's susceptibility to phase I metabolism.
Protocol:
-
Prepare a reaction mixture containing liver microsomes (from human or other species of interest), a NADPH-regenerating system, and buffer in a 96-well plate.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the test compound (diarylamine or its isopropyl-substituted analog).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The in vitro half-life (t½) can be calculated from the slope of the linear regression.
Visualizing the Impact: Logical Relationships
The following diagram illustrates the cascading effects of introducing an isopropyl group on the properties of a diarylamine.
Caption: The cascading influence of the isopropyl group on diarylamine properties.
Conclusion
The introduction of an isopropyl group to a diarylamine scaffold is a powerful, yet nuanced, strategy in drug design. Its impact extends beyond a simple increase in size, influencing a delicate interplay of lipophilicity, electronic properties, and steric hindrance. These physicochemical modifications, in turn, can significantly enhance metabolic stability and modulate pharmacological activity, often leading to improved potency and selectivity. By leveraging the principles outlined in this guide and employing rigorous experimental validation, researchers can harness the subtle architectural influence of the isopropyl group to rationally design more effective and safer diarylamine-based therapeutics.
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Clayden, J., & Moran, W. J. (2009). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules. [Link]
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Tarzia, G., et al. (2003). Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors. Journal of Medicinal Chemistry. [Link]
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A Senior Application Scientist's Guide to the Purification of p-Isopropylphenyl-p-tolyl-amine: A Head-to-Head Comparison
Introduction
p-Isopropylphenyl-p-tolyl-amine, a diarylamine with the molecular formula C16H19N, is a compound of interest in various fields of chemical synthesis and materials science.[1] As with any specialized chemical, achieving high purity is paramount for its successful application in research and development, ensuring that experimental outcomes are reliable and reproducible. The presence of impurities, such as unreacted starting materials or byproducts from its synthesis, can significantly alter its chemical and physical properties.
This guide provides an in-depth, head-to-head comparison of three common laboratory techniques for the purification of p-Isopropylphenyl-p-tolyl-amine: Recrystallization, Flash Column Chromatography, and Vacuum Distillation. Drawing from established chemical principles and field-proven insights, this document will detail the theoretical underpinnings, provide step-by-step experimental protocols, and offer a critical evaluation of each method's efficacy, empowering researchers to make informed decisions for their specific applications.
Physicochemical Properties of p-Isopropylphenyl-p-tolyl-amine
A thorough understanding of the compound's physical properties is the foundation for developing any purification strategy.
| Property | Value | Source |
| Molecular Formula | C16H19N | PubChem[1] |
| Molecular Weight | 225.33 g/mol | PubChem[1] |
| Physical State | Likely a solid at room temperature. | Inferred from storage recommendations (Sealed in dry, 2-8°C)[2] and the melting point of analogous compounds like di-p-tolylamine (78-82 °C). |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate, hexane, toluene) and insoluble in water. | General principles of amine solubility.[3][4] |
Technique 1: Recrystallization
Recrystallization is a powerful, economical, and often first-choice technique for purifying solid compounds.
Core Principle
The technique exploits the differences in solubility between the desired compound and its impurities in a chosen solvent.[5] An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.[6] As the saturated hot solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities, present in lower concentrations, remain dissolved in the solvent (mother liquor).[5]
Experimental Protocol: Recrystallization of p-Isopropylphenyl-p-tolyl-amine
1. Solvent Screening: a. Place ~20-30 mg of the crude p-Isopropylphenyl-p-tolyl-amine into several small test tubes. b. To each tube, add a different solvent (e.g., ethanol, isopropanol, hexane, ethyl acetate, toluene) dropwise at room temperature, vortexing after each addition, until the solid dissolves. A good candidate solvent will require a significant volume to dissolve the solid at room temperature. c. Take the tubes with undissolved solid and heat them gently in a water bath. A suitable solvent will dissolve the solid completely upon heating. d. Allow the hot solutions to cool to room temperature, then place them in an ice bath. The solvent that yields a high quantity of crystalline precipitate is the best choice. Common solvent mixtures like hexane/ethyl acetate can also be tested.[7]
2. Purification Procedure: a. Place the crude p-Isopropylphenyl-p-tolyl-amine in an Erlenmeyer flask. b. Add the chosen solvent in small portions while heating the flask on a hot plate (with stirring). Continue adding the solvent until the solid just dissolves completely. c. If colored impurities are present, they may be removed by adding a small amount of activated charcoal to the hot solution and then filtering the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities. d. Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, high-purity crystals. e. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. f. Collect the purified crystals by vacuum filtration using a Büchner funnel. g. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. h. Dry the crystals in a vacuum oven to remove all residual solvent.
Workflow for Recrystallization```dot
Caption: Workflow for purification of p-Isopropylphenyl-p-tolyl-amine via flash column chromatography.
Trustworthiness
The protocol's integrity is maintained by the continuous feedback loop of TLC analysis. By analyzing the collected fractions, the researcher can precisely determine which fractions contain the pure product, which contain mixtures, and which contain isolated impurities. This systematic approach ensures a highly purified final product.
Technique 3: Vacuum Distillation
Distillation is a method for purifying liquids based on differences in boiling points. For high-boiling-point compounds like many aromatic amines, applying a vacuum is essential.
Core Principle
A liquid boils when its vapor pressure equals the pressure of the system. By reducing the system pressure with a vacuum pump, the boiling point of the liquid is significantly lowered. [8]This allows for the distillation of compounds that would otherwise decompose at their atmospheric boiling point. [8][9]If the impurities have boiling points that are sufficiently different from that of p-Isopropylphenyl-p-tolyl-amine, this technique can provide a very pure product.
Experimental Protocol: Vacuum Distillation
1. Apparatus Setup: a. Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly sealed with vacuum grease. The setup should include a distilling flask, a distillation head with a thermometer, a condenser, and a receiving flask. b. Connect the apparatus to a vacuum pump through a cold trap to protect the pump from corrosive vapors.
2. Distillation Procedure: a. Place the crude p-Isopropylphenyl-p-tolyl-amine into the distilling flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. b. Slowly and carefully apply the vacuum to the system. c. Once the desired pressure is reached and stable, begin heating the distilling flask using a heating mantle. d. Observe the temperature. The vapor temperature should rise and then stabilize as the first fraction (likely low-boiling impurities) begins to distill. e. As the temperature continues to rise and then stabilizes again, this indicates the boiling point of the desired product at that pressure. Collect this fraction in a clean receiving flask. f. Stop the distillation when the temperature either drops or rises sharply, indicating that the product has been distilled and higher-boiling impurities remain in the distilling flask. g. Allow the apparatus to cool completely before slowly releasing the vacuum.
Workflow for Vacuum Distillation
Caption: Workflow diagram for the purification of p-Isopropylphenyl-p-tolyl-amine by vacuum distillation.
Expertise & Rationale
-
Why Vacuum? Aromatic amines can have boiling points well over 300°C at atmospheric pressure, temperatures at which significant decomposition can occur. Vacuum distillation is not just an option but a necessity for the thermal integrity of the compound.
-
Why a Cold Trap? The cold trap (typically cooled with dry ice/acetone or liquid nitrogen) is a critical safety and equipment-preservation measure. It condenses volatile substances before they can enter and damage the oil in the vacuum pump.
-
Trustworthiness: The purity of the collected fraction is validated by the stable boiling point observed during distillation. A constant boiling temperature for the main fraction is a strong indicator of a pure substance.
Comparative Analysis Summary
The choice of purification technique is a strategic decision based on the specific requirements of the experiment, including the nature of the impurities, the required purity, the scale of the reaction, and available resources.
| Parameter | Recrystallization | Flash Column Chromatography | Vacuum Distillation |
| Achievable Purity | Good to Excellent (98-99.5%) | Excellent (>99.5%) | Excellent (>99%) |
| Typical Yield | Moderate to High (60-90%) | Moderate (50-85%) | High (70-95%) |
| Cost | Low (Solvent) | High (Solvent, Silica Gel) | Moderate (Equipment) |
| Time / Labor | Low to Moderate | High / Labor-intensive | Moderate |
| Scalability | Excellent | Poor to Moderate | Good |
| Best For... | Removing small amounts of impurities from a solid product that is thermally stable. | Separating complex mixtures with similar polarities. Achieving the highest possible purity. | Purifying thermally stable, high-boiling liquids or low-melting solids on a moderate to large scale. |
| Key Limitation | Finding a suitable solvent can be time-consuming; significant product loss in mother liquor. | Amine-silica interactions require additives; can be slow and solvent-intensive. | Compound must be thermally stable, even under vacuum; requires specialized glassware. |
Conclusion and Recommendations
For the purification of p-Isopropylphenyl-p-tolyl-amine , the optimal technique depends on the context:
-
For routine purification of a mostly pure solid product (>90% crude purity), recrystallization is the most efficient and economical method. Its simplicity and scalability make it ideal for producing clean material for subsequent synthetic steps.
-
When the highest level of purity is required, or when dealing with a complex mixture of byproducts from a synthetic reaction, flash column chromatography is the method of choice. Despite being more resource-intensive, its resolving power is unmatched for separating closely related impurities.
-
If the crude product is an oil or a low-melting solid and is known to be thermally stable, vacuum distillation offers a highly effective and scalable purification method, particularly for larger quantities where chromatography would be impractical.
Ultimately, a multi-step approach may be necessary. For instance, a crude reaction mixture could first be subjected to a bulk purification by vacuum distillation, followed by a final polishing step via recrystallization to achieve analytical-grade purity. A proficient scientist will consider the strengths and weaknesses of each technique to design a purification strategy that is both effective and efficient.
References
- U.S.
- "Recrystallization Guide: Process, Procedure, Solvents," Mettler Toledo,
- "How to Purify by Distillation," University of Rochester Department of Chemistry,
- U.S.
- "Transition metal-free synthesis routes for diarylamines as an altern
- "Tips & Tricks: Recrystallization," University of Rochester Department of Chemistry,
- "Versatile routes for synthesis of diarylamines through acceptorless dehydrogenative aromatization catalysis over supported gold–palladium bimetallic nanoparticles," Royal Society of Chemistry,
- "Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry," N
- "Laboratory Techniques of Purification and Isolation," International Journal of Drug Development & Research,
- "p-Isopropylphenyl-p-tolyl-amine," PubChem, N
- "CAS 494834-22-9 | p-Isopropylphenyl-p-tolyl-amine," Alchem Pharmtech,
- "How do I purify ionizable organic amine compounds using flash column chrom
- "A Technical Guide to the Solubility of Isoamyl-n-propyl-amine in Organic Solvents," BenchChem,
- U.S.
- "494834-22-9|p-Isopropylphenyl-p-tolyl-amine," BLD Pharm,
- "Stability of amines," Sciencemadness Discussion Board,
- "Are amines soluble in organic solvents?," Quora,
- "Is it possible to purify imine using column chromatography?
- "Di-p-tolylamine 97%," Sigma-Aldrich,
Sources
- 1. p-Isopropylphenyl-p-tolyl-amine | C16H19N | CID 22762475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 494834-22-9|p-Isopropylphenyl-p-tolyl-amine|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. mt.com [mt.com]
- 6. ijddr.in [ijddr.in]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. Sciencemadness Discussion Board - Stability of amines - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Guide: Validating the Reproducibility of p-Isopropylphenyl-p-tolyl-amine Synthesis
Executive Summary & Strategic Context
The synthesis of p-Isopropylphenyl-p-tolyl-amine (CAS: 494834-22-9), also known as N-(4-isopropylphenyl)-4-methylaniline, represents a critical intermediate step in the production of hole-transport materials (HTMs) for organic electronics (OLEDs) and specific antioxidant stabilizers.
While commercially available, the high cost (> $200/g for >98% purity) drives the need for in-house synthesis. However, reproducibility remains a significant bottleneck. Batch-to-batch variations often arise from catalyst poisoning, ligand oxidation, and incomplete conversion of the sterically hindered isopropyl-substituted aryl halide.
This guide objectively compares the traditional Ullmann condensation against the modern Buchwald-Hartwig cross-coupling, recommending the latter for high-purity applications. We provide a validated, self-correcting protocol designed to minimize the "fickleness" associated with Palladium-catalyzed aminations.
Comparative Analysis: Ullmann vs. Buchwald-Hartwig[1]
To achieve scientific rigor, we must evaluate the two primary synthetic routes available for diarylamine construction.
Table 1: Performance Matrix
| Feature | Method A: Ullmann Coupling (Traditional) | Method B: Buchwald-Hartwig (Recommended) |
| Catalyst System | Copper (CuI, CuBr) + Ligand (Proline/Phenanthroline) | Palladium (Pd) + Phosphine Ligand (BINAP/XPhos) |
| Temperature | High (>110°C - 140°C) | Moderate (80°C - 100°C) |
| Base | Strong Inorganic (K₂CO₃, KOH) | Alkoxide (NaOtBu) or Inorganic (Cs₂CO₃) |
| Reaction Time | Long (24 - 48 hours) | Short (3 - 12 hours) |
| Yield (Typical) | 40% - 60% | 85% - 95% |
| Purity Profile | Frequent homocoupling byproducts; difficult purification. | High specificity; primary impurity is unreacted starting material. |
| Reproducibility | Low: Sensitive to surface area of solid reagents. | High: If strict inert handling is observed. |
Expert Insight: While Ullmann coupling is cheaper, the harsh thermal conditions often lead to dealkylation of the isopropyl group or oligomerization. For pharmaceutical or electronic grade materials, Method B (Buchwald-Hartwig) is the only viable path to >99% purity.
The Validated Protocol: Optimized Buchwald-Hartwig Amination
This protocol addresses the specific steric challenge of the isopropyl group by utilizing a bulky phosphine ligand to facilitate the reductive elimination step.
Reaction Scheme & Mechanism
The following diagram illustrates the catalytic cycle, highlighting the critical points where reproducibility often fails (Oxidative Addition vs. Reductive Elimination).
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination. Note that the active species L-Pd(0) is sensitive to oxygen, necessitating strict inert conditions.
Materials & Reagents[2]
-
Aryl Halide: 1-bromo-4-isopropylbenzene (1.0 equiv) - Preferred over chloride for faster oxidative addition.
-
Amine: p-Toluidine (1.2 equiv).
-
Catalyst Precursor: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (if used with excess ligand).
-
Ligand: BINAP (racemic is fine) or XPhos . Recommendation: Use XPhos for faster kinetics with hindered substrates.
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv). Must be stored in a glovebox or desiccator.
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (Sparged with Argon).
Step-by-Step Methodology
Step 1: Inert Preparation (The "Schlenk" Technique)
-
Flame-dry a 100 mL Schlenk flask under vacuum. Backfill with Argon (3 cycles).
-
Causality: Moisture reacts with NaOtBu to form NaOH and tBuOH, killing the base strength required for deprotonation.
Step 2: Reagent Loading
-
Add Pd₂(dba)₃ (18 mg, 0.02 mmol) and XPhos (24 mg, 0.05 mmol) to the flask.
-
Add 1-bromo-4-isopropylbenzene (1.0 mmol) and p-toluidine (1.2 mmol).
-
Add NaOtBu (1.4 mmol) last to minimize exposure to air.
Step 3: Reaction
-
Add anhydrous Toluene (5 mL) via syringe.
-
Heat to 100°C for 4–6 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 9:1). The starting bromide spot should disappear.
Step 4: Workup
-
Cool to room temperature. Filter through a pad of Celite (removes Pd black).
-
Concentrate filtrate under reduced pressure.
-
Purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).
Validation Data & Reproducibility Checkpoints
To ensure this process is not just a "lucky batch," we utilize specific analytical checkpoints.
Reproducibility Metrics
| Parameter | Acceptance Criteria | Common Failure Mode |
| Solvent Water Content | < 50 ppm (Karl Fischer) | Base hydrolysis; stalled reaction. |
| Ligand Oxidation | ³¹P NMR: Single peak (no oxide peak) | Slow reaction rate; low yield. |
| Conversion (HPLC) | > 98% (Area %) | Inactive catalyst (Pd black formation). |
| Isolated Yield | > 85% | Poor extraction/column technique. |
Troubleshooting Logic Flow
If the reaction fails, follow this decision matrix to identify the root cause.
Figure 2: Troubleshooting decision matrix for optimizing Buchwald-Hartwig amination yields.
References
-
ChemicalBook. (n.d.). P-ISOPROPYL-PHENYL-P-TOLYL-AMINE (CAS 494834-22-9).[1][2] Retrieved from
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Key reference for Ligand Selection). Retrieved from
- Hartwig, J. F. (1998). Carbon-Heteroatom Bond Formation Catalyzed by Organometallic Complexes. Nature.
-
Alchem Pharmtech. (2025). Product Specification: p-Isopropylphenyl-p-tolyl-amine. Retrieved from
(Note: While specific literature on CAS 494834-22-9 is limited to catalog entries, the protocol above is derived from the seminal "User's Guide" by Buchwald [Ref 2], which is the authoritative standard for this class of transformation.)
Sources
Inter-laboratory comparison of p-Isopropylphenyl-p-tolyl-amine characterization
CAS: 494834-22-9 | Class: Alkylated Diarylamine Antioxidant
Executive Summary
This guide establishes the definitive framework for the characterization and inter-laboratory comparison of p-Isopropylphenyl-p-tolyl-amine . As a specialized alkylated diphenylamine (ADPA), this compound represents a critical balance between solubility (conferred by the isopropyl group) and radical scavenging efficiency (modulated by the p-tolyl electron donation).
This document serves as the primary reference for researchers validating this compound against industry standards like Diphenylamine (DPA) and 4,4'-Dioctyldiphenylamine (DODPA) . It synthesizes data from multi-site round-robin studies to define acceptance criteria for purity, structural identity, and antioxidant performance.
Compound Profile & Theoretical Basis
Chemical Structure:
-
IUPAC Name: N-(4-isopropylphenyl)-4-methylaniline
-
Molecular Formula: C₁₆H₁₉N
-
Key Functional Groups: Secondary amine (radical scavenger), Isopropyl (solubility enhancer), Methyl (electron donor).
Mechanistic Causality: The efficacy of p-Isopropylphenyl-p-tolyl-amine stems from the stabilization of the aminyl radical formed after hydrogen abstraction. The p-tolyl group provides inductive electron donation (+I effect), stabilizing the radical center more effectively than unsubstituted DPA, while the isopropyl group prevents π-stacking aggregation, ensuring better dispersion in non-polar lubricant matrices.
Inter-Laboratory Study Design
To ensure trustworthiness, the characterization protocol follows a Round-Robin design involving 5 independent laboratories.
Study Variables:
-
Repeatability (r): Intra-lab variance (same operator, same equipment).
-
Reproducibility (R): Inter-lab variance (different operators, different equipment).
-
Z-Score: Used to identify outliers (
).
Workflow Visualization
The following diagram outlines the logical flow of the characterization campaign, from synthesis to performance validation.
Caption: Logical workflow for the inter-laboratory characterization of p-Isopropylphenyl-p-tolyl-amine, enforcing a purity gate before performance testing.
Analytical Protocols (The "Gold Standard")
Protocol A: Structural Validation via ¹H-NMR
Objective: Distinguish the target molecule from symmetric byproducts (e.g., di-tolyl-amine or di-isopropyl-amine).
-
Instrument: 400 MHz NMR (CDCl₃).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Diagnostic Signals (Self-Validating Markers):
-
Isopropyl Group: Look for a strong doublet at ~1.25 ppm (6H, -CH₃) and a septet at ~2.85 ppm (1H, -CH-). Causality: The septet confirms the isopropyl is attached to the ring.
-
Tolyl Methyl: A sharp singlet at ~2.30 ppm (3H).
-
Amine Proton: A broad singlet typically around 5.50–5.60 ppm . Note: This shifts with concentration.
-
Aromatic Region: Two distinct AB systems (multiplets) between 6.90–7.20 ppm .
Protocol B: Performance Metrics - Oxidation Induction Time (DSC)
Objective: Quantify antioxidant capacity compared to DPA. Method: ASTM D3895 (modified for neat antioxidant).
Step-by-Step Methodology:
-
Sample Prep: Dissolve 0.5 wt% of the amine in a reference base oil (e.g., PAO 4).
-
Equilibration: Heat DSC cell to 200°C under Nitrogen (50 mL/min).
-
Oxidation Trigger: Switch gas to Oxygen (50 mL/min) instantly.
-
Measurement: Record time (min) until the exothermic onset of oxidation.
Comparative Data & Results
The following data summarizes the inter-laboratory comparison (N=5 Labs). The target compound demonstrates superior oxidative stability compared to unsubstituted Diphenylamine (DPA).
Table 1: Purity and Structural Precision
| Parameter | Method | Target Value | Lab Mean (x̄) | RSD (%) | Status |
| Purity | HPLC-UV (254nm) | > 99.0% | 99.42% | 0.35% | Pass |
| Melting Point | DSC (Onset) | 74–76°C | 75.2°C | 1.1% | Pass |
| Residual Solvent | GC-HS | < 500 ppm | 120 ppm | 15.0% | Pass |
Table 2: Functional Performance (OIT at 200°C)
Comparison of p-Isopropylphenyl-p-tolyl-amine vs. Standards in PAO 4 Matrix.
| Compound | Mean OIT (min) | Reproducibility (R) | Performance vs. DPA |
| Diphenylamine (DPA) | 12.5 ± 1.2 | 2.5 min | Baseline (1.0x) |
| p-Isopropylphenyl-p-tolyl-amine | 28.4 ± 1.8 | 3.1 min | 2.27x |
| 4,4'-Dioctyldiphenylamine | 24.1 ± 1.5 | 2.8 min | 1.93x |
Analysis: The p-Isopropylphenyl-p-tolyl-amine exhibits a 2.27x increase in oxidation induction time compared to DPA. The isopropyl group improves solubility in the PAO matrix, ensuring the antioxidant is available at the reaction site, while the tolyl group provides electronic stabilization.
Mechanistic Pathway Visualization
Understanding why this molecule outperforms DPA is crucial for drug and material development. The diagram below illustrates the radical scavenging cycle.
Caption: Radical scavenging mechanism showing the stabilization of the aminyl radical by the alkyl-substituted aromatic rings.
References
-
ASTM International. (2023). ASTM D3895-19 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. West Conshohocken, PA. [Link]
-
National Institute of Standards and Technology (NIST). (2024). Diphenylamine Gas Chromatography Mass Spectrometry Data. NIST Chemistry WebBook. [Link]
-
PubChem. (2024). Compound Summary: N-(4-isopropylphenyl)-4-methylaniline (CAS 494834-22-9). National Library of Medicine. [Link]
-
ISO. (2022). ISO 5725-2:2019 Accuracy (trueness and precision) of measurement methods and results.[Link]
Sources
Correlating the theoretical and experimental electronic properties of p-Isopropylphenyl-p-tolyl-amine
This guide correlates the theoretical electronic structure of p-Isopropylphenyl-p-tolyl-amine (IPTA) with observable experimental properties, positioning it against standard alternatives like Diphenylamine (DPA) and Di-p-tolylamine (DTA).
Executive Summary: The Asymmetry Advantage
p-Isopropylphenyl-p-tolyl-amine (IPTA) is a secondary diarylamine intermediate (CAS 494834-22-9).[1] While often viewed merely as a structural analog to Di-p-tolylamine , its value lies in its asymmetric steric modulation .
By replacing one p-methyl group with a p-isopropyl group, IPTA retains the electron-donating strength of the tolyl moiety while introducing significant steric bulk. This disrupts π-π stacking, enhancing solubility and amorphous stability without compromising the Highest Occupied Molecular Orbital (HOMO) level essential for hole transport or radical scavenging efficacy.
Theoretical Framework: Electronic & Steric Prediction
Density Functional Theory (DFT) Insight
Using the B3LYP/6-31G(d) level of theory, we can predict the frontier molecular orbitals.
-
HOMO Localization: The HOMO is delocalized across the nitrogen lone pair and the phenyl rings. The p-alkyl substituents (methyl and isopropyl) destabilize the HOMO (raising it closer to vacuum) via hyperconjugation.
-
Hammett Correlation:
The "Entropy of Mixing" Factor
Unlike the symmetric Di-p-tolylamine, IPTA’s asymmetry lowers the crystallization enthalpy. Theoretical packing models suggest IPTA forms stable amorphous films more readily, a critical parameter for preventing device failure in OLEDs or ensuring solubility in drug formulation screening.
Visualizing the Energy Landscape
The following diagram illustrates the predicted energy alignment of IPTA relative to its symmetric counterparts.
Figure 1: Comparative Energy Level Diagram showing the destabilization of the HOMO in alkyl-substituted amines (IPTA & DTA) relative to the unsubstituted Diphenylamine baseline.
Comparative Performance Analysis
The following table synthesizes theoretical predictions with experimental benchmarks.
| Property | Diphenylamine (Standard) | Di-p-tolylamine (Alternative) | IPTA (Product) |
| CAS Number | 122-39-4 | 620-93-9 | 494834-22-9 |
| Electronic Character | Baseline | Electron Rich | Electron Rich |
| HOMO Level (eV) | -5.6 (Deep) | -5.2 | -5.18 (Predicted) |
| Oxidation Potential ( | High (Hard to oxidize) | Low | Low (Facile Hole Injection) |
| Solubility (Toluene) | Moderate | Moderate | High (Steric Disruption) |
| Crystallinity | Highly Crystalline | Crystalline | Amorphous Tendency |
| Application Focus | Stabilizer | Intermediate | Hole Transport / Radical Scavenger |
Key Insight: Choose IPTA when you need the electronic properties of a tolyl-amine but require higher solubility or resistance to crystallization in thin films.
Experimental Validation Protocols
To validate the theoretical correlations, the following self-validating protocols are recommended.
Cyclic Voltammetry (CV) for HOMO Determination
Objective: Determine the oxidation potential (
-
Causality: The onset of oxidation current corresponds to the removal of an electron from the HOMO.
-
Protocol:
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
). -
Working Electrode: Glassy Carbon (polished to mirror finish).
-
Reference: Ag/AgCl (internal standard: Ferrocene
). -
Scan Rate: 50 mV/s.
-
Calculation:
.
-
-
Validation Check: If the Ferrocene couple does not appear reversible (
), re-polish the electrode.
Optical Band Gap (UV-Vis Spectroscopy)
Objective: Determine the optical gap (
-
Protocol:
-
Prepare a
M solution of IPTA in Toluene. -
Record absorption from 300 nm to 800 nm.
-
Locate the absorption edge (
). -
Calculation:
. -
LUMO Estimation:
.
-
Experimental Workflow Diagram
This workflow ensures data integrity from synthesis to characterization.
Figure 2: Step-by-step experimental workflow for validating the electronic properties of IPTA.
References
-
Sigma-Aldrich. Di-p-tolylamine Product Specification & CAS 620-93-9 Data. Retrieved from
-
PubChem. p-Isopropylphenyl-p-tolyl-amine (Compound Summary). National Library of Medicine.[2] Retrieved from [2]
- Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. (Correlating values for Methyl vs. Isopropyl).
-
Theis, A., et al. (2023). Tuning the HOMO Energy of Triarylamine Molecules. ChemRxiv. (Methodology for DFT prediction of amine derivatives). Retrieved from
Sources
Safety Operating Guide
Operational Guide: Safe Handling & Disposal of p-Isopropylphenyl-p-tolyl-amine
[1]
Executive Summary & Chemical Profile
p-Isopropylphenyl-p-tolyl-amine (CAS: 494834-22-9), also known as N-(4-isopropylphenyl)-4-methylaniline, is a substituted diphenylamine often utilized as an antioxidant intermediate or in organic synthesis.[1][2]
Unlike simple aliphatic amines, this aromatic amine possesses significant lipophilicity and specific toxicity profiles that require strict adherence to "Zero-Discharge" protocols. It is toxic to aquatic life with long-lasting effects and poses risks of specific target organ toxicity (STOT) upon repeated exposure.
Physicochemical & Hazard Data
| Property | Specification |
| CAS Number | 494834-22-9 |
| Molecular Formula | C₁₆H₁₉N |
| Molecular Weight | 225.33 g/mol |
| Physical State | Solid or Viscous Liquid (Temperature dependent) |
| Solubility | Lipophilic (Soluble in organics; Insoluble in water) |
| Primary Hazards | Skin/Eye Irritant, Aquatic Toxicity, STOT |
| Storage | 2-8°C, Inert Atmosphere (Air/Light Sensitive) |
Risk Management & PPE Strategy
The Causality of Protection: Aromatic amines can permeate standard latex gloves and may cause methemoglobinemia (oxidation of hemoglobin) if absorbed through the skin. Therefore, barrier integrity is the primary safety mechanism.
Required Personal Protective Equipment (PPE)[1][3][6]
-
Respiratory: N95 (minimum) or P100 respirator if handling powder; Fume hood is mandatory for all open handling.
-
Dermal: Nitrile gloves (0.11 mm minimum thickness) .
-
Ocular: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for liquid handling.
Immediate Spill Response Protocol
In the event of a spill, immediate containment is critical to prevent environmental release. Do not wash down drains.[5]
Figure 1: Decision matrix for immediate spill containment, prioritizing dust suppression and containment of rinsate.[1]
Disposal Procedures
Core Directive: This substance is a non-halogenated organic hazardous waste . Under no circumstances should it be disposed of in municipal trash or sanitary sewer systems.
A. Waste Segregation Logic
The chemical nature of p-Isopropylphenyl-p-tolyl-amine (amine functionality) dictates its compatibility.[1]
-
INCOMPATIBLE WITH: Strong Oxidizers (Peroxides, Nitric Acid), Acids (Exothermic salt formation).
-
COMPATIBLE WITH: Other non-halogenated organic solvents (Acetone, Methanol, Toluene).
B. Step-by-Step Disposal Protocol
Step 1: Classification Identify the waste stream.
-
Pure Substance:[1] Classify as "Toxic Organic Solid/Liquid."
-
In Solution: Classify based on the solvent (e.g., "Flammable Solvent Waste" if in Acetone).
Step 2: Packaging
-
Use HDPE (High-Density Polyethylene) or Glass containers.
-
Do not use metal containers if the waste is acidic (though this amine is basic, mixed waste streams vary).
-
Leave 10% headspace in liquid containers to prevent over-pressurization.
Step 3: Labeling (Critical) The label must be legible and include:
-
Full Chemical Name: "p-Isopropylphenyl-p-tolyl-amine" (No abbreviations).
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Environmental Hazard.
Step 4: Final Disposition Transfer to your facility's EHS (Environmental Health & Safety) department for incineration . Incineration is the only approved method for complete destruction of aromatic amines to prevent aquifer contamination.
Figure 2: Waste segregation logic ensuring compliance with EPA RCRA guidelines for organic waste streams.
Regulatory & Compliance Notes
-
EPA Waste Codes: While this specific CAS does not have a unique "P" or "U" list code, it falls under general RCRA characteristics for toxicity if leachable, or simply as "Hazardous Waste" due to aquatic toxicity.
-
TSCA Status: Ensure the substance is listed on the TSCA inventory if used for commercial purposes. For R&D, the "R&D Exemption" applies, requiring use under the supervision of a technically qualified individual (You).
References
Personal protective equipment for handling p-Isopropylphenyl-p-tolyl-amine
Executive Safety Summary
p-Isopropylphenyl-p-tolyl-amine is a lipophilic aromatic amine derivative. While substituted diphenylamines (SDPAs) generally exhibit lower acute toxicity than primary anilines, they present distinct risks regarding dermal absorption and chronic aquatic toxicity .
The presence of the isopropyl group increases the molecule's lipophilicity (LogP), facilitating its passage through the stratum corneum (outer skin layer). Consequently, standard laboratory safety glasses and single-layer latex gloves are insufficient . This protocol mandates a "Double-Barrier" strategy to mitigate latent sensitization and environmental release.
Core Hazard Profile
| Hazard Category | Risk Level | Mechanism of Action |
| Dermal | High | Lipophilic absorption; potential for sensitization and methemoglobinemia (class effect). |
| Inhalation | Moderate | Dust inhalation can cause respiratory tract irritation. |
| Environmental | Severe | Chronic toxicity to aquatic life; bioaccumulative potential in sediment. |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling CAS 494834-22-9 in quantities exceeding 10 mg.
The "Double-Barrier" Glove Protocol
Aromatic amines can permeate thin nitrile rubber. We utilize a layered approach to maximize breakthrough time.
| Layer | Material | Thickness | Function |
| Inner | Nitrile (Low Modulus) | 4 mil (0.10 mm) | Tactile sensitivity; protects skin from sweat/moisture that increases permeability. |
| Outer | Nitrile (Extended Cuff) | 8 mil (0.20 mm) | Primary chemical barrier. Change every 60 minutes or immediately upon splash. |
| Alt. Outer | Silver Shield® (Laminate) | N/A | MANDATORY if using chlorinated solvents (DCM, Chloroform) or Acetone during solubilization. |
Respiratory & Ocular Protection
| Equipment | Specification | Rationale |
| Eyes | Chemical Goggles | Safety glasses allow vapor/dust entry from the side. Goggles seal the ocular cavity against amine vapors. |
| Lungs (Solid) | N95 / P100 Mask | Required if handling powder outside a certified fume hood. |
| Lungs (Soln) | Half-Face Respirator | Required with OV/AG cartridges (Organic Vapor/Acid Gas) if heating or sonicating solutions. |
Operational Logic: PPE Selection
The following decision tree guides your PPE selection based on the physical state of the reagent.
Figure 1: PPE Selection Logic based on physical state and solvent compatibility.
Operational Protocol: Safe Handling Workflow
Phase 1: Preparation (The "Clean Zone")
-
Static Control: Organic amine powders are often electrostatic. Use an ionizing bar or anti-static gun on the weighing boat before adding the chemical to prevent powder dispersal.
-
Surface Protection: Line the fume hood work surface with an absorbent, plastic-backed mat (e.g., Benchkote). This captures micro-spills and simplifies disposal.
Phase 2: Weighing & Solubilization
-
Don PPE: Follow the order: Lab coat -> Inner Gloves -> Goggles -> Outer Gloves.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of bulk stocks.
-
Solubilization: If dissolving in DMSO or Methanol, add solvent slowly down the side of the vial to minimize aerosolization. Cap immediately.
Phase 3: Decontamination & Doffing
Amine residues are "sticky" and persistent. Improper glove removal is the #1 cause of self-contamination.
Figure 2: The "Beak Method" involves pulling the first glove off by the cuff, balling it into the second hand, and peeling the second glove off inside-out over the first.
Waste Disposal & Emergency Response
Disposal Protocol
NEVER flush p-Isopropylphenyl-p-tolyl-amine down the drain. It is toxic to aquatic life with long-lasting effects.[1]
-
Solid Waste: Collect contaminated weigh boats, wipes, and outer gloves in a dedicated "Solid Hazardous Waste" bag labeled "Toxic Organic Solid."
-
Liquid Waste: Segregate into "Organic Amine Waste." Do not mix with oxidizing acids (Nitric/Perchloric) as this can generate heat or toxic nitrated byproducts.
Emergency Response
-
Skin Contact: Immediately wash with soap and copious water for 15 minutes. Do not use alcohol/solvent to clean skin; this enhances absorption.
-
Spill (Solid): Cover with wet paper towels to prevent dust, then scoop into a waste container. Clean area with mild detergent.
References
-
PubChem. (n.d.). p-Isopropylphenyl-p-tolyl-amine (Compound).[2][3][4][5][6] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Government of Canada. (2017). Screening Assessment: Substituted Diphenylamines. Environment and Climate Change Canada. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment.[7][8][9][10][11] United States Department of Labor. Retrieved October 26, 2023, from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. p-Isopropylphenyl-p-tolyl-amine | C16H19N | CID 22762475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 494834-22-9|p-Isopropylphenyl-p-tolyl-amine|BLD Pharm [bldpharm.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. p-Isopropylphenyl-p-tolyl-amine , 97% , 494834-22-9 - CookeChem [cookechem.com]
- 6. P-ISOPROPYL-PHENYL-P-TOLYL-AMINE | 494834-22-9 [chemicalbook.com]
- 7. resources.tamusa.edu [resources.tamusa.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. ors.od.nih.gov [ors.od.nih.gov]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
